Fmoc-Phg-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHOCNJLMFYCV-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428480 | |
| Record name | Fmoc-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102410-65-1 | |
| Record name | Fmoc-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Guide to the Structure of Fmoc-Phg-OH
Introduction
N-α-Fmoc-L-phenylglycine, commonly abbreviated as Fmoc-Phg-OH, is a chemically modified amino acid derivative extensively utilized by researchers and drug development professionals. It serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] The attachment of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group of phenylglycine allows for the controlled, sequential addition of amino acids to a growing peptide chain.[1] Phenylglycine is a non-proteinogenic amino acid, and its incorporation into peptides can confer unique structural constraints and pharmacological properties. This guide provides a detailed examination of the molecular structure of this compound.
Core Molecular Structure
The structure of this compound is an assembly of three distinct chemical moieties:
-
The Phenylglycine (Phg) Core: Phenylglycine is an amino acid where a phenyl group is directly attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group). This distinguishes it from phenylalanine, where a methylene (B1212753) bridge separates the phenyl group from the alpha-carbon.
-
The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group attached to the nitrogen atom of the amino group of phenylglycine.[1][2]
-
The Carboxylic Acid Group: The carboxyl group (-COOH) is a defining feature of the amino acid, which participates in peptide bond formation.
The systematic IUPAC name for the commonly used L-isomer is (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid.[3]
Component Analysis
1. Phenylglycine (Phg) Phenylglycine is an achiral amino acid in its free form, but when incorporated into a larger molecule like this, the alpha-carbon becomes a stereocenter. The designation "Phg" can refer to the L-form ((S)-configuration), the D-form ((R)-configuration), or a racemic mixture (DL).[4][5] In the context of peptide synthesis, Fmoc-L-Phg-OH is frequently used.[1][3][6] The phenyl ring's direct attachment to the backbone alpha-carbon imparts significant conformational rigidity to the peptide chain.
2. The Fmoc Group (9-fluorenylmethyloxycarbonyl) The Fmoc group is a large, aromatic protecting group essential for modern peptide synthesis.[2] Its structure consists of a fluorene (B118485) ring system linked to a methoxycarbonyl group. This group is stable under acidic conditions but is readily removed by a base (typically a piperidine (B6355638) solution), a process known as deprotection. This orthogonality allows for the selective removal of the Fmoc group without cleaving the peptide from the solid support or removing acid-labile side-chain protecting groups.
3. The Carboxylic Acid (-OH) The carboxylic acid functional group is the site of activation for coupling reactions during peptide synthesis. Using coupling reagents, this group reacts with the free amino group of the next amino acid in the sequence to form a peptide bond.
Quantitative Data Summary
The following table summarizes key quantitative data for Fmoc-L-Phg-OH.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₉NO₄ | [1][3][6] |
| Molecular Weight | 373.40 g/mol | [5][6] |
| CAS Number | 102410-65-1 (L-isomer) | [1][3][6] |
| Appearance | White to off-white solid/powder | [1][6] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | [3] |
| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [3] |
| InChI Key | PCJHOCNJLMFYCV-NRFANRHFSA-N (L-isomer) | [3][6] |
Structural Visualization
The chemical structure of Fmoc-L-Phg-OH is depicted below, illustrating the connectivity of the Fmoc group, the phenylglycine residue, and the carboxylic acid.
Figure 1: 2D chemical structure of Fmoc-L-Phenylglycine (this compound).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]
- 3. This compound | C23H19NO4 | CID 7269367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to Fmoc-Phg-OH: Chemical Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylglycine (Fmoc-Phg-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details its physicochemical characteristics, experimental protocols for its use and analysis, and addresses the significant challenge of racemization, offering strategies for its mitigation.
Core Chemical Properties
This compound is a white to off-white crystalline powder widely utilized in the synthesis of peptides. Its fluorenylmethoxycarbonyl (Fmoc) protecting group is key to the Fmoc/tBu strategy in SPPS, offering base-lability for selective deprotection of the N-terminal amine while acid-labile side-chain protecting groups remain intact.
The IUPAC name for this compound is (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-2-phenylacetic acid .
Quantitative Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-2-phenylacetic acid | |
| CAS Number | 102410-65-1 | |
| Molecular Formula | C₂₃H₁₉NO₄ | |
| Molecular Weight | 373.40 g/mol | |
| Melting Point | 175-180 °C | |
| Appearance | White to off-white crystalline powder | |
| Purity (HPLC) | ≥98.0% | |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Storage | 2-8°C |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating an this compound residue.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT)
-
Tertiary base: e.g., 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP)[2]
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).[3]
-
-
Amino Acid Coupling (this compound):
-
Crucial Step for Minimizing Racemization: The choice of coupling reagents and base is critical at this stage.[2]
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., DEPBT or COMU, 3 equivalents) in DMF.
-
Add a sterically hindered weak base such as TMP or DMP (4 equivalents) to the solution.[2]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[3]
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
HPLC Analysis for Purity Assessment
This protocol outlines a standard method for determining the purity of this compound or a synthesized peptide containing it.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample of this compound or synthesized peptide
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.[4]
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
NMR Spectroscopy for Structural Confirmation
This protocol provides a general guideline for the NMR analysis of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a small vial.[4]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the chemical shifts and coupling constants with expected values for the structure of this compound to confirm its identity and purity.
-
Visualization of the SPPS Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis of a peptide containing a Phenylglycine residue using this compound, highlighting the critical coupling step where racemization can occur.
Caption: Workflow for SPPS using this compound, highlighting the critical coupling step.
The Challenge of Racemization
A significant challenge in the use of this compound is its susceptibility to racemization at the α-carbon during the activation and coupling steps of SPPS.[2][7] This can lead to the incorporation of the undesired D-phenylglycine diastereomer into the peptide chain, impacting its structure, biological activity, and purification.
Mechanisms of Racemization: The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated this compound. The α-proton of this intermediate is acidic and can be readily abstracted by the base used in the coupling reaction, leading to a loss of stereochemical integrity.[8]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagents: The use of coupling reagents that minimize the formation of the oxazolone (B7731731) intermediate is crucial. Reagents such as DEPBT and COMU have been shown to be effective in reducing racemization.[2]
-
Use of Sterically Hindered Weak Bases: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization. Weaker and more sterically hindered bases such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) are preferred.[2][8]
-
Minimized Pre-activation Time: Prolonged pre-activation of this compound before its addition to the resin increases the risk of racemization. In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin, is recommended.[9]
-
Reaction Temperature: Performing the coupling reaction at room temperature or even at 0°C for particularly sensitive sequences can help to reduce the rate of racemization.[9]
By carefully selecting the coupling reagents, base, and reaction conditions, researchers can significantly minimize the risk of racemization and ensure the synthesis of high-purity peptides containing phenylglycine.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Phg-OH: Synthesis, Application, and Stereochemical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH), a crucial building block in peptide synthesis. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and purification, and offers an in-depth analysis of its application in Solid-Phase Peptide Synthesis (SPPS). A significant focus is placed on the critical challenge of racemization during its incorporation into peptide chains, with quantitative data to guide methodological choices.
Core Properties of this compound
This compound is a derivative of the non-proteinogenic amino acid L-phenylglycine, protected at the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern SPPS, allowing for the stepwise assembly of peptide chains under mild conditions.
| Property | Value |
| Chemical Formula | C₂₃H₁₉NO₄[1][2] |
| Molecular Weight | 373.40 g/mol [1][2] |
| CAS Number | 102410-65-1[1][2] |
| Appearance | White to off-white crystalline solid/powder[2] |
| Solubility | Limited in water; soluble in organic solvents like DMF, DMSO, and dichloromethane[2] |
| Melting Point | Approximately 175-180 °C |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved by reacting L-phenylglycine with an Fmoc-donating reagent under basic conditions. Subsequent purification is critical to ensure high purity for successful peptide synthesis.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard procedure for the N-α-Fmoc protection of L-phenylglycine.
Materials:
-
L-phenylglycine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane (B91453) (or Acetone) and Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution: Dissolve L-phenylglycine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the amino acid is fully dissolved.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-18 hours).
-
Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and other non-polar byproducts.
-
Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl while stirring to acidify the solution to a pH of approximately 2. A white precipitate of this compound should form.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a common method to achieve the high purity of Fmoc-amino acids required for SPPS.
Materials:
-
Crude this compound
-
Toluene (or a solvent system like ethyl acetate/hexane)
-
Heating mantle with stirrer, reflux condenser, and filtration apparatus
Procedure:
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene.
-
Heating: Gently heat the mixture to approximately 50°C with continuous stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Cooling and Crystallization: Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Caption: Chemical synthesis workflow for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent for incorporating phenylglycine residues into synthetic peptides. The process follows the standard iterative cycle of Fmoc-SPPS.
Experimental Protocol: SPPS Cycle for this compound Incorporation
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus (pre-swollen in DMF)
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent, e.g., HBTU or HATU (3-5 equivalents)
-
Base, e.g., DIPEA or Collidine (6-10 equivalents)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Reaction vessel with a frit
Procedure:
-
Fmoc Deprotection:
-
Treat the swollen peptide-resin with 20% piperidine in DMF for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of free primary amines.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.
-
Add the base (e.g., DIPEA) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. A Kaiser test should yield a negative result (yellow beads), indicating a complete coupling reaction.
-
-
Cleavage from Resin (Final Step):
-
After the full peptide sequence is assembled, wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and dry under vacuum.
-
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
The Challenge of Racemization
A significant challenge when using this compound is its high susceptibility to racemization (epimerization) at the α-carbon during the activation and coupling steps.[3][4][5][6][7] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. Studies have shown that the choice of coupling reagent and base plays a crucial role in minimizing this side reaction. The base-catalyzed coupling of this compound is considered the critical step for racemization, more so than the Fmoc deprotection step.[3][6][7]
Quantitative Data on Phenylglycine Racemization
The following table summarizes data from a systematic study on the racemization of a model peptide containing phenylglycine, highlighting the percentage of the desired L-L diastereomer obtained with different coupling reagents and bases.
| Coupling Reagent | Base | Correct Diastereomer (%) |
| HATU | DIPEA | 78 |
| HATU | NMM | 94 |
| HATU | 2,4,6-TMP | >99 |
| HATU | DMP | >99 |
| HBTU | DIPEA | 76 |
| COMU | DIPEA | 80 |
| COMU | 2,4,6-TMP | >99 |
| COMU | DMP | >99 |
| DEPBT | DIPEA | >99 |
Data adapted from Liang, C. et al. (2017). Tetrahedron Letters, 58(24), 2325-2329.[3] Abbreviations: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), 2,4,6-TMP (2,4,6-Trimethylpyridine), DMP (2,6-Dimethylpyridine).
The data clearly indicates that using sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) in combination with coupling reagents like COMU or DEPBT can virtually eliminate racemization.[3][6][7]
Caption: Logical pathway illustrating base-induced racemization.
Applications in Drug Development
The incorporation of non-proteinogenic amino acids like phenylglycine is a key strategy in medicinal chemistry to develop peptides with enhanced therapeutic properties. Phenylglycine can impart unique structural constraints and increase resistance to proteolytic degradation, thereby improving the in vivo stability and bioavailability of peptide drugs.[8]
A notable example is the synthesis of a pentapeptide, H-Ala-Val-Pro-Phg-Tyr-NH₂, which was shown to bind to the BIR3 domain of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein).[4][5] This highlights the potential of using this compound to generate peptide-based inhibitors of protein-protein interactions for therapeutic applications, particularly in oncology.
Signaling Pathway Involvement
As a synthetic, protected amino acid derivative, this compound is designed for use as a building block in chemical synthesis. There is no evidence in the scientific literature to suggest that this compound itself is directly involved in biological signaling pathways. Its utility lies in the creation of novel peptide sequences which can then be used to modulate such pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Chiral Twins in Peptide Science: An In-depth Technical Guide to the Applications of Fmoc-L-phenylglycine and Fmoc-D-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-proteinogenic amino acid phenylglycine, with its unique α-aryl substitution, offers a valuable tool for modifying peptide structure and function. Its incorporation, facilitated by Fmoc-protected derivatives, allows for the creation of peptides with enhanced stability, constrained conformations, and novel biological activities. This technical guide provides a comprehensive comparison of the applications of the two enantiomers, Fmoc-L-phenylglycine and Fmoc-D-phenylglycine. We delve into their distinct roles in peptide synthesis, with a focus on the critical challenge of racemization, and explore their applications in drug discovery, chiral separations, and asymmetric synthesis. This guide presents quantitative data in comparative tables, details key experimental protocols, and utilizes visualizations to elucidate complex workflows and biological pathways, serving as an essential resource for researchers in the field.
Introduction: The Significance of Phenylglycine in Peptide Chemistry
Phenylglycine (Phg) is a non-natural amino acid distinguished by the direct attachment of a phenyl ring to its α-carbon. This structural feature imparts significant steric hindrance and conformational rigidity compared to its proteinogenic counterpart, phenylalanine, where a methylene (B1212753) spacer separates the aromatic ring from the peptide backbone.[1] The use of N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected L- and D-phenylglycine has become instrumental in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of these chiral building blocks.[2]
The choice between the L- and D-enantiomer is not trivial and has profound implications for the resulting peptide's properties. While Fmoc-L-phenylglycine is often used to introduce conformational constraints or mimic natural peptide ligands, Fmoc-D-phenylglycine is a powerful tool for enhancing proteolytic stability and exploring novel pharmacological profiles.[3][4] However, the increased acidity of the α-proton in phenylglycine makes it highly susceptible to racemization during the basic conditions of Fmoc-SPPS, a challenge that requires careful optimization of synthetic protocols.[5]
Core Applications: A Comparative Overview
The applications of Fmoc-L-phenylglycine and Fmoc-D-phenylglycine are diverse, ranging from fundamental peptide chemistry to the development of therapeutic leads.
Fmoc-L-phenylglycine is primarily utilized in:
-
Peptide Synthesis: As a building block for creating peptides with defined stereochemistry, often to mimic or study natural L-amino acid containing sequences.[2]
-
Drug Development: In the design of peptidomimetics and pharmacologically active peptides where a specific L-configuration is required for receptor binding or enzymatic interaction.[2]
-
Protein Engineering: To introduce conformational constraints and study protein folding and stability.[2]
-
Chiral Auxiliaries: In asymmetric synthesis to control the stereochemical outcome of chemical reactions.[6]
Fmoc-D-phenylglycine finds its main applications in:
-
Enhancing Peptide Stability: The incorporation of D-amino acids is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide drugs.[3]
-
Modulating Biological Activity: The altered stereochemistry can lead to peptides with different receptor binding affinities and selectivities, sometimes resulting in antagonists from agonist sequences or enhanced potency.[3]
-
Drug Discovery: As a key component in the synthesis of peptide-based drugs where prolonged action is desired, such as in the development of inhibitors for protein-protein interactions.[3]
-
Chiral Separations: As a component of chiral stationary phases for the resolution of racemic compounds.
Quantitative Data Summary
Racemization of Fmoc-L-phenylglycine in SPPS
A major challenge in the use of Fmoc-phenylglycine is the risk of epimerization during peptide synthesis. The following table summarizes the extent of racemization under various coupling conditions.
| Coupling Reagent | Base | Correct Diastereomer (%) | Reference |
| HATU | DIPEA | ~85% | [5] |
| HBTU | DIPEA | ~82% | [5] |
| PyBOP | DIPEA | ~84% | [5] |
| COMU | DIPEA | ~92% | [5] |
| COMU | TMP | >98% | [5] |
| DEPBT | TMP | >98% | [7] |
| DMTMM-BF4 | NMM | ~71% | [7] |
HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, DIPEA: N,N-Diisopropylethylamine, TMP: 2,4,6-Trimethylpyridine, NMM: N-Methylmorpholine.
Comparative Biological Activity
The introduction of D-phenylglycine can significantly impact the biological activity of a peptide. The following table provides a conceptual comparison based on published studies.
| Peptide Attribute | L-Phenylglycine Containing Peptide | D-Phenylglycine Containing Peptide | Rationale |
| Proteolytic Stability | Susceptible to degradation | Significantly more stable | D-amino acids are not recognized by most proteases.[3] |
| Receptor Binding | Can mimic natural ligands | Often shows altered or reduced affinity, but can also lead to enhanced binding in some cases. | Stereochemistry is critical for precise ligand-receptor interactions.[3] |
| Immunogenicity | Potentially immunogenic | Generally less immunogenic | Antigen processing machinery is stereospecific for L-amino acids. |
| Example: HER2-HER3 Interaction Inhibitor | Active (nanomolar IC50) | Also active (nanomolar IC50) with potential for improved in-vivo stability | The D-amino acid containing peptidomimetic was designed to improve enzymatic resistance.[3] |
Experimental Protocols
Protocol for Fmoc-SPPS of a Phenylglycine-Containing Peptide with Minimized Racemization
This protocol is optimized for the manual synthesis of a generic peptide containing a phenylglycine residue on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-phenylglycine or Fmoc-D-phenylglycine
-
Other required Fmoc-amino acids
-
Coupling reagent: COMU
-
Base: 2,4,6-Trimethylpyridine (TMP)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for non-Phg residues):
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid with a 3-fold molar excess of a standard coupling reagent (e.g., HATU) and a 6-fold molar excess of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (3 x 1 min).
-
-
Fmoc-Phenylglycine Coupling (Minimized Racemization):
-
In a separate vessel, dissolve a 3-fold molar excess of Fmoc-L-Phg or Fmoc-D-Phg and a 3-fold molar excess of COMU in DMF.
-
Add a 6-fold molar excess of TMP to the solution and mix briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling to proceed for 2-4 hours.
-
Wash the resin with DMF (5 x 1 min).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3/4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol for HPLC Analysis of Peptide Purity and Stereoisomer Separation
Instrumentation and Columns:
-
Analytical HPLC system with a UV detector.
-
For purity analysis: A standard C18 reversed-phase column.
-
For chiral separation: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin-based).[8]
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
General Purity Analysis Method (C18 column):
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A.
Chiral Separation Method (CSP column):
-
Isocratic or Gradient Elution: The optimal conditions will depend on the specific peptide and chiral column. A good starting point is an isocratic elution with a mixture of Mobile Phase A and B (e.g., 70:30).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 220 nm.
-
Elution Order: The elution order of the L- and D-diastereomers will depend on the specific CSP and mobile phase conditions. It is crucial to run standards of the pure L- and D-peptides to confirm the elution order.[9]
Mandatory Visualizations
Caption: Workflow for Fmoc-SPPS of Phenylglycine-Containing Peptides.
Caption: Inhibition of HER2-HER3 Signaling by a D-Phenylglycine Peptide.
Conclusion
Fmoc-L-phenylglycine and Fmoc-D-phenylglycine are powerful and versatile building blocks in peptide chemistry. While the L-enantiomer is crucial for mimicking natural peptide structures and serving as a chiral auxiliary, the D-enantiomer provides a strategic advantage in drug development by enhancing peptide stability and enabling the exploration of novel pharmacological activities. The primary challenge associated with the use of these reagents, racemization during SPPS, can be effectively mitigated through the careful selection of coupling reagents and bases. The protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate both L- and D-phenylglycine into their peptide synthesis workflows, paving the way for the development of innovative and effective peptide-based therapeutics and research tools.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Synthesis and Characterization of Fmoc-Phg-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylglycine (Fmoc-Phg-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid L-phenylglycine. This document outlines detailed experimental protocols, presents key analytical data, and discusses the challenges and solutions associated with the use of this reagent, with a focus on mitigating racemization.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its incorporation into peptide sequences can significantly influence the conformational properties and biological activity of the resulting peptides. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 102410-65-1 |
| Molecular Formula | C₂₃H₁₉NO₄[1] |
| Molecular Weight | 373.40 g/mol |
| Appearance | White to off-white solid/powder[2] |
| Melting Point | 176-180 °C |
| Optical Activity | [α]₂₀/D +81±3°, c = 1% in DMF |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents; Insoluble in water. |
| Storage | 2-8°C, desiccated |
Synthesis of this compound
The synthesis of this compound involves the protection of the α-amino group of L-phenylglycine with the fluorenylmethoxycarbonyl (Fmoc) group. The general workflow for this synthesis is depicted in Figure 1.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the Fmoc protection of L-phenylglycine.
Materials:
-
L-Phenylglycine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Acetone (B3395972) or Dioxane
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-phenylglycine: Dissolve L-phenylglycine (1 equivalent) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate. The mixture is stirred in an ice bath.
-
Addition of Fmoc-reagent: A solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in acetone or dioxane is added dropwise to the aqueous solution of L-phenylglycine while maintaining the temperature at 0-5°C and vigorous stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the reaction is complete (monitored by TLC).
-
Work-up:
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove unreacted Fmoc-reagent and byproducts.
-
The aqueous layer is then acidified to a pH of 2-3 with 1M HCl in an ice bath, leading to the precipitation of the product.
-
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield pure this compound.[3][4]
-
Drying: The purified product is dried under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound. Chiral HPLC is also essential to determine the enantiomeric purity.[5][6]
Table 2: Typical HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[7] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[7] |
| Gradient | A linear gradient, e.g., 30% to 90% B over 20 minutes[7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 265 nm |
| Sample Preparation | ~1 mg/mL in a mixture of mobile phase A and B[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The spectrum should show characteristic signals for the protons of the fluorenyl, phenyl, and amino acid backbone moieties.
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic protons (Fmoc and Phenyl groups): Multiple signals in the range of 7.2-7.9 ppm.
-
α-proton of phenylglycine: A doublet around 5.3-5.5 ppm.
-
NH proton: A doublet around 6.5-7.0 ppm.
-
CH and CH₂ protons of the Fmoc group: Signals in the range of 4.1-4.5 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Calculated Monoisotopic Mass | 373.13 Da[1] |
| Observed Ion (ESI+) | [M+H]⁺ at m/z ≈ 374.1 |
| Observed Ion (ESI-) | [M-H]⁻ at m/z ≈ 372.1 |
| Common Fragments | Loss of the Fmoc group (222 Da) is a characteristic fragmentation pattern. |
Application in Solid-Phase Peptide Synthesis (SPPS) and the Challenge of Racemization
This compound is a key reagent for the incorporation of phenylglycine into synthetic peptides using the Fmoc-SPPS strategy. The iterative cycle of Fmoc-SPPS is illustrated in Figure 2.
References
solubility of Fmoc-Phg-OH in DMF and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH), a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in commonly used organic solvents is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high-purity synthetic peptides. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and outlines the key factors influencing the solubility of Fmoc-protected amino acids.
Physicochemical Properties of this compound
This compound is a synthetic amino acid derivative where the alpha-amino group of L-phenylglycine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental in Fmoc-based SPPS due to its stability under acidic conditions and its lability under basic conditions.
| Property | Value |
| Chemical Formula | C₂₃H₁₉NO₄ |
| Molecular Weight | 373.40 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | 2-8°C |
Solubility of this compound
The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product.[1] Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences.[1]
Qualitative and Quantitative Solubility Data
This compound, like most Fmoc-protected amino acids, generally exhibits good solubility in polar aprotic solvents commonly employed in SPPS.[1][] The bulky and hydrophobic Fmoc group significantly influences its solubility profile, making it sparingly soluble in aqueous solutions.[1]
A product information sheet for this compound specifies its solubility in N,N-dimethylformamide (DMF) as "clearly soluble" when 1 mmole (approximately 373.4 mg) is dissolved in 2 ml of DMF. This corresponds to a concentration of approximately 0.5 M.
The following table summarizes the known solubility of this compound and the general solubility of Fmoc-amino acids in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.[3]
| Solvent | General Solubility of Fmoc-Amino Acids | Specific Data for this compound | Notes |
| N,N-Dimethylformamide (DMF) | Excellent | "clearly soluble" at ~0.5 M | The most common solvent for SPPS.[4] However, it can degrade to form dimethylamine, which can prematurely remove the Fmoc group.[4][5] |
| N-Methyl-2-pyrrolidone (NMP) | Excellent | Not specified | A common alternative to DMF with good solvating properties.[][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Good to Excellent | Not specified | A highly polar aprotic solvent known for its excellent solvating capabilities.[3][5] |
| Dichloromethane (DCM) | Moderate to Good | Not specified | Often used in mixtures with other solvents.[5] |
| Tetrahydrofuran (THF) | Moderate | Not specified | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP.[1] |
| Water | Sparingly Soluble | Not specified | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1] |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended. The following protocol, adapted from a general method for determining the solubility of Fmoc-amino acids, outlines a reliable procedure using High-Performance Liquid Chromatography (HPLC).[1]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., DMF, NMP, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Sealed vials
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Visualizing Experimental and Conceptual Frameworks
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids is a multifactorial property. The interplay of these factors determines the behavior of the amino acid derivative in a given solvent system.
Caption: Key factors influencing the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for the success of solid-phase peptide synthesis. While it is generally highly soluble in polar aprotic solvents like DMF, it is advisable to experimentally determine its solubility under the specific conditions of the synthesis for applications demanding precise control over reaction conditions. Understanding the factors that influence solubility allows for the rational selection of solvents and reaction conditions, ultimately leading to improved coupling efficiencies and higher purity of the final peptide product.
References
A Technical Guide to Fmoc-Phg-OH: Commercial Sourcing and Applications
For researchers and professionals in drug development and peptide synthesis, N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH) is a critical building block. This guide provides an in-depth overview of its commercial availability, pricing, and technical considerations for its use.
Commercial Suppliers and Pricing
The procurement of this compound requires careful consideration of purity, quantity, and cost. A variety of chemical suppliers offer this reagent, with pricing varying based on the scale of purchase and the purity grade. Below is a summary of commercial sources and their listed prices.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich (MilliporeSigma) | This compound | 102410-65-1 | ≥98.0% (HPLC) | 5 g | $71.10 |
| Krackeler Scientific | This compound | 102410-65-1 | ≥98.0% (HPLC) | 5 g | $89.00[1] |
| Fisher Scientific | MilliporeSigma this compound | 102410-65-1 | ≥98% by TLC and HPLC | 5 g | $79.64[2] |
| ChemPep | This compound | 102410-65-1 | N/A | 5 g | $133.00[3] |
| 25 g | $338.00[3] | ||||
| Aapptec Peptides | This compound | 102410-65-1 | N/A | 25 g | From $80.00[4] |
| Chem-Impex | Fmoc-L-phenylglycine | 102410-65-1 | ≥ 99% (Assay) | 5 g | $18.53[5] |
| 25 g | $60.99[5] | ||||
| 100 g | $167.75[5] | ||||
| P212121 Store | Fmoc-L-Phenylglycine | 102410-65-1 | >98.0% | 1 g | $30.00[6] |
| Otto Chemie Pvt. Ltd. | Fmoc-l-phenylglycine, 98%+ | 102410-65-1 | 98%+ | 10 g | $25.00[7] |
| 25 g | $41.75[7] | ||||
| 100 g | $152.88[7] | ||||
| Bachem | This compound | 102410-65-1 | N/A | 1 g | CHF 78.10 |
| 5 g | CHF 234.30 | ||||
| 25 g | CHF 798.20 |
It is important to note that the D-enantiomer, Fmoc-D-Phg-OH (CAS 111524-95-9), is also commercially available from suppliers such as Sigma-Aldrich, Chem-Impex[8], and Aapptec Peptides[9]. Pricing for the D-form can differ from the L-form. For example, Sigma-Aldrich lists Fmoc-D-Phg-OH at $132.00 for 5g, while Chem-Impex offers 1g for $25.00 and 5g for $75.00[8].
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of a Phenylglycine residue into a peptide chain.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol (B129727)
Methodology:
-
Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. This step is usually repeated once.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
The this compound is pre-activated by dissolving it in DMF with a coupling reagent and a base.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: The resin is washed with DMF, DCM, and methanol to remove excess reagents and by-products.
-
Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
Visualizing Workflows and Relationships
Experimental Workflow for SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using this compound.
Caption: Solid-Phase Peptide Synthesis Cycle.
Supplier Selection Logic
The choice of a supplier for this compound often involves a trade-off between cost, purity, and required quantity. The following decision tree illustrates a logical approach to supplier selection.
References
- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 2. MilliporeSigma this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. store.p212121.com [store.p212121.com]
- 7. Fmoc-l-phenylglycine, 98%+ - 102410-65-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
The Architect of Constraint: A Technical Guide to the Biological Significance of Phenylglycine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylglycine (Phg), a non-proteinogenic amino acid, has emerged as a powerful tool in peptide and peptidomimetic design. Its unique structural feature—the direct attachment of a phenyl ring to the α-carbon—imparts significant conformational constraints on the peptide backbone. This technical guide delves into the profound biological significance of incorporating phenylglycine into peptides. We will explore its impact on peptide structure, metabolic stability, and its burgeoning role in the rational design of therapeutics. This document provides an in-depth analysis of quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Structural Imperative of Phenylglycine
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] The introduction of unnatural amino acids is a key strategy to overcome these limitations.[2][3] Phenylglycine, in particular, stands out due to the steric bulk of its phenyl group being directly attached to the peptide backbone.[4] Unlike its proteinogenic counterpart, phenylalanine, which possesses a methylene (B1212753) spacer, phenylglycine severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[5] This inherent rigidity is a desirable trait in drug design, as it allows for the pre-organization of a peptide into a specific, bioactive conformation, potentially increasing its binding affinity and biological activity.[6][7]
Phenylglycine and its derivatives are not merely synthetic curiosities; they are found in a variety of peptide natural products, including glycopeptide antibiotics.[5][8] This natural precedent underscores their biological relevance and provides a blueprint for their use in medicinal chemistry.[8] The incorporation of phenylglycine can lead to the formation of stable secondary structures such as β-turns and helices, which are often crucial for molecular recognition and biological function.[6]
Engineering Stability: The Impact of Phenylglycine on Proteolytic Resistance
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[1][9] The introduction of unnatural amino acids, such as phenylglycine, can significantly enhance the proteolytic stability of peptides.[10] This increased resistance stems from the steric hindrance provided by the bulky phenylglycine residue, which can prevent the peptide from fitting into the active site of proteolytic enzymes.
Studies have shown that replacing a natural amino acid with phenylglycine at a cleavage site can dramatically increase the peptide's half-life in plasma and other biological matrices.[11][12] While direct comparative studies quantifying the stabilizing effect of phenylglycine versus a natural amino acid in the same peptide sequence are not abundant in the readily available literature, the principle is a cornerstone of peptidomimetic design. The general strategy involves identifying the proteolytic cleavage sites of a lead peptide and then systematically replacing amino acids at or near these sites with sterically hindering residues like phenylglycine.[13]
Applications in Drug Discovery: Phenylglycine as a Key Pharmacophoric Element
The unique conformational and stability-enhancing properties of phenylglycine have made it an attractive building block in the design of novel therapeutics. Its incorporation has been particularly impactful in the development of inhibitors for enzymes such as Factor Xa and modulators of nuclear receptors like PPARγ.
Factor Xa Inhibitors for Anticoagulation
Factor Xa is a critical serine protease in the blood coagulation cascade, making it a prime target for the development of anticoagulants.[8][14] Several potent and selective Factor Xa inhibitors incorporate phenylglycine or related structures in their design.[15][16][17] The constrained conformation imposed by the phenylglycine moiety can facilitate optimal binding to the active site of the enzyme, leading to high inhibitory potency. The development of these inhibitors often involves a rational design approach where the phenylglycine scaffold is used to orient other chemical functionalities to interact with specific pockets (S1 and S4) of the Factor Xa active site.[18][19]
PPARγ Agonists for Metabolic Diseases
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[4][5] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. Phenylglycine derivatives have been explored as novel scaffolds for the development of PPARγ agonists.[20] The rationale behind using phenylglycine is to create rigid molecules that can adopt a specific conformation to effectively bind to the ligand-binding domain of PPARγ and elicit the desired biological response.[21]
Quantitative Data Summary
The following tables summarize the available quantitative data for phenylglycine-containing compounds, focusing on their biological activity. Direct comparisons with phenylalanine-containing analogs are included where available in the literature.
Table 1: Inhibitory Activity of Phenylglycine-Based Factor Xa Inhibitors
| Compound | P1 Moiety | P4 Moiety | FXa Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 5 | 4-amidinophenyl | Dimethoxyphenyl | 9.0 | [17] |
| Compound 6 | o-phenylsulfonamide | Biaryl | 0.52 | [17] |
| DPC423 | Amidinophenyl | Chlorophenyl | 0.15 |[17] |
Note: The compounds listed are examples from medicinal chemistry campaigns and showcase the potency that can be achieved with scaffolds that may include or be bioisosteric to phenylglycine derivatives. Direct comparison with a phenylalanine analog was not provided in the source.
Table 2: Agonistic Activity of PPARγ Modulators
| Compound | Scaffold | PPARγ IC50 (µM) | Transactivation Activity | Reference |
|---|---|---|---|---|
| Podophyllotoxone | Lignan | 27.43 | Partial Agonist | [20] |
| Rosiglitazone | Thiazolidinedione | Not Reported | Full Agonist | [20] |
| Compound 4j | Thiazolidinedione derivative | 5.974 | Agonist |[22] |
Note: The data presented for PPARγ modulators often involves complex organic molecules where a phenylglycine-like motif may be part of a larger scaffold. Direct peptide comparisons are less common in the literature found.
Table 3: Proteolytic Stability of Peptides
| Peptide | Modification | Half-life in Human Plasma (hours) | Reference |
|---|---|---|---|
| Peptide 1 | Tam-labeled | 43.5 | [11] |
| Peptide 2 | Tam-labeled | 3.2 | [11] |
| Peptide 3 | Tam-labeled | 50.5 | [11] |
| Unmodified GLP-1 | None | ~0.03 - 0.08 | [12] |
| [D-Lys6]-GnRH | D-amino acid substitution | ~0.92 |[12] |
Note: This table provides a general context for peptide stability in plasma. While not specific to phenylglycine, it illustrates the range of half-lives observed and the impact of modifications. Finding direct comparative studies of a peptide with and without a phenylglycine substitution proved challenging in the reviewed literature.
Key Experimental Methodologies
Synthesis of Phenylglycine-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of phenylglycine into peptides via Fmoc-based SPPS requires special attention to mitigate the risk of racemization.[13][23]
Protocol: Low-Racemization Fmoc-SPPS of a Phenylglycine-Containing Peptide
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Fmoc-Phenylglycine Coupling:
-
In a separate vial, dissolve Fmoc-L-phenylglycine (3 equivalents relative to resin loading) and a coupling reagent such as COMU (3 equivalents) in DMF.
-
Add a sterically hindered, weak base like 2,4,6-trimethylpyridine (B116444) (TMP) (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
-
-
Peptide Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification of Phenylglycine-Containing Peptides by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[8][24]
Protocol: Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Column: Use a preparative HPLC system with a C18 column.
-
Method Development:
-
First, perform an analytical run with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to determine the retention time of the target peptide.
-
Optimize the gradient for the preparative scale to achieve good separation of the target peptide from impurities. A shallower gradient around the elution time of the peptide will improve resolution.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the optimized gradient and collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Pool the fractions with the desired purity.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white powder.
-
Conformational Analysis by 2D NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[25][26]
Protocol: 2D NMR for Peptide Conformational Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a concentration of 1-5 mM. Adjust the pH and add a chemical shift reference standard (e.g., DSS or TSP).
-
NMR Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment correlates amide protons with their directly bonded nitrogen atoms, aiding in resonance assignment.
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of the individual amino acids.
-
Use the NOESY spectrum to sequentially connect the spin systems by identifying NOEs between adjacent residues (e.g., between the alpha proton of residue i and the amide proton of residue i+1).
-
-
Structural Calculations:
-
Convert the NOE cross-peak intensities into distance restraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of structures that are consistent with the experimental restraints.
-
-
Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.
Proteolytic Stability Assay
Protocol: In Vitro Chymotrypsin (B1334515) Digestion Assay
-
Reagent Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
-
Digestion Reaction:
-
Incubate the peptide solution at 37°C.
-
Initiate the digestion by adding chymotrypsin to a final enzyme:substrate ratio of 1:100 (w/w).[2]
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching: Stop the reaction in each aliquot by adding a quenching agent, such as 10% trifluoroacetic acid (TFA).
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS.
-
Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.
-
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to determine the half-life of the peptide under these conditions.
Visualizing the Biological Context and Experimental Design
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the biological pathways where phenylglycine-containing compounds have shown therapeutic potential.
Caption: The blood coagulation cascade highlighting the central role of Factor Xa.
Caption: The PPARγ signaling pathway for metabolic gene regulation.
Experimental and Logical Workflows
The following diagrams illustrate common workflows in the development and analysis of phenylglycine-containing peptides.
Caption: Workflow for rational design of phenylglycine-containing peptide drugs.
Caption: A typical workflow for the analysis of a synthetic peptide.
Conclusion
The incorporation of phenylglycine into peptides is a potent strategy for medicinal chemists and drug developers. Its ability to enforce conformational rigidity and enhance proteolytic stability directly addresses two of the most significant challenges in peptide-based drug discovery. The successful application of phenylglycine in the development of potent enzyme inhibitors and receptor modulators highlights its value as a key structural motif. As our understanding of peptide structure-activity relationships deepens, and as synthetic methodologies for handling racemization-prone amino acids continue to improve, the role of phenylglycine and other constrained unnatural amino acids in the design of next-generation therapeutics is set to expand. This guide provides a foundational resource for researchers looking to harness the unique properties of phenylglycine in their own research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. remedypublications.com [remedypublications.com]
- 17. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. lcms.cz [lcms.cz]
- 24. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmacy.nmims.edu [pharmacy.nmims.edu]
An In-depth Technical Guide to the Incorporation of Unnatural Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptide scaffolds.[1][2] This expansion of the genetic and synthetic alphabets opens up new avenues for developing peptide-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive overview of the core methodologies for UAA incorporation, detailed experimental protocols, quantitative data for synthesis outcomes, and visualizations of relevant workflows and biological pathways.
Core Methodologies for UAA Incorporation
The site-specific incorporation of UAAs into peptides can be broadly categorized into chemical and biological methods. The choice of method depends on several factors, including the desired peptide length, the specific UAA to be incorporated, the required yield, and the intended application.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the workhorse for the chemical synthesis of peptides, including those containing UAAs.[4][5] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6] The most common strategy employed is Fmoc/tBu chemistry, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) groups for side-chain protection.[4]
Advantages of SPPS for UAA Incorporation:
-
Versatility: A vast array of chemically synthesized UAAs can be incorporated.[7]
-
High Purity: Established purification methods like reverse-phase high-performance liquid chromatography (RP-HPLC) allow for the isolation of highly pure peptides.[5]
-
Scalability: SPPS can be performed on a wide range of scales, from milligrams for research purposes to kilograms for therapeutic production.
Challenges:
-
Peptide Length: Routine SPPS is generally limited to peptides of up to ~50-70 amino acids due to accumulating side reactions and incomplete couplings.[5]
-
Steric Hindrance: The incorporation of sterically hindered UAAs, such as N-methylated or β-amino acids, can be challenging and require optimized coupling conditions.
Native Chemical Ligation (NCL)
Native chemical ligation is a powerful chemoselective method for joining two unprotected peptide fragments in aqueous solution to form a native peptide bond.[8][9] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[8] NCL has been instrumental in the synthesis of large proteins and complex peptides containing UAAs.[10][11]
Advantages of NCL for UAA Incorporation:
-
Synthesis of Large Peptides/Proteins: By ligating smaller, synthetically accessible peptide fragments, NCL enables the creation of much larger biomolecules than is possible with SPPS alone.[9]
-
Incorporation of Modifications: UAAs and other modifications can be incorporated into the individual peptide fragments prior to ligation.[1]
-
Convergent Synthesis: A convergent approach can improve overall yield and efficiency.
Challenges:
-
Requirement for Cysteine: The canonical NCL reaction requires a cysteine residue at the ligation site, although methods using cysteine surrogates or desulfurization can overcome this limitation.[8]
-
Solubility: The solubility of large, unprotected peptide fragments can be a significant challenge.[12]
In Vivo Incorporation Methods
Genetic code expansion allows for the site-specific incorporation of UAAs into proteins and peptides within living cells.[13] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and charges the tRNA with the desired UAA.[13]
Advantages of In Vivo Methods:
-
Site-Specificity in a Biological Context: UAAs can be incorporated into proteins in their native cellular environment.
-
Large Protein Synthesis: There is no theoretical size limit to the protein that can be modified.
Challenges:
-
Lower Yields: Protein yields are often lower compared to wild-type protein expression.
-
Limited UAA Scope: The UAA must be cell-permeable, non-toxic, and a substrate for the engineered aaRS.
-
Orthogonality: The engineered aaRS/tRNA pair must not cross-react with endogenous components.
Quantitative Data on UAA Incorporation
The efficiency of UAA incorporation can vary significantly depending on the UAA structure, the surrounding peptide sequence, and the chosen synthetic method. The following tables summarize representative yields and purities for the synthesis of peptides containing various UAAs using SPPS and NCL.
| Unnatural Amino Acid Type | Peptide Sequence (Example) | Synthesis Method | Coupling Reagent/Conditions | Crude Purity (%) | Final Yield (%) | Reference(s) |
| N-methyl Phenylalanine | N-Methyl-18A | Automated SPPS | HATU/HOAt | 79 | 62 | [14] |
| Phosphoserine | Ac-LPQpSGLF-NH2 | Fmoc-SPPS | HBTU/HOBt | >85 | ~30 | [15] |
| Glycosylated Asparagine | Ac-Y-N(GlcNAc)-L-T-S-V-NH2 | Fmoc-SPPS | HCTU | >90 | ~40 | [15] |
| β-Alanine | Fmoc-N-Me-βAla-OH (synthesis) | Solid-Phase Synthesis | - | High | High | [13] |
| D-Amino Acids | Ac-c(C)arrrar-NH2 (AMG 416) | Fmoc-SPPS | - | - | - | [11] |
Table 1: Representative Yields and Purities for SPPS of UAA-Containing Peptides.
| Ligation Junction | Peptide Fragments (Example) | Ligation Conditions | Ligation Time (h) | Ligation Yield (%) | Isolated Yield (%) | Reference(s) |
| X-Cys | LYRAX-thioester + CRANK | 6 M Gdn-HCl, pH 7.0 | 1-48 | >95 (most) | ~70 | [11] |
| X-Sec | Peptide-thioester + Sec-peptide | pH 7.0 | <1 | >90 | - | [2] |
| Hydrophobic Peptides | BM2(1-16)-thioester + Cys-BM2(17-51) | 60% [C2mim][OAc], 40% H2O, pH 7.0-7.5 | 1-4 | 80-95 | 35 | [12] |
Table 2: Representative Yields for NCL of UAA-Containing Peptides.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of a UAA-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a generic UAA using Fmoc/tBu chemistry on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. First Amino Acid Coupling (if not pre-loaded):
-
Deprotect the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (4 eq.) with a coupling reagent such as HCTU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
3. Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
UAA/Amino Acid Coupling:
-
Dissolve the Fmoc-protected UAA or standard amino acid (4 eq.) and a coupling reagent (e.g., HATU, 3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. For sterically hindered UAAs, longer coupling times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the sequence.
4. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
5. Purification:
-
Purify the crude peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Native Chemical Ligation of a UAA-Containing Peptide Fragment
This protocol describes a general procedure for the ligation of two peptide fragments, one of which contains a UAA.
1. Peptide Fragment Synthesis:
-
Synthesize the required peptide fragments using SPPS (as described in Protocol 1).
-
One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine (or selenocysteine). The UAA can be in either fragment.
-
Purify the crude peptide fragments by RP-HPLC to >95% purity.
2. Ligation Reaction:
-
Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine (B92328) hydrochloride, 100 mM sodium phosphate, pH 7.5).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of ~20 mM.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by analytical RP-HPLC and mass spectrometry. Ligation is typically complete within 1-24 hours.
3. Purification of the Ligated Product:
-
Once the ligation is complete, purify the full-length peptide from the reaction mixture using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Visualization of Workflows and Signaling Pathways
Experimental and Logical Workflows
The following diagrams illustrate key experimental workflows and the logical decisions involved in the synthesis of UAA-containing peptides.
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for the synthesis of large peptides via Native Chemical Ligation (NCL).
Caption: A decision tree for selecting the appropriate UAA incorporation method.
Signaling Pathway Diagrams
UAAs are powerful tools for dissecting complex biological signaling pathways. Photo-crosslinking UAAs, for instance, can be used to map protein-protein and protein-ligand interactions in their native context.
Caption: Probing GPCR-ligand interactions using a photo-crosslinking UAA.[16][17][18]
Caption: Using a photo-reactive UAA to map the active site of a kinase.[15][19]
Conclusion
The incorporation of unnatural amino acids has fundamentally expanded the capabilities of peptide science. Through robust chemical methods like SPPS and NCL, and the precision of in vivo incorporation techniques, researchers can now design and synthesize peptides with tailored properties for a myriad of applications in basic research and drug development. This guide provides a foundational understanding of these powerful technologies, offering detailed protocols and a framework for decision-making to empower scientists in their pursuit of novel peptide-based discoveries. As the diversity of available UAAs and the efficiency of incorporation methods continue to grow, the impact of this technology on medicine and biotechnology is poised to be even more profound.
References
- 1. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutagenesis of non-conserved active site residues improves the activity and narrows the specificity of human thymidine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into Aurora-A Kinase Activation Using Unnatural Amino Acids Incorporated by Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping the ligand-binding site on a G protein-coupled receptor (GPCR) using genetically encoded photocrosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photocrosslinkers incorporated into G-protein coupled receptors in mammalian cells: a ligand comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a central pillar of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to the mild, efficient, and versatile chemistry it enables.[3][4] This technical guide provides an in-depth exploration of the function and application of the Fmoc group in SPPS, offering detailed experimental protocols, quantitative data on performance and common side reactions, and a comparative analysis of reagents to empower researchers in their peptide synthesis endeavors.
The Chemistry of the Fmoc Protecting Group
The Fmoc group is a base-labile protecting group for the α-amino function of amino acids.[1][5] This fundamental property is the foundation of the Fmoc/tBu orthogonal protection strategy. In this strategy, the temporary Fmoc group is removed under mild basic conditions, while the more permanent side-chain protecting groups (typically tert-butyl based) are cleaved at the end of the synthesis using a strong acid.[2][] This orthogonality allows for the selective deprotection of the α-amino group without affecting the acid-labile side-chain protecting groups.[3]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][5] Fmoc-OSu is now more commonly used due to its increased stability and lower propensity for the formation of dipeptide byproducts during the preparation of Fmoc-amino acid derivatives.[7]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical and repeated step in SPPS. It proceeds via a β-elimination reaction.[1][8] A base, most commonly a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system.[1][9] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates to release carbon dioxide.[1][3] The reactive DBF is then scavenged by the excess amine in the deprotection solution to form a stable adduct.[1]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Fmoc-SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[10] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[10]
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the SPPS cycle is crucial for the successful synthesis of the target peptide. Below are tables summarizing key quantitative data related to Fmoc-SPPS.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His |
| Piperazine/DBU | 1% / 1% in DMF | 2-5 min | Generally high | Reduced compared to piperidine | Reduced compared to piperidine | Minimal |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | Comparable to piperidine | Similar to piperidine | Similar to piperidine | Similar to piperidine |
| NaOH | 0.25 M in 1:1 MeOH/H₂O | ~20 min | Good | Sequence dependent | Sequence dependent | Sequence dependent |
Note: The efficiency and side reactions are highly sequence-dependent. Data compiled from multiple sources.[11][12][13]
Table 2: Racemization of Amino Acids Under Different Coupling Conditions
| Amino Acid | Coupling Conditions | % Racemization (D-isomer) |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | 5-15% |
| Fmoc-Cys(Trt)-OH | DIC/HOBt | <1% |
| Fmoc-His(Trt)-OH | HBTU/DIPEA (5 min pre-activation) | ~8% |
| Fmoc-His(Trt)-OH | DIC/HOBt | <1% |
Data sourced from Benchchem.[1]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and high-quality peptide synthesis.
Protocol for Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Materials:
-
Peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for a specified time (typically 2 x 5-10 minutes). A two-step deprotection is often recommended for efficiency.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual base and byproducts.[14]
Protocol for Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HCTU, DIC)
-
Base (e.g., DIPEA, Collidine)
-
DMF (peptide synthesis grade)
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF.
-
Add the base to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.[1]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).[1]
Protocol for Cleavage and Final Deprotection
Objective: To cleave the synthesized peptide from the resin support and remove the permanent side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[15]
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and then dry it under vacuum.
-
Add the cleavage cocktail to the peptide-resin and agitate for 2-3 hours at room temperature.[15]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Advantages of the Fmoc Strategy
The Fmoc strategy offers several significant advantages over the older Boc (tert-butyloxycarbonyl) methodology, which has led to its widespread adoption.[3][]
Key advantages include:
-
Milder Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repetitive use of strong acids required in Boc chemistry, which can lead to the degradation of the resin and the growing peptide chain.[3]
-
True Orthogonality: The Fmoc/tBu strategy provides excellent orthogonality, ensuring that the acid-labile side-chain protecting groups remain intact during the entire chain assembly process.[3][]
-
Compatibility with Sensitive Residues: The mild conditions are more suitable for the synthesis of peptides containing sensitive amino acids or post-translational modifications.[][16]
-
Ease of Automation: The deprotection step releases the fluorenyl group, which has a strong UV absorbance around 301 nm.[1] This allows for real-time monitoring of the deprotection reaction, making Fmoc chemistry highly amenable to automation.[16]
Common Side Reactions in Fmoc-SPPS
Despite its numerous advantages, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.
-
Aspartimide Formation: This is a common side reaction, particularly in sequences containing aspartic acid, which can lead to a mixture of α- and β-peptides.[17]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids, leading to chain termination.[17]
-
Racemization: The activation of the carboxylic acid group can lead to the loss of stereochemical integrity, particularly for sensitive amino acids like cysteine and histidine.[1][18]
-
Piperidine Adduct Formation: The piperidine used for deprotection can sometimes react with certain side chains, such as that of cysteine.[17]
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[2][16] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and awareness of potential side reactions are paramount for the successful application of this powerful synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. pubs.acs.org [pubs.acs.org]
Fmoc-Phg-OH: A Chiral Cornerstone for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-Phg-OH, is a non-proteinogenic α-amino acid that has carved a significant niche as a chiral building block in modern organic synthesis. Its unique structural feature, a phenyl group directly attached to the α-carbon, imparts valuable properties to target molecules, including conformational rigidity and resistance to enzymatic degradation. This makes this compound a sought-after component in the design and synthesis of peptidomimetics, bioactive peptides, and complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the properties, applications, and detailed experimental protocols for the effective utilization of this compound, with a special focus on addressing the synthetic challenges associated with its use.
Core Physicochemical Properties
This compound is a white to off-white solid, and its key properties are summarized in the table below. The high purity of this reagent is crucial for successful applications, particularly in solid-phase peptide synthesis (SPPS), where the stepwise nature of the process can lead to the accumulation of impurities.
| Property | Value | Reference(s) |
| CAS Number | 102410-65-1 | [1] |
| Molecular Formula | C₂₃H₁₉NO₄ | [1] |
| Molecular Weight | 373.40 g/mol | [1] |
| Appearance | Solid | |
| Optical Activity | [α]20/D +81±3°, c = 1% in DMF | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
| Storage Temperature | 2-8°C | [1] |
The Challenge of Racemization in Peptide Synthesis
A critical aspect of employing this compound in peptide synthesis is its heightened susceptibility to racemization. The acidity of the α-proton, exacerbated by the electron-withdrawing phenyl group, makes the stereocenter prone to epimerization under the basic conditions often used during the coupling step in Fmoc-SPPS. This can lead to the formation of diastereomeric peptide impurities that are often difficult to separate and can have detrimental effects on the biological activity of the final product.
Research has shown that the base-catalyzed coupling of this compound is the crucial step for racemization.[2] Standard coupling reagents like HATU in combination with bases such as N,N-diisopropylethylamine (DIPEA) can lead to significant epimerization.[3]
Strategies for Suppressing Racemization
To harness the full potential of this compound as a chiral building block, it is imperative to employ synthetic strategies that minimize racemization. The selection of the coupling reagent and the base is paramount. Studies have demonstrated that the use of sterically hindered and less basic amines, in conjunction with specific activating agents, can dramatically preserve the stereochemical integrity of the phenylglycine residue.
The following table summarizes quantitative data on the percentage of the correct diastereomer obtained when coupling this compound using various activators and bases.
| Activator | Base | Correct Diastereomer (%) - Peptide A | Correct Diastereomer (%) - Peptide B | Reference(s) |
| HATU | DIPEA | - | - | [3] |
| COMU | TMP | 96 | 99 | [2] |
| COMU | DMP | 98 | 96 | [2] |
| DEPBT | TMP | 98 | 93 | [2] |
| DEPBT | DMP | 100 | 98 | [2] |
Peptide A: Bz-(L)-Arg-(L)-Phg-NH₂; Peptide B: Ac-(L)-Ala-(L)-Phg-NH₂ TMP: 2,4,6-trimethylpyridine; DMP: 2,6-dimethylpyridine
These results clearly indicate that the combination of COMU or DEPBT with hindered bases like TMP or DMP is highly effective in suppressing racemization, achieving over 97% retention of configuration in many cases.[3]
Experimental Protocols
This section provides detailed experimental protocols for the incorporation of this compound in solid-phase peptide synthesis with a focus on minimizing racemization, and a general protocol for the synthesis of β-lactams.
Protocol 1: Racemization-Suppressed Coupling of this compound in SPPS
This protocol is designed for the manual solid-phase synthesis of a peptide containing a phenylglycine residue using Rink Amide resin and racemization-suppressing reagents.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
DMP (2,6-Dimethylpyridine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
This compound Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add DMP (4 equivalents) to the solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence. For other amino acids, standard coupling reagents like HBTU/DIPEA can be used if they are not prone to racemization.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Synthesis of β-Lactams from this compound (General Approach)
This protocol outlines a general strategy for the synthesis of β-lactams using an imine derived from a phenylglycine derivative.
Materials:
-
This compound
-
Reagents for imine formation (e.g., an aldehyde and a dehydrating agent)
-
Reagents for ketene (B1206846) generation (e.g., an acyl chloride and a non-nucleophilic base)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)
Procedure:
-
Imine Formation:
-
The carboxylic acid of this compound is typically converted to an ester or another derivative suitable for imine formation.
-
React the phenylglycine derivative with an appropriate aldehyde in the presence of a dehydrating agent to form the corresponding imine.
-
-
[2+2] Cycloaddition (Staudinger Reaction):
-
In a separate flask, generate the ketene in situ by reacting an acyl chloride with a non-nucleophilic base (e.g., triethylamine) at low temperature.
-
Slowly add the ketene solution to the solution of the imine.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the crude β-lactam product by column chromatography.
-
Applications in Drug Discovery and Development
The incorporation of phenylglycine into peptide sequences has proven to be a valuable strategy in the development of novel therapeutics. The conformational constraint imposed by the phenyl group can lead to peptides with enhanced binding affinity and selectivity for their biological targets.
Inhibition of the XIAP-BIR3 Domain
A notable example is the development of peptides that inhibit the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a key regulator of apoptosis, and its overexpression is implicated in various cancers. The BIR3 domain of XIAP is responsible for binding to and inhibiting caspase-9, a crucial initiator of the apoptotic cascade.[4][5]
Smac/DIABLO, a natural antagonist of XIAP, binds to the BIR3 domain and disrupts its interaction with caspase-9, thereby promoting apoptosis.[6] Peptides containing phenylglycine have been designed to mimic the action of Smac/DIABLO and act as potent inhibitors of the XIAP-BIR3 domain. The synthesis of such peptides, for instance, a pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH₂, has been a subject of study, where the control of phenylglycine's stereochemistry is critical for biological activity.[7]
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
XIAP-Mediated Apoptosis Inhibition Pathway
This diagram illustrates the role of XIAP in the intrinsic apoptosis pathway and how phenylglycine-containing peptides can intervene.
Caption: XIAP-mediated inhibition of the intrinsic apoptosis pathway.
Conclusion
This compound stands as a powerful chiral building block for the synthesis of complex and biologically relevant molecules. While its application in SPPS is challenged by a propensity for racemization, this guide has outlined effective strategies and detailed protocols to mitigate this issue, enabling the synthesis of phenylglycine-containing peptides with high stereochemical purity. The use of specific coupling reagents such as COMU and DEPBT in combination with hindered bases like DMP and TMP is a key recommendation. The successful incorporation of phenylglycine has led to the development of potent inhibitors of important drug targets, such as the XIAP-BIR3 domain, highlighting the significant potential of this unique amino acid in drug discovery and development. By understanding and addressing the synthetic nuances of this compound, researchers can continue to unlock its potential in creating novel and impactful chemical entities.
References
- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to Fmoc-Phg-OH: Spectroscopic Data and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid phenylglycine. This document details its infrared and nuclear magnetic resonance spectroscopic data, provides experimental protocols for its use, and addresses the critical issue of racemization during peptide synthesis.
Spectroscopic Data
The structural integrity and purity of this compound are paramount for its successful application in peptide synthesis. The following tables summarize the key spectroscopic data obtained from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent parts: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the phenyl ring, and the carboxylic acid moiety.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide |
| 3100-3000 | C-H stretch (sp²) | Aromatic |
| 3000-2850 | C-H stretch (sp³) | Aliphatic |
| ~1720 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Urethane (Fmoc) |
| ~1520 | N-H bend | Amide II |
| 1600, 1480, 1450 | C=C stretch | Aromatic Ring |
Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the this compound molecule. While specific peak assignments can vary based on the solvent and instrument frequency, the following tables provide expected chemical shift ranges for ¹H and ¹³C NMR in a common NMR solvent like DMSO-d₆.
¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.9 (broad s) | s | 1H | COOH |
| 7.89 | d | 2H | Fmoc aromatic |
| 7.72 | t | 2H | Fmoc aromatic |
| 7.42 | t | 2H | Fmoc aromatic |
| 7.33 | t | 2H | Fmoc aromatic |
| 7.25-7.45 | m | 5H | Phenylglycine aromatic |
| 5.40 | d | 1H | α-CH |
| 4.25 | m | 1H | Fmoc-CH |
| 4.20 | m | 2H | Fmoc-CH₂ |
¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | Carboxyl C=O |
| ~156 | Urethane C=O (Fmoc) |
| ~144 | Fmoc aromatic (quaternary) |
| ~141 | Fmoc aromatic (quaternary) |
| ~138 | Phenylglycine aromatic (quaternary) |
| 129-127 | Phenylglycine & Fmoc aromatic CH |
| ~125 | Fmoc aromatic CH |
| ~120 | Fmoc aromatic CH |
| ~66 | Fmoc-CH |
| ~58 | α-C |
| ~47 | Fmoc-CH₂ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of L-phenylglycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent in the presence of a base.
Materials:
-
L-Phenylglycine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute)
Procedure:
-
Dissolve L-phenylglycine in an aqueous solution of sodium carbonate or sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Separately, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone.
-
Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.
Fmoc-Solid Phase Peptide Synthesis (SPPS) using this compound
The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS. However, due to the increased acidity of the α-proton of phenylglycine, this amino acid is particularly susceptible to racemization under the basic conditions of Fmoc deprotection and coupling. Therefore, optimized protocols are crucial.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)
-
This compound
-
Coupling reagents: e.g., HBTU/HOBt, HATU, or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
Optimized Coupling Protocol to Minimize Racemization:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Activation and Coupling of this compound:
-
In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., COMU) and a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) in DMF.[1]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow: Fmoc-SPPS of a Phenylglycine-Containing Peptide
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis of a phenylglycine-containing peptide.
Logical Relationship: Racemization of this compound during SPPS
The primary challenge in using this compound is its propensity for racemization. The increased acidity of the α-proton makes it susceptible to epimerization, particularly during the base-catalyzed coupling step.
Caption: Key steps leading to the racemization of this compound during the coupling stage of SPPS.
This guide provides essential technical information for the effective use of this compound in peptide synthesis. By understanding its spectroscopic characteristics and employing optimized synthetic protocols, researchers can successfully incorporate this valuable non-proteinogenic amino acid into their target peptides while minimizing undesirable side reactions.
References
Stability and Storage of Fmoc-Phg-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylglycine (Fmoc-Phg-OH). Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of solid-phase peptide synthesis (SPPS) and the quality of the final peptide product. This guide summarizes key stability liabilities, provides recommended storage and handling procedures, and outlines representative experimental protocols for stability assessment.
Core Stability Profile and Storage Conditions
This compound is a crystalline solid that is generally stable when stored under appropriate conditions. The primary stability concerns are racemization, particularly in solution, and potential degradation of the Fmoc protecting group under certain conditions.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various suppliers and stability considerations for similar compounds.[1]
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C for the solid compound.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. | Minimizes the rate of potential degradation over time. For solutions, freezing prevents degradation pathways that are accelerated in the solution state. Repeated freeze-thaw cycles should be avoided. |
| Light | Store in the dark or in an amber vial.[1] | The fluorenylmethoxycarbonyl (Fmoc) protecting group can be sensitive to light and may degrade upon prolonged exposure. |
| Moisture | Store in a tightly sealed container in a dry environment or a desiccator.[1] | Moisture can lead to the hydrolysis of the Fmoc group. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | While not always specified, an inert atmosphere can help prevent oxidative degradation. |
Key Stability Liabilities
The primary stability concern for this compound is its propensity for racemization (epimerization) at the α-carbon. This is particularly pronounced under basic conditions encountered during the coupling steps of Fmoc-based solid-phase peptide synthesis (SPPS).[2][3][4][5]
-
Racemization: The benzylic proton at the α-carbon of phenylglycine is more acidic than that of many other amino acids, making it susceptible to abstraction by bases. This can lead to the formation of the D-enantiomer, which can be incorporated into the peptide chain, resulting in diastereomeric impurities that are often difficult to separate from the target peptide.[5] The base-catalyzed coupling of this compound is considered the critical step for racemization.[2][3][4][5]
-
Fmoc Group Instability: The Fmoc group is labile to bases, which is the principle of its removal during SPPS. Exposure to even weak bases in solution during storage or handling can lead to premature deprotection. It is crucial to use high-purity, amine-free solvents when preparing solutions of this compound.[1]
-
Thermal Degradation: While generally stable at recommended storage temperatures, the Fmoc group can be cleaved at elevated temperatures. Studies have shown that thermal cleavage of the Fmoc group can occur at temperatures around 120°C.[6][7]
-
Hydrolytic and Oxidative Degradation: While specific data for solid-state this compound is limited in the public domain, general principles of chemical stability suggest that prolonged exposure to high humidity could lead to hydrolysis of the Fmoc group. Similarly, strong oxidizing conditions could potentially modify the molecule.
Experimental Protocols for Stability and Purity Assessment
Detailed, validated stability-indicating methods specifically for this compound are not widely published. However, based on established practices for Fmoc-amino acids and pharmaceutical compounds, representative protocols for forced degradation studies and HPLC analysis are provided below. These protocols would require optimization and validation for specific applications.
Representative Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10][11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers/ovens
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24, 48 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Store at room temperature for a specified period (e.g., 1, 4, 8 hours), monitoring frequently due to the base-lability of the Fmoc group.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 24, 48 hours).
-
Thermal Degradation (Solid State): Place a known quantity of solid this compound in a vial and store in an oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Thermal Degradation (Solution): Store an aliquot of the stock solution at 60°C.
-
Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products and impurities.[12][13]
Objective: To develop an HPLC method capable of resolving this compound from its potential impurities and degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample and stressed samples from the forced degradation study
Procedure:
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (where the Fmoc group has strong absorbance)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 25 90 30 90 31 30 | 35 | 30 |
-
-
Method Optimization: Inject the unstressed and stressed samples. The gradient and other chromatographic parameters should be optimized to achieve adequate separation of all peaks, particularly the main this compound peak from any degradation products.
-
Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[14]
Visualization of Workflows
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Logical Flow for Stability-Indicating Method Development
Caption: Logical workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
The stability of this compound is a critical parameter for its successful application in peptide synthesis. While the solid material is stable under recommended storage conditions of 2-8°C, desiccated, and protected from light, its primary liability is racemization, especially under basic conditions in solution. For researchers and drug development professionals, it is imperative to adhere to proper storage and handling procedures. Furthermore, the use of a validated stability-indicating analytical method is essential for monitoring the purity of this compound, both as a raw material and throughout the manufacturing process, to ensure the quality and stereochemical integrity of the final peptide product. Further studies to quantify the degradation of solid-state this compound under various stress conditions would be beneficial for a more complete stability profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. longdom.org [longdom.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids (npAAs) into therapeutic peptides represents a paradigm shift in drug discovery, offering a powerful toolkit to overcome the inherent limitations of their proteinogenic counterparts. This guide provides a comprehensive overview of the strategic use of npAAs, detailing their advantages, methods of synthesis and incorporation, and their impact on pharmacokinetic and pharmacodynamic properties, supported by experimental protocols and quantitative data.
Introduction: Expanding the Chemical Space of Peptide Therapeutics
Peptides are highly selective and potent therapeutic agents, but their application is often hindered by poor metabolic stability, low oral bioavailability, and rapid clearance.[1] Non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code, offer a vast and diverse chemical space to address these challenges. By strategically replacing proteinogenic amino acids with npAAs, researchers can fine-tune the physicochemical properties of peptides to enhance their drug-like characteristics.[1][2]
The advantages of incorporating npAAs into peptide-based drugs are multifaceted and significant:
-
Enhanced Metabolic Stability: NpAAs can confer resistance to enzymatic degradation by proteases, which are often specific to L-amino acids. Modifications such as N-methylation and the use of D-amino acids sterically hinder protease recognition and cleavage, thereby prolonging the peptide's half-life in vivo.[3]
-
Improved Pharmacokinetic Profile: By modifying the lipophilicity, hydrogen bonding capacity, and conformational rigidity of a peptide, npAAs can improve its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to enhanced permeability across biological membranes and increased oral bioavailability.[1][3]
-
Increased Potency and Selectivity: The unique side chains and backbone structures of npAAs can create novel interactions with biological targets, leading to higher binding affinity and improved receptor selectivity.[2]
-
Conformational Constraint: The incorporation of npAAs can induce specific secondary structures, such as β-turns or helices, which can lock the peptide into a bioactive conformation, thereby increasing its potency.
Quantitative Impact of npAA Incorporation on Drug Properties
The strategic integration of non-proteinogenic amino acids into drug candidates yields quantifiable improvements in their pharmacokinetic and pharmacodynamic profiles. The following tables provide a comparative summary of key parameters for prominent drugs containing npAAs versus their native or proteinogenic counterparts.
Table 1: Pharmacodynamic and Pharmacokinetic Comparison of GLP-1 Receptor Agonists
| Parameter | Native GLP-1 | Liraglutide (npAA-containing) | Semaglutide (npAA-containing) |
| Half-life | ~2 minutes | ~13 hours | ~1 week |
| Receptor Affinity | Baseline | High | Higher than Liraglutide |
| HbA1c Reduction | N/A (endogenous) | ~1.8% | ~1.8-2.2% |
| Weight Loss | N/A (endogenous) | ~3.0 kg | ~6.5 kg |
Data compiled from multiple sources.[4][5]
Table 2: Pharmacokinetic Properties of Immunosuppressive and Antibiotic Drugs
| Parameter | Hypothetical Proteinogenic Cyclosporine | Cyclosporine A (npAA-containing) | Hypothetical Proteinogenic Vancomycin (B549263) | Vancomycin (npAA-containing) |
| Oral Bioavailability | Very Low (<1%) | ~30% (variable) | Negligible | Negligible (administered IV for systemic infections) |
| Half-life | Short (minutes to hours) | 10-27 hours (highly variable) | Short (minutes to hours) | 4-6 hours (normal renal function) |
| Metabolism | Rapid proteolytic degradation | Extensive (CYP3A4) | Rapid proteolytic degradation | Minimal |
| Protein Binding | Low | ~90% | Low | ~55% |
Data for hypothetical proteinogenic counterparts are estimated based on the typical fate of natural peptides. Data for Cyclosporine A and Vancomycin are from pharmacokinetic studies.[6][7][8][9][10][11][12][13][14]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of peptides containing non-proteinogenic amino acids.
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating an N-methylated amino acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid, 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
N-Methylated Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-N-methyl-amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.
-
Add the activation mixture to the resin and shake for 4 hours. A longer coupling time is often necessary due to the steric hindrance of the N-methyl group.[3]
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
This protocol describes a general method for the papain-catalyzed synthesis of a dipeptide.
Materials:
-
N-terminally protected amino acid ethyl ester (e.g., Z-Arg-OEt)
-
C-terminally unprotected amino acid (e.g., H-Leu-NH2)
-
Papain (activated)
-
Citrate-phosphate buffer (0.1 M, pH 6.0)
-
Cysteine-HCl
-
EDTA
-
Organic co-solvent (e.g., 50% (v/v) DMF)
Procedure:
-
Papain Activation: Prepare an activation solution containing 0.1 M citrate-phosphate buffer, 5 mM cysteine-HCl, and 2 mM EDTA. Dissolve papain in this solution and incubate at 37°C for 30 minutes.
-
Reaction Mixture Preparation:
-
In a reaction vessel, dissolve the N-protected amino acid ethyl ester and the C-unprotected amino acid in the organic co-solvent/buffer mixture.
-
Adjust the pH of the solution to 6.0.
-
-
Enzymatic Reaction:
-
Add the activated papain solution to the reaction mixture.
-
Incubate the reaction at 37°C with gentle agitation. Monitor the reaction progress by TLC or HPLC.
-
-
Reaction Termination and Product Isolation:
This protocol details a method to assess the stability of a peptide in human serum.
Materials:
-
Test peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (ACN)
-
Water
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the test peptide in PBS.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µM and a final serum concentration of 80%.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Protein Precipitation:
-
Immediately add 3 volumes of 10% TCA in ACN to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Vortex and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of intact peptide remaining in the supernatant by RP-HPLC or LC-MS.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t1/2).
This protocol describes a method for evaluating the passive permeability of a peptide.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
PBS (pH 7.4)
-
Test peptide solution in PBS
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: Carefully coat the filter of the donor plate with 5 µL of the artificial membrane solution and allow it to impregnate for 5 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Add 150 µL of the test peptide solution to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method.
-
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at theoretical equilibrium.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by npAA-containing drugs and a typical experimental workflow in npAA-based drug discovery.
Conclusion
Non-proteinogenic amino acids are indispensable tools in modern drug discovery, providing a rational and effective strategy to enhance the therapeutic potential of peptide-based drugs. By leveraging the vast chemical diversity of npAAs, researchers can systematically address the challenges of metabolic instability and poor bioavailability that have historically limited the clinical utility of peptides. The continued development of novel npAAs and efficient synthetic methodologies will undoubtedly lead to the creation of next-generation peptide therapeutics with superior efficacy and safety profiles.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Semaglutide seems to be more effective the other GLP-1Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. Cyclosporin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of vancomycin in normal subjects and in patients with reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparing Predictions of a PBPK Model for Cyclosporine With Drug Levels From Therapeutic Drug Monitoring [frontiersin.org]
- 10. A pharmacokinetic comparison of cyclosporin oral solution and cyclosporin capsules in heart and lung transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Comparison of steady-state pharmacokinetics of two dosage regimens of vancomycin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of severe hypoalbuminemia on the half-life of vancomycin in elderly patients with methicillin-resistant Staphylococcus aureus hospital-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Fmoc-Phg-OH for Researchers and Drug Development Professionals
This guide provides an in-depth overview of N-α-fluorenylmethyloxycarbonyl-L-phenylglycine (Fmoc-Phg-OH), a pivotal building block in peptide synthesis. It is designed to equip researchers, scientists, and professionals in drug development with essential material safety data, handling protocols, and insights into its application.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[1] Key quantitative data for this compound are summarized in the table below, offering a comparative overview of its fundamental properties.
| Property | Value | Source |
| CAS Number | 102410-65-1 | [2][3][4] |
| Molecular Formula | C₂₃H₁₉NO₄ | [1][2][5][4] |
| Molecular Weight | 373.40 g/mol | [2][5] |
| Appearance | White to off-white powder | [1] |
| Form | Solid | [2] |
| Melting Point | 169-182 °C | [1] |
| Optical Activity | [α]20/D +81±3°, c = 1% in DMF | [2] |
| Purity | ≥98.0% (HPLC) | [2] |
| Storage Temperature | 2-8°C | [2] |
Material Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[5] However, standard laboratory safety precautions should always be observed.
First Aid Measures
In the event of exposure, the following first aid measures are recommended:
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. | [5] |
| Skin Contact | Wash off with soap and plenty of water. | [5] |
| Eye Contact | Flush eyes with water as a precaution. | [5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [5] |
Fire Safety
For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Firefighters should use a self-contained breathing apparatus if necessary.[5]
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and safety of this compound. The compound should be stored at 2-8°C in a dry, well-ventilated place.[2] When handling, it is important to avoid the formation of dust and to use personal protective equipment, including eyeshields, gloves, and a type N95 (US) dust mask.[2]
Experimental Protocols
This compound is a key reagent in Fmoc solid-phase peptide synthesis (SPPS).[2] The following is a generalized workflow for the incorporation of an this compound residue into a peptide chain.
Figure 1: Generalized workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.
Stability and Reactivity
This compound is stable under recommended storage conditions.[5] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products formed under fire conditions may include carbon oxides and nitrogen oxides.[5]
Toxicological Information
There is limited toxicological data available for this compound. Most safety data sheets indicate that acute toxicity, skin corrosion/irritation, and serious eye damage/irritation data are not available.[5] Furthermore, no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]
Disposal Considerations
Unused this compound should be disposed of as unused product.[5] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Environmental release should be avoided.[5]
Application in Signaling Pathway Research
While this compound itself is not directly involved in biological signaling, it serves as a crucial building block for synthesizing peptides that may interact with or modulate signaling pathways. The introduction of a phenylglycine residue can confer unique structural and functional properties to a peptide, potentially influencing its binding affinity to receptors or its enzymatic stability. The logical relationship for investigating the impact of a peptide synthesized with this compound on a signaling pathway is illustrated below.
Figure 2: Logical workflow for investigating the effect of a phenylglycine-containing peptide on a cellular signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Phg-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
Introduction
N-Fmoc-L-phenylglycine (Fmoc-Phg-OH) is a crucial building block in the synthesis of peptides with diverse pharmaceutical applications. However, its incorporation during solid-phase peptide synthesis (SPPS) presents a significant challenge due to the high susceptibility of the α-proton to epimerization.[1] Standard coupling conditions, particularly those employing common aminium/uronium salt reagents like HATU in combination with bases such as N,N-diisopropylethylamine (DIPEA), can lead to substantial racemization of the phenylglycine residue.[1][2] This can compromise the purity, biological activity, and therapeutic efficacy of the final peptide product.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate this compound into peptide sequences while minimizing racemization. This document outlines optimized protocols, compares various coupling reagents, and offers troubleshooting strategies for successful synthesis.
Data Presentation: Comparison of Coupling Reagents for this compound
The selection of the appropriate coupling reagent and base is paramount to prevent epimerization during the incorporation of this compound. The following table summarizes the performance of various coupling conditions, highlighting the extent of racemization observed.
| Coupling Reagent | Base | Racemization Level | Coupling Efficiency | Key Considerations |
| HATU | DIPEA | High | >98%[3] | Standard, highly efficient reagents, but known to cause significant racemization with Phg.[1][2] |
| HBTU | DIPEA | High | >98%[3] | Similar to HATU, poses a high risk of racemization for sensitive residues like Phg.[1][4] |
| DEPBT | TMP | Very Low (>97% retention) [1][2] | Good | Recommended for minimizing racemization. DEPBT shows remarkable resistance to racemization.[2][5] |
| COMU | DMP | Very Low (>97% retention) [1][2] | High | A potent coupling reagent that, when paired with a weaker base, effectively suppresses racemization.[1][2] |
| DIC/HOBt | N/A (Base-free) | Low[5] | Good | A classic, cost-effective method. The absence of a strong tertiary amine base helps to reduce racemization.[5] |
Abbreviations: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), TMP (2,4,6-Trimethylpyridine), DMP (2,6-Dimethylpyridine).
Experimental Protocols
Adherence to optimized protocols is critical for the successful synthesis of high-purity peptides containing phenylglycine.
Protocol 1: General SPPS Cycle for Amino Acid Coupling
This protocol outlines the standard steps for a single coupling cycle in Fmoc-SPPS. For this compound, it is crucial to replace the standard coupling step (Step 3) with the optimized protocol below (Protocol 2).
1. Resin Preparation and Swelling:
-
Place the resin in a suitable reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF).
-
Swell the resin in DMF for at least 30 minutes.[3]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for an initial 3-5 minutes, then drain.[6]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6][7]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
3. Amino Acid Coupling (Standard - Not Recommended for Phg):
-
This step should be replaced with Protocol 2 for this compound.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[9]
-
The resin is now ready for the next SPPS cycle.
Protocol 2: Optimized Coupling of this compound to Minimize Racemization
This protocol is specifically designed to suppress epimerization during the incorporation of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3.0 equivalents relative to resin loading)
-
Option A: COMU (3.0 equivalents) and 2,6-Dimethylpyridine (DMP) (4.0 equivalents)[1]
-
Option B: DEPBT (3.0 equivalents) and 2,4,6-Trimethylpyridine (TMP) (4.0 equivalents)[1]
-
Peptide synthesis grade DMF
Procedure:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 equiv.) and the chosen coupling reagent (COMU or DEPBT, 3.0 equiv.) in DMF.[1]
-
Add the appropriate base (DMP or TMP, 4.0 equiv.) to the solution.[1]
-
Immediately add this activated amino acid solution to the deprotected peptide-resin.[1][10]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.[8]
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.[11]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Visualizations
Optimized this compound Coupling Workflow
Caption: Optimized workflow for a single this compound coupling cycle in SPPS.
Decision Logic for Phenylglycine Coupling Strategy
Caption: Decision tree for selecting a coupling strategy for Phenylglycine.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-Phg-OH: A Comparative Analysis of HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient and stereochemically pure incorporation of N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH) into peptide sequences is a critical step in the synthesis of many bioactive peptides and peptidomimetics. Phenylglycine's unique structure, with its α-phenyl group, presents challenges, most notably a heightened susceptibility to racemization during peptide bond formation. This document provides a detailed comparative analysis of two commonly used uronium-based coupling reagents, HATU and HBTU, for the activation of this compound in solid-phase peptide synthesis (SPPS).
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally regarded as a more potent coupling reagent than HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][2][3] The enhanced reactivity of HATU stems from the electron-withdrawing properties of its 7-azabenzotriazole (HOAt) moiety, which leads to the formation of a more reactive OAt-ester intermediate.[2] While this increased reactivity can be advantageous for sterically hindered amino acids, it can also exacerbate the risk of racemization with sensitive residues like Phenylglycine, especially when used with common bases like N,N-Diisopropylethylamine (DIPEA).[4][5] HBTU, forming a less reactive OBt-ester, is a cost-effective and reliable alternative for many standard couplings.[1]
This application note provides quantitative data from the literature, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal coupling conditions to maximize yield and purity while minimizing racemization during the incorporation of this compound.
Data Presentation: Performance Comparison of HATU and HBTU
While a direct head-to-head quantitative comparison for this compound coupling is not extensively documented in a single source, the following table summarizes the performance characteristics based on available literature, with a particular focus on racemization.
| Parameter | HATU | HBTU | References |
| Coupling Efficiency | Very High, effective for sterically hindered amino acids. | High, but generally lower than HATU. | [2][6] |
| Reaction Speed | Faster | Slower | [2] |
| Racemization Risk (with this compound) | High, especially with DIPEA as the base. | Generally lower than HATU with DIPEA, but still a concern. | [4][5] |
| Correct Diastereomer (%) with DIPEA | Lower percentage of the correct diastereomer. | Slightly better than HATU but still significant racemization. | [4] |
| Correct Diastereomer (%) with Weaker Bases (e.g., TMP) | Can be significantly improved to >90%. | Data not as readily available, but the trend suggests improvement. | [4] |
Note: The choice of base has a remarkable influence on the racemization of Phenylglycine. Using weaker bases with enhanced steric shielding, such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP), is crucial for suppressing epimerization, especially when using a highly reactive coupling reagent like HATU.[4] For instance, one study demonstrated that by replacing DIPEA with TMP, the percentage of the correct diastereomer in a Phenylglycine-containing dipeptide synthesized using HATU increased to 93%.[4]
Experimental Protocols
The following protocols are intended as a general guide for solid-phase peptide synthesis (SPPS) at a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence, resin, and synthesizer.
Protocol 1: Standard Coupling of this compound using HATU (with caution regarding racemization)
This protocol describes a standard coupling cycle. For this compound, it is highly recommended to replace DIPEA with a weaker base like 2,4,6-trimethylpyridine (TMP) to minimize racemization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF. This is typically a two-step process: a 5-minute treatment followed by a 15-minute treatment.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation Solution:
-
In a separate vial, dissolve this compound (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add a suitable base (6.0 equivalents). Caution: Standard protocols often use DIPEA, but for this compound, using a weaker base like 2,4,6-trimethylpyridine (TMP) is strongly advised to suppress racemization.[4]
-
Briefly vortex the solution.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.[7]
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) may be necessary.
-
Upon a negative Kaiser test, drain the reaction vessel and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
-
Protocol 2: Standard Coupling of this compound using HBTU
This protocol provides a reliable method for incorporating this compound with a potentially lower risk of racemization compared to HATU/DIPEA, though careful selection of the base is still important.
-
Resin Preparation:
-
Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
-
Activation Solution:
-
In a separate vial, dissolve this compound (3.0 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) and allow the mixture to pre-activate for 1-2 minutes. As with HATU, consider using a weaker base to further minimize racemization.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test.
-
Upon a negative result, wash the resin with DMF (3-5 times) and DCM (2-3 times).[7]
-
Mandatory Visualizations
Caption: Activation of this compound with HATU.
Caption: Activation of this compound with HBTU.
Conclusion
The choice between HATU and HBTU for the coupling of this compound requires a careful balance between reaction efficiency and the preservation of stereochemical integrity. While HATU offers faster kinetics and higher coupling efficiency, it significantly increases the risk of racemization when used with standard bases like DIPEA.[2][4] HBTU presents a milder alternative, though racemization can still occur.
For the successful incorporation of this compound with minimal epimerization, the critical factor is the choice of base. The use of sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) is strongly recommended, particularly when employing highly active coupling reagents like HATU.[4] Researchers should also consider alternative coupling reagents like COMU, which, in combination with TMP, has been shown to provide excellent results with over 98% retention of the correct diastereomer for this compound.[4][5] Careful monitoring of the reaction and optimization of coupling times are also essential to achieve high-purity Phenylglycine-containing peptides for research and drug development.
References
Application Notes and Protocols for the Activation of Fmoc-Phg-OH with DIC and HOBt in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH) is a valuable non-proteinogenic amino acid incorporated into peptide structures to confer unique conformational constraints, enhance proteolytic stability, and modulate biological activity. However, the synthesis of phenylglycine-containing peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is challenging due to the heightened susceptibility of the α-proton to epimerization. This document provides a detailed guide to the activation of this compound using the common carbodiimide (B86325) coupling reagents N,N'-diisopropylcarbodiimide (DIC) with the additive 1-hydroxybenzotriazole (B26582) (HOBt). Crucially, it also addresses the significant risk of racemization associated with this amino acid and offers optimized protocols with alternative reagents to ensure high stereochemical purity.
Core Concepts of this compound Activation
The activation of the carboxyl group of this compound is a prerequisite for its coupling to the N-terminal amine of the growing peptide chain on a solid support. The DIC/HOBt method proceeds via a two-step mechanism:
-
Formation of O-acylisourea: The carbodiimide (DIC) reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.
-
In situ Conversion to HOBt-ester: This intermediate is unstable and prone to racemization via oxazolone (B7731731) formation. HOBt rapidly intercepts the O-acylisourea to form a more stable and less racemization-prone active ester (OBt-ester). This active ester then reacts with the free amine of the peptide chain to form the desired peptide bond, releasing HOBt.
The primary byproduct of DIC is diisopropylurea (DIU), which is soluble in common SPPS solvents like N,N-dimethylformamide (DMF), facilitating its removal during washing steps.[1]
The Challenge: Racemization of Phenylglycine
The phenyl ring of phenylglycine increases the acidity of the α-proton, making it susceptible to abstraction under basic conditions. This is particularly problematic during the base-catalyzed coupling step in Fmoc-SPPS.[2] Standard coupling conditions can lead to significant epimerization, with some studies reporting up to 49% of the undesired diastereomer.[3][4] While HOBt addition mitigates this issue to some extent compared to using DIC alone, the choice of coupling reagents and base is paramount for maintaining stereochemical integrity.[1]
Data Presentation: Comparison of Coupling Reagents for this compound
The selection of the coupling reagent and base has a profound impact on the level of racemization observed during the incorporation of this compound. The following table summarizes the performance of various coupling reagents, highlighting the importance of optimized conditions.
| Coupling Reagent | Base | Racemization Level | Coupling Efficiency | Key Considerations |
| DIC/HOBt | DIPEA | High | Moderate-Good | Cost-effective and common, but high risk of racemization for Phg.[2][5] |
| HBTU / HATU | DIPEA | Moderate to High | High | Highly efficient but can still cause significant racemization of Phg with strong bases.[5] |
| PyBOP | DIPEA | Moderate | High | Generally offers a good balance of reactivity and lower racemization potential.[6] |
| DMTMM-BF₄ | NMM | Low | Good | Triazine-based reagent shown to reduce racemization.[3][7] |
| DEPBT | Collidine/TMP | Very Low | Good | Phosphonium salt known for its remarkable resistance to racemization.[5][8] |
| COMU | TMP / DMP | Negligible | Very High | Third-generation uronium reagent that, when paired with a hindered weak base, provides excellent results.[2][5][9] |
Data compiled from multiple sources.[2][5][3][8][9] "High" racemization can refer to >10-15% epimerization, "Moderate" to 5-10%, and "Low" to <5%.
Experimental Protocols
Protocol 1: Standard Activation of this compound using DIC/HOBt
This protocol describes the standard procedure for coupling this compound. Caution: This method carries a significant risk of racemization for the phenylglycine residue and is provided as a baseline. For applications where stereochemical purity is critical, Protocol 2 is strongly recommended.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% v/v in DMF) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HOBt (3.0 eq.) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the this compound/HOBt solution to the deprotected peptide-resin.
-
Add DIC (3.0 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. It is advisable to keep the coupling time as short as possible to minimize base-contact time.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the test remains positive after 2 hours, the coupling step can be repeated with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.
-
Protocol 2: Optimized Low-Racemization Activation of this compound using COMU/TMP
This protocol is the recommended procedure for incorporating this compound where maintaining stereochemical integrity is a primary concern.[5][4]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)
-
2,4,6-Trimethylpyridine (TMP, also known as collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% v/v in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection:
-
Follow step 1 as described in Protocol 1.
-
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (3.0 eq.) and COMU (3.0 eq.) in DMF.
-
Add the sterically hindered weak base, TMP (6.0 eq.), to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Immediately add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1 hour.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm reaction completion.
-
Wash the resin as described in step 5 of Protocol 1.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Activation pathway of this compound with DIC and HOBt.
Experimental Workflow Diagram
Caption: General workflow for a single coupling cycle in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc Deprotection of Phenylglycine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as Phenylglycine (Phg), into peptide sequences is a critical strategy in modern drug discovery and development. Phg-containing peptides often exhibit enhanced proteolytic stability and unique conformational properties. However, the synthesis of these peptides using standard solid-phase peptide synthesis (SPPS) protocols, particularly with the widely used Fmoc/tBu strategy, presents significant challenges. The most prominent of these is the propensity of the Phg residue to undergo racemization under the basic conditions required for Nα-Fmoc group removal. This epimerization can lead to diastereomeric impurities that are difficult to separate and can have profound effects on the biological activity of the final peptide.
These application notes provide a detailed guide to understanding and mitigating racemization during the Fmoc deprotection of Phg-containing peptides. We present quantitative data from comparative studies, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of stereochemically pure Phg-containing peptides.
Understanding the Challenge: Racemization of Phenylglycine
The primary challenge in the synthesis of Phg-containing peptides via Fmoc-SPPS is the susceptibility of the α-proton of the Phg residue to abstraction under basic conditions. This is due to the electron-withdrawing effect of the adjacent phenyl ring, which increases the acidity of this proton. The resulting carbanion intermediate can be protonated from either face, leading to a loss of stereochemical integrity (racemization).
While the basic conditions of Fmoc deprotection have been implicated in this side reaction, recent studies have demonstrated that the coupling step, which also involves the use of a base, is the more critical step for Phg racemization.[1][2][3] Nevertheless, prolonged exposure to the deprotection reagent can also contribute to epimerization.[1]
Quantitative Data on Fmoc Deprotection Conditions and Phenylglycine Racemization
The selection of the deprotection reagent, its concentration, and the reaction time can all influence the extent of Phg racemization. The following table summarizes data from a systematic study on the impact of various Fmoc deprotection conditions on the epimerization of a model Phg-containing dipeptide.
| Deprotection Reagent | Concentration (% in DMF) | Time (min) | Correct Diastereomer (%) | Reference |
| Piperidine (B6355638) | 10 | 2 x 10 | 85 | [1] |
| Piperidine | 20 | 2 x 5 | 84 | [1] |
| Piperidine | 40 | 2 x 2.5 | 85 | [1] |
| Piperazine | 20 | 2 x 10 | 86 | [1] |
| 4-Methylpiperidine | 20 | 2 x 10 | 85 | [1] |
| Pyrrolidine | 20 | 2 x 10 | 86 | [4] |
| DBU | 1 | 2 x 0.5 | 84 | [1] |
Key Insights from the Data:
-
Varying the concentration of piperidine and the deprotection time did not significantly impact the level of Phg racemization under the tested conditions.[1]
-
A range of different secondary amine bases, as well as the non-nucleophilic base DBU, resulted in a similar, low level of epimerization during the deprotection step itself.[1]
-
This suggests that while the deprotection step can contribute to racemization, the primary cause of epimerization lies in the coupling step.[1][2][3] Prolonged exposure to 20% piperidine in DMF can, however, lead to a noticeable loss of configuration.[1]
Recommended Experimental Protocol for Fmoc Deprotection of Phg-Containing Peptides
This protocol is optimized to minimize racemization and ensure efficient Fmoc removal.
Materials:
-
Fmoc-Phg-containing peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
SPPS reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: If starting with a dry resin, swell the peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel. Drain the solvent.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently for 5 minutes at room temperature.[5] Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture for an additional 15 minutes at room temperature.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring Deprotection (Optional but Recommended): The completion of the Fmoc deprotection can be monitored qualitatively using the Kaiser test or quantitatively by UV-Vis spectrophotometry. To do this, collect the filtrate from the deprotection steps and measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[6]
Critical Considerations for Minimizing Phg Racemization
Given that the coupling step is the primary source of racemization, the following recommendations are crucial for synthesizing stereochemically pure Phg-containing peptides:
-
Choice of Coupling Reagent: Utilize a highly efficient uronium-based coupling reagent such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][5]
-
Choice of Base: Employ a sterically hindered, weak base like 2,4,6-trimethylpyridine (B116444) (TMP) for the activation of the Fmoc-Phg-OH.[1][5] The use of stronger, less hindered bases such as N,N-diisopropylethylamine (DIEA) should be avoided for the Phg coupling step.[1]
-
Coupling Protocol: Pre-activation of the this compound should be minimized. It is recommended to add the coupling reagent and base to the amino acid solution and immediately add this mixture to the resin.[5]
Visualizing the Workflow and Racemization Mechanism
Caption: Optimized Fmoc deprotection workflow for Phg-containing peptides.
Caption: Mechanism of base-catalyzed racemization of Phenylglycine.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Fmoc Deprotection (Positive Kaiser Test) | Steric hindrance, peptide aggregation. | Repeat the deprotection step. Increase the deprotection time. Consider using a stronger deprotection cocktail (e.g., with DBU) for subsequent non-Phg residues. |
| Significant Racemization Detected (e.g., by chiral HPLC) | Suboptimal coupling conditions. Prolonged exposure to deprotection base. | Re-evaluate the coupling reagent and base used for Phg incorporation (use COMU/TMP). Ensure minimal deprotection times. |
| Formation of Deletion Sequences | Incomplete Fmoc deprotection. | Optimize deprotection conditions as described above. Consider double coupling for the subsequent amino acid. |
Conclusion
The successful synthesis of Phg-containing peptides using Fmoc-SPPS is highly dependent on the careful control of reaction conditions to minimize racemization. While the Fmoc deprotection step contributes to this side reaction, the primary focus for optimization should be the coupling of the Phg residue itself. By employing highly efficient coupling reagents in combination with sterically hindered, weak bases, and adhering to the optimized deprotection protocol outlined in these notes, researchers can significantly improve the stereochemical purity and overall success of their syntheses. This will ultimately facilitate the development of novel Phg-containing peptide therapeutics and research tools.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Solid-Phase Synthesis of Phenylglycine (Phg)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as Phenylglycine (Phg), into peptide sequences is a critical strategy in medicinal chemistry for enhancing biological activity and metabolic stability. However, the solid-phase synthesis of peptides containing Phg is often complicated by a high risk of racemization at the α-carbon of the Phg residue, primarily due to the increased acidity of its benzylic proton.[1][2] Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a valuable technique for accelerating peptide synthesis and improving the purity of crude products.[3][4][5] This application note provides a detailed protocol and comparative data for the microwave-assisted SPPS of Phg-containing peptides, with a focus on minimizing racemization.
Challenges in Phg-Peptide Synthesis: The Racemization Problem
The primary challenge in the synthesis of Phg-containing peptides is the propensity for epimerization at the Phg residue. This racemization can occur during both the coupling and deprotection steps of Fmoc-based SPPS.[1][2] Studies have indicated that the Fmoc-removal step, which involves treatment with a base like piperidine (B6355638), is a critical stage where significant racemization can occur.[2] The elevated temperatures often employed in microwave-assisted SPPS can potentially exacerbate this issue if not carefully controlled.[6]
Strategies to Minimize Racemization in Microwave-Assisted SPPS
Several strategies can be employed to suppress racemization during the microwave-assisted incorporation of Phg residues:
-
Optimized Coupling Reagents and Bases: The choice of coupling reagent and base is crucial. Carbodiimide-based coupling methods are generally preferred over onium salt-based methods at elevated temperatures, as the strong bases used with the latter can increase epimerization.[6] For Phg incorporation, the use of milder bases and specific coupling reagents has been shown to be effective.
-
Controlled Microwave Parameters: Careful control of the microwave power and temperature is essential. While microwave energy can accelerate both coupling and deprotection steps, excessive temperature can increase the rate of racemization.[3][4]
-
Specific Reagent Combinations: Research has shown that specific combinations of coupling reagents and bases can significantly reduce Phg racemization. For instance, the use of the triazine-derived coupling reagent DMTMM-BF(4) with N-methylmorpholine (NMM) as the activator base has been demonstrated to yield Phg-containing peptides with high diastereomeric purity.[2]
Comparative Data: Microwave vs. Conventional SPPS of a Phg-Containing Peptide
The following table summarizes the results from a study on the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH2, highlighting the impact of different synthesis conditions on the racemization of the Phg residue.
| Synthesis Method | Coupling Reagent for Phg | Activator Base for Phg | Fmoc Deprotection Base | Diastereomeric Purity (% LLLLL) | LLLDL Impurity (%) | Reference |
| Microwave-Assisted SPPS (50°C, 22 Watts) | DMTMM-BF(4) | NMM | 20% Piperidine | 71% | 29% | [2] |
| Conventional Stepwise SPPS | HBTU/HOBt | DIPEA | 20% Piperidine | 51% | 49% | [2] |
Table 1: Comparison of diastereomeric purity of a Phg-containing pentapeptide synthesized by microwave-assisted and conventional SPPS.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-L-Phg-OH)
-
Rink Amide MBHA resin
-
Coupling reagents: DMTMM-BF(4) (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate), HBTU, HOBt
-
Bases: N-methylmorpholine (NMM), N,N-Diisopropylethylamine (DIPEA), 20% Piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Microwave Peptide Synthesizer
Protocol 1: Microwave-Assisted Synthesis of Phg-Peptides with Minimized Racemization
This protocol is optimized for minimizing the racemization of the Phg residue.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc-Deprotection (Non-Phg residues):
-
Treat the resin with 20% piperidine in DMF.
-
Microwave irradiation: 3 minutes at a controlled temperature (e.g., 75°C).[4]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (Non-Phg residues):
-
Prepare the coupling solution: Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Microwave irradiation: 5 minutes at a controlled temperature (e.g., 75°C).[4]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-L-Phg-OH:
-
Perform the Fmoc deprotection of the preceding amino acid as described in step 2.
-
Prepare the coupling solution: Fmoc-L-Phg-OH (4 eq.), DMTMM-BF(4) (4 eq.), and NMM (8 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Microwave irradiation: 30 minutes at 50°C with a power of 22 Watts.[2]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc-Deprotection of Phg:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave irradiation: 3 minutes at a controlled temperature (e.g., 50°C).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Continue the peptide synthesis by repeating steps 2 and 3 for the remaining amino acids.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by reverse-phase HPLC.
-
Characterize by mass spectrometry and analyze the diastereomeric purity by analytical HPLC.
-
Visualizing the Workflow
Caption: Microwave-Assisted Phg-Peptide Synthesis Workflow.
Logical Relationship of Factors Affecting Racemization
Caption: Key Factors Influencing Phg Racemization.
Conclusion
Microwave-assisted solid-phase synthesis offers a rapid and efficient method for the production of Phg-containing peptides. However, careful optimization of the reaction conditions is paramount to mitigate the inherent risk of racemization at the Phenylglycine residue. By employing specific coupling reagents such as DMTMM-BF(4) in combination with a mild base like NMM, and by maintaining controlled microwave temperatures, it is possible to synthesize Phg-peptides with high diastereomeric purity. The protocols and data presented in this application note provide a valuable resource for researchers and drug development professionals working on the synthesis of these challenging yet promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 5. Solid-Phase Peptide Synthesis Using Microwave Irradiation | Springer Nature Experiments [experiments.springernature.com]
- 6. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis of Peptides with Fmoc-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. Fmoc-L-Phenylglycine (Fmoc-Phg-OH) is a valuable building block in this regard, offering a unique aromatic side chain directly attached to the peptide backbone. However, its α,α-disubstituted nature presents significant steric hindrance, making its incorporation into a growing peptide chain challenging. Furthermore, the benzylic α-proton of phenylglycine is susceptible to epimerization under standard solid-phase peptide synthesis (SPPS) conditions, posing a risk to the stereochemical integrity of the final peptide.[1][2]
This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. We present quantitative data to compare these methodologies, followed by detailed experimental protocols tailored to address the challenges associated with this sterically hindered amino acid.
Data Presentation: Quantitative Comparison of Manual and Automated Synthesis
The choice between manual and automated synthesis depends on various factors, including the scale of synthesis, throughput requirements, peptide complexity, and available resources. The following tables summarize key quantitative differences between the two approaches, with special considerations for the synthesis of peptides containing the challenging this compound residue.
Table 1: General Comparison of Manual vs. Automated SPPS
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations for this compound |
| Synthesis Time per Cycle | 1.5 - 4 hours | 30 - 90 minutes | Automated synthesis with heating can significantly shorten the extended coupling times required for sterically hindered residues like Phg.[3] |
| Hands-on Time per Synthesis | High (several hours per day) | Low (primarily for setup) | Automation allows for "walk-away" operation, which is advantageous for the often-prolonged coupling steps of this compound.[3] |
| Reproducibility | Operator-dependent | High | Automated systems provide precise reagent delivery and consistent reaction conditions, which are crucial for managing the sensitive coupling of this compound and minimizing batch-to-batch variability.[4][5] |
| Typical Crude Purity | 60 - 85% | 80 - 95% | Automated systems with optimized protocols can minimize side reactions and deletion sequences, leading to higher crude purity, especially for difficult couplings.[4] |
| Overall Yield | Variable (operator dependent) | Generally higher and more consistent | Automated protocols are optimized to maximize coupling efficiency and minimize material loss, which can lead to higher overall yields. |
| Flexibility | High (easy to modify protocols "on-the-fly") | Lower (protocols are pre-programmed) | Manual synthesis offers greater flexibility for troubleshooting and optimizing the coupling of challenging residues like this compound in real-time.[5] |
| Cost (Initial Investment) | Low | High | Manual setups require basic laboratory equipment, while automated synthesizers represent a significant capital investment. |
| Reagent Consumption | Potentially higher due to manual dispensing | More precise and efficient | Automated synthesizers can be programmed for optimized reagent usage, reducing the consumption of expensive coupling agents often required for this compound.[5] |
Table 2: Recommended Coupling Reagents for this compound to Minimize Racemization
| Coupling Reagent | Activating Base | Racemization Potential | Reference |
| COMU | 2,6-Dimethylpyridine (B142122) (DMP) | Low (>97% retention of configuration) | [6] |
| DEPBT | 2,4,6-Trimethylpyridine (TMP) | Low (>97% retention of configuration) | [1][6] |
| HATU | DIPEA | High potential for racemization | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the manual and automated synthesis of a peptide containing this compound. These protocols are designed for a standard 0.1 mmol synthesis scale and incorporate best practices for handling this sterically hindered and racemization-prone amino acid.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines a general procedure for the manual synthesis of a peptide on a 0.1 mmol scale using a suitable resin (e.g., Rink Amide for a C-terminal amide).
1. Resin Swelling:
-
Weigh the appropriate amount of resin for a 0.1 mmol synthesis and place it in a fritted reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and then drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of this compound (Double Coupling Recommended):
-
First Coupling:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and a suitable coupling reagent such as COMU (4 equivalents, 0.4 mmol) in DMF.
-
Add 2,6-dimethylpyridine (DMP) (8 equivalents, 0.8 mmol) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Second Coupling (Optional but Recommended):
-
Repeat the coupling step with a fresh solution of activated this compound.
-
After the second coupling, wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a third coupling may be necessary.
-
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL).
5. Subsequent Amino Acid Couplings:
-
Repeat the deprotection (Step 2) and coupling (Step 3, with the appropriate Fmoc-amino acid) cycles for the remaining amino acids in the sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and assess its purity.
Automated Solid-Phase Peptide Synthesis Protocol
This protocol provides a generalized procedure for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument and the specific peptide sequence.
1. Instrument Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place vials containing the required Fmoc-amino acids, including this compound, in the designated positions.
-
Ensure all reagent bottles (DMF, piperidine, coupling agents, activators, DCM) are filled with fresh, high-quality reagents. For this compound, use a dedicated coupling reagent solution (e.g., COMU) and activator base (e.g., DMP) if the synthesizer allows for custom reagents.
2. Programming the Synthesis:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis scale (e.g., 0.1 mmol).
-
Create a specific protocol for the coupling of this compound that includes:
-
An extended coupling time (e.g., 2-4 hours).
-
A double coupling cycle.
-
If available, an elevated temperature setting (e.g., 40-50°C) for the coupling step to improve efficiency.[3]
-
3. Automated Synthesis Cycle (repeated for each amino acid):
-
Fmoc Deprotection: The synthesizer will automatically deliver the 20% piperidine in DMF solution, agitate for the programmed time, drain, and perform the necessary washes.
-
Amino Acid Coupling:
-
For standard amino acids, the synthesizer will deliver the pre-programmed amounts of Fmoc-amino acid, coupling agent (e.g., HCTU or HATU), and activator base (e.g., DIPEA) for in-situ activation and coupling.
-
For this compound, the synthesizer will follow the custom-programmed protocol with the specified coupling reagents (e.g., COMU and DMP), extended reaction time, and double coupling.
-
-
Washing: The resin is automatically washed with DMF to remove excess reagents after each deprotection and coupling step.
4. Final Steps (Post-Synthesis):
-
Once the synthesis is complete, the synthesizer will perform a final Fmoc deprotection and a series of final washes.
-
The resin with the fully synthesized peptide is then manually removed from the instrument for cleavage, deprotection, and purification as described in steps 6 and 7 of the manual protocol.
Mandatory Visualization
Caption: Manual Solid-Phase Peptide Synthesis Workflow for a single coupling cycle.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Conclusion
Both manual and automated solid-phase peptide synthesis can be successfully employed for the incorporation of the sterically hindered amino acid this compound. Manual synthesis offers greater flexibility for on-the-fly optimization, which can be beneficial when developing protocols for such challenging residues. However, it is labor-intensive and highly dependent on operator skill.
Automated synthesis, on the other hand, provides superior reproducibility, higher throughput, and often results in higher purity and yield due to precise control over reaction conditions.[4][7] This is particularly advantageous for the incorporation of this compound, where consistent application of optimized conditions, such as the use of specific coupling reagents to minimize racemization and the potential for elevated temperatures to enhance coupling efficiency, is critical for success.
For routine synthesis of peptides containing this compound, an automated approach with a well-defined and optimized protocol is generally recommended. For initial methods development and small-scale synthesis, the flexibility of a manual approach remains a valuable option. Regardless of the method chosen, careful selection of coupling reagents and diligent monitoring of the reaction's progress are paramount to achieving a high-quality final peptide product.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for HPLC Purification of Peptides Containing Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inclusion of non-natural amino acids, such as phenylglycine, in peptide sequences can confer unique structural and functional properties, making them valuable candidates in drug discovery and development. However, the purification of these synthetic peptides presents unique challenges. The presence of the phenylglycine residue can lead to the formation of diastereomers, which often exhibit very similar physicochemical properties, making their separation difficult. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides, including those containing phenylglycine.[1][2] This document provides a detailed methodology for the purification of peptides containing phenylglycine, addressing the specific challenge of separating diastereomeric impurities.
Method Development and Optimization
A systematic approach to method development is crucial for achieving optimal separation of the target phenylglycine-containing peptide from its impurities, particularly diastereomers. The process typically starts with an analytical scale separation to establish the elution profile of the crude sample, followed by optimization and scaling up to a preparative scale for purification.
Key parameters for optimization include:
-
Stationary Phase: C8 and C18 columns are the most common choices for peptide separations. The selection depends on the overall hydrophobicity of the peptide. C18 columns are a good starting point for a wide range of peptide polarities. For separating diastereomers, the choice of stationary phase is critical, and both C8 and C18 columns should be screened.[3]
-
Mobile Phase: The standard mobile phase for peptide purification consists of an aqueous phase (A) and an organic phase (B).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724). TFA acts as an ion-pairing agent, improving peak shape and resolution.[4]
-
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting impurities like diastereomers. An initial scouting run with a broad gradient (e.g., 5-95% B over 30 minutes) can identify the approximate elution concentration of the target peptide. Subsequently, a shallower gradient around this concentration (e.g., a 1% per minute increase in mobile phase B) can be employed to improve resolution.[5]
-
Temperature: Column temperature can significantly influence the selectivity of separation for diastereomeric peptides. Screening temperatures between 30°C and 65°C can reveal optimal conditions for resolution.[3]
Experimental Workflow
The logical flow for developing and executing the HPLC purification of a phenylglycine-containing peptide is outlined below. This workflow ensures a systematic approach from initial analysis to the final purified product.
Detailed Experimental Protocol
This protocol outlines the steps for the purification of a synthetic peptide containing a phenylglycine residue using preparative RP-HPLC.
1. Materials and Instrumentation
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, column oven, and a UV-Vis detector.
-
Analytical HPLC system for purity analysis.
-
Reversed-phase C18 column (e.g., Waters XBridge BEH300 Prep C18, 5 µm, 19 x 150 mm for preparative; 4.6 x 250 mm for analytical).[6]
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Crude synthetic peptide containing phenylglycine.
-
0.45 µm syringe filters.
2. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water (0.1% TFA in water).
-
Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile (0.1% TFA in ACN).
-
Degas both mobile phases prior to use.
3. Sample Preparation
-
Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 10-20 mg/mL.
-
If solubility is an issue, a small amount of ACN or DMSO can be used for initial dissolution before diluting with Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. Analytical Method Development
-
Equilibrate the analytical C18 column with the initial mobile phase conditions.
-
Inject a small amount (e.g., 10 µL) of the prepared sample.
-
Perform a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the target peptide and its impurities.
-
Based on the scouting run, design an optimized shallow gradient around the elution point of the target peptide to maximize resolution of diastereomers and other impurities.
5. Preparative Purification
-
Equilibrate the preparative C18 column with the starting mobile phase composition for at least 5 column volumes.
-
Inject the filtered crude sample onto the equilibrated column.
-
Run the optimized gradient method.
-
Monitor the separation at 210-220 nm.
-
Collect fractions corresponding to the main peak, ensuring to separate the main peak from any closely eluting shoulder peaks which may represent diastereomers.
6. Post-Purification Analysis and Processing
-
Analyze the purity of each collected fraction using the developed analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Data Presentation
The success of the purification is evaluated by comparing the purity of the sample before and after the preparative HPLC run. The following table presents representative data from the purification of a hypothetical phenylglycine-containing peptide.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by Analytical HPLC) | 65% | >98% |
| Diastereomeric Impurity | 15% | <0.5% |
| Other Impurities | 20% | <1.5% |
| Recovery Yield | N/A | 45% |
| Mass (by MS) | Confirmed | Confirmed |
Troubleshooting
-
Poor Resolution of Diastereomers:
-
Decrease the gradient slope.
-
Optimize the column temperature.
-
Screen different stationary phases (e.g., C8, Phenyl-Hexyl).
-
-
Peak Tailing:
-
Ensure sufficient TFA (0.1%) is present in both mobile phases.
-
Check the health of the column.
-
-
Low Recovery:
-
Ensure the peptide is fully soluble in the injection solvent.
-
Check for peptide precipitation on the column.
-
Optimize fraction collection to minimize loss of product in overlapping peaks.
-
Conclusion
The purification of peptides containing phenylglycine by RP-HPLC is a robust and effective method. Careful optimization of the stationary phase, mobile phase gradient, and temperature is critical for the successful separation of the target peptide from impurities, especially diastereomers. The detailed protocol and workflow provided in this application note offer a comprehensive guide for researchers to achieve high-purity phenylglycine-containing peptides for their research and development needs.
References
- 1. bachem.com [bachem.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. rsc.org [rsc.org]
mass spectrometry analysis of Fmoc-Phg-OH peptides
An Application Note on the Mass Spectrometry Analysis of Fmoc-Phg-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of synthetic peptides containing N-α-Fmoc-L-phenylglycine (this compound) using liquid chromatography-mass spectrometry (LC-MS). Phenylglycine is a non-proteinogenic amino acid whose incorporation into peptide sequences can impart unique structural and functional properties, making it a valuable component in drug discovery and development. Accurate mass spectrometric analysis is crucial for verifying the molecular weight, confirming the sequence, and assessing the purity of these synthetic peptides. This note outlines comprehensive protocols for sample preparation, LC-MS/MS analysis, and data interpretation, and discusses common challenges such as racemization.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for producing synthetic peptides for research, therapeutic, and diagnostic applications.[1][2] The incorporation of unnatural amino acids like phenylglycine (Phg) can enhance peptide stability, receptor affinity, and bioavailability. However, the unique chemical nature of the starting materials, such as this compound, presents specific challenges during both synthesis and analysis.
Mass spectrometry (MS) is an essential analytical tool for the detailed characterization of synthetic peptides, providing precise molecular weight and structural information through fragmentation analysis (MS/MS).[3] When analyzing peptides containing this compound, it is critical to employ optimized protocols to ensure accurate identification and characterization. A significant challenge associated with this compound is its susceptibility to racemization during the coupling and Fmoc-deprotection steps of SPPS, which can result in diastereomeric impurities that may be difficult to separate and identify.[4][5] This application note provides the necessary protocols and data interpretation guidelines to successfully analyze these complex peptides.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu strategy is typically used for synthesizing peptides containing Phg.[6]
-
Resin Swelling : Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[1][6]
-
Fmoc Deprotection : Treat the resin with 20% piperidine (B6355638) in DMF for 2 x 10 minutes to remove the Fmoc protecting group.[1][7]
-
Washing : Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).[1]
-
Amino Acid Coupling :
-
Prepare the activation solution by dissolving the Fmoc-amino acid (including this compound) (3-4 eq.), a coupling agent such as HCTU or HBTU (3-4 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF.[1]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.[8]
-
-
Repeat Cycles : Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection : Remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Global Deprotection : Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash with cold ether.[1] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
Verification : Lyophilize the purified peptide fractions and confirm identity via mass spectrometry.[7]
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to obtaining high-quality mass spectra.[11]
-
Dissolve the lyophilized, purified peptide in a suitable solvent mixture. A common solvent is 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[1]
-
If the sample contains salts or other non-volatile components from purification, desalt the sample using a C18 ZipTip or equivalent solid-phase extraction (SPE) method.
-
Vortex the sample thoroughly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material before transferring the supernatant to an autosampler vial.
LC-MS/MS Analysis
The following parameters provide a robust starting point for the analysis of this compound containing peptides.
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 5-50% Mobile Phase B over 15-20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MS1 Scan Range | m/z 150-1500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Data Acquisition | Data-Dependent Acquisition (DDA) |
Data Presentation and Interpretation
Molecular Weight Confirmation
The primary analysis involves confirming the mass of the synthesized peptide. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be the most prominent ion in the MS1 spectrum.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence. During CID, the peptide backbone fragments at the amide bonds, primarily producing b- and y-ions. The mass difference between adjacent ions in a series corresponds to the residue mass of a specific amino acid, allowing for sequence verification.
The Fmoc protecting group can influence fragmentation. In positive-ion ESI, protonated Fmoc-protected peptides can undergo a characteristic McLafferty-type rearrangement, and the presence of the N-terminal Fmoc group may affect the formation of certain fragment ions like the b₁ ion.[12]
Table 2: Theoretical m/z of a Model Peptide (Ac-Ala-Phg-Gly-NH₂) and its Fragments
-
Peptide Sequence : Ac-Ala-Phg-Gly-NH₂
-
Monoisotopic Mass : 394.1903 Da
-
[M+H]⁺ : 395.1976
| Ion Type | Sequence | Calculated m/z |
| b₁ | Ac-Ala | 114.0550 |
| b₂ | Ac-Ala-Phg | 261.1179 |
| y₁ | Gly-NH₂ | 75.0502 |
| y₂ | Phg-Gly-NH₂ | 222.1132 |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound peptides.
Caption: General workflow for solid-phase peptide synthesis and MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selecting the Optimal Resin for SPPS with Fmoc-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the selection and use of resins for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-L-Phenylglycine (Fmoc-Phg-OH). We focus on two of the most prevalent resins: Wang resin, for peptides with a C-terminal carboxylic acid, and Rink Amide resin, for peptides with a C-terminal amide.
Phenylglycine is a non-proteinogenic amino acid, and its incorporation can be crucial for developing peptides with modified biological activity and stability. The choice of resin is a critical first step that dictates the C-terminal functionality of the final peptide and can influence the overall success of the synthesis.
Resin Selection: Wang vs. Rink Amide
The primary determinant for choosing between Wang and Rink Amide resin is the desired C-terminal group of the peptide.
-
Wang Resin: This is a 4-alkoxybenzyl alcohol-type resin used for the synthesis of peptides with a C-terminal carboxylic acid. The ester linkage formed between the first amino acid and the resin is sensitive to strong acids, allowing for cleavage with trifluoroacetic acid (TFA).
-
Rink Amide Resin: This resin is employed to generate peptides with a C-terminal amide. The linkage is an acid-labile linker that yields a carboxamide upon cleavage with TFA.
The bulky nature of the phenylglycine side chain can present steric hindrance, potentially affecting coupling efficiency. Therefore, careful selection of coupling reagents and reaction conditions is paramount.
Quantitative Data Comparison
The following table summarizes typical quantitative parameters for the use of this compound with Wang and Rink Amide resins. Note that these values can vary depending on the specific synthesis scale, coupling reagents, and reaction conditions.
| Parameter | Wang Resin | Rink Amide Resin |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g | 0.3 - 0.7 mmol/g |
| Typical First Amino Acid Coupling Efficiency | >90% | >90% |
| Cleavage Conditions | 95% TFA, 2.5% TIS, 2.5% H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O |
| Final Peptide C-Terminus | Carboxylic Acid | Amide |
Experimental Protocols
The following are generalized protocols for the use of this compound with either Wang or Rink Amide resin. It is recommended to perform a small-scale test reaction to optimize conditions.
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (B109758) (DCM) and allow the resin to swell for 30-60 minutes at room temperature.
-
Drain the DCM.
First Amino Acid Coupling (Loading)
For Wang Resin:
-
Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HOBt/DIC or HATU/DIPEA) in DMF.
-
Add the amino acid solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
Cap any unreacted hydroxyl groups using an acetic anhydride/pyridine solution.
-
Wash the resin with DMF and DCM and dry under vacuum.
For Rink Amide Resin (after Fmoc deprotection of the linker):
-
Treat the swollen resin with 20% piperidine (B6355638) in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc group from the linker.
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt/DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours.
-
Wash the resin with DMF and DCM and dry under vacuum.
Standard SPPS Cycle (for subsequent amino acids)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Add the next Fmoc-protected amino acid (2-4 equivalents) with a suitable coupling agent.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Cleavage mechanisms for Wang and Rink Amide resins.
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Utilizing Fmoc-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial membranes. The incorporation of non-proteinogenic amino acids, such as L-phenylglycine (Phg), into AMP sequences is a key strategy to enhance their potency, conformational stability, and resistance to proteolytic degradation.
Fmoc-L-phenylglycine (Fmoc-Phg-OH) is an essential building block for the solid-phase peptide synthesis (SPPS) of these modified AMPs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a robust and versatile synthesis strategy. These application notes provide detailed protocols for the synthesis of Phg-containing AMPs, their antimicrobial evaluation, and an overview of their mechanism of action.
Key Benefits of Incorporating Phenylglycine into Antimicrobial Peptides
-
Enhanced Antimicrobial Activity: The rigid structure of Phenylglycine can constrain the peptide backbone, leading to conformations that may interact more effectively with microbial membranes or intracellular targets.
-
Increased Proteolytic Stability: The presence of this non-natural amino acid can render the peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life.
-
Structural Diversity: Phenylglycine introduces unique structural constraints that can be exploited to fine-tune the antimicrobial activity and selectivity of a peptide.
Data Presentation
The following table summarizes the antimicrobial activity of the peptide antibiotic feglymycin (B1672328) and its alanine-substituted analogs against Staphylococcus aureus. Feglymycin is a natural product that contains Phenylglycine derivatives, 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). This data highlights the importance of specific residues for the peptide's antimicrobial function.[1][2]
| Peptide ID | Sequence Modification | Target Microorganism | MIC (μM)[1] |
| Feglymycin | Native Peptide | Staphylococcus aureus | 8 |
| [D-Ala1]-feglymycin | D-Hpg at position 1 replaced by D-Ala | Staphylococcus aureus | 8 |
| [L-Ala5]-feglymycin | L-Hpg at position 5 replaced by L-Ala | Staphylococcus aureus | > 128 |
| [L-Ala12]-feglymycin | L-Phe at position 12 replaced by L-Ala | Staphylococcus aureus | 64 |
| [L-Ala13]-feglymycin | L-Asp at position 13 replaced by L-Ala | Staphylococcus aureus | 32 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Phenylglycine-Containing Antimicrobial Peptide
This protocol describes the manual synthesis of a generic Phenylglycine-containing AMP on Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
This compound and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Synthesis vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (incorporating this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure®/HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 2-4 hours at room temperature. A longer coupling time may be necessary for this sterically hindered amino acid.
-
Note on Racemization: Phenylglycine is prone to racemization during activation. To minimize this, consider using coupling reagents like COMU or DEPBT with a hindered base such as 2,4,6-collidine (TMP) or using microwave-assisted SPPS at a controlled temperature (e.g., 50°C).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of the synthesized peptide using the broth microdilution method.
Materials:
-
Purified Phenylglycine-containing peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution:
-
Prepare a stock solution of the purified peptide in sterile water or a suitable solvent (e.g., 0.01% acetic acid).
-
Perform two-fold serial dilutions of the peptide stock solution in MHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Visualizations
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The peptide antibiotic feglymycin, which contains Phenylglycine derivatives, has been shown to inhibit the bacterial cell wall synthesis enzymes MurA and MurC.[1][2] This pathway represents a key intracellular target for this class of antimicrobial peptides.
References
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using Fmoc-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH) is a non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry for the development of potent and specific enzyme inhibitors. The unique structure of phenylglycine, featuring a phenyl group directly attached to the α-carbon, introduces conformational rigidity into a peptide backbone. This rigidity can enhance binding affinity to the active site of a target enzyme by pre-organizing the peptide into a bioactive conformation and promoting favorable hydrophobic and π-π stacking interactions.
Peptides incorporating phenylglycine have shown significant inhibitory activity against various enzyme classes, particularly proteases such as cysteine proteases and viral proteases (e.g., hepatitis C, rhinovirus 3C protease).[1][2] The primary challenge in synthesizing these valuable molecules via Fmoc-based solid-phase peptide synthesis (SPPS) is the high propensity of the phenylglycine residue to racemize under standard basic conditions used for coupling and Fmoc deprotection.[3][4] The increased acidity of the benzylic α-proton makes it susceptible to epimerization, leading to diastereomeric impurities that are often difficult to separate and can exhibit different biological activities.[5]
Recent advancements have identified robust methods to mitigate this issue. The key to preventing racemization lies in the careful selection of coupling reagents and non-nucleophilic, sterically hindered bases during the incorporation of the this compound residue.[3][6]
The Challenge: Racemization of Phenylglycine in Fmoc-SPPS
The principal difficulty in using this compound is the susceptibility of its α-proton to base-catalyzed abstraction, leading to a loss of stereochemical integrity. This issue is most pronounced during the amino acid activation and coupling step. The diagram below illustrates the competing reaction pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
Application Notes and Protocols for Fmoc-Phg-OH in the Development of Novel Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced pharmacological properties. Fmoc-L-α-phenylglycine (Fmoc-Phg-OH) is a key building block in this endeavor. Its unique structure, featuring a phenyl group directly attached to the α-carbon, imparts conformational rigidity and can modulate the biological activity and metabolic stability of peptides. These application notes provide a comprehensive overview of the use of this compound in the solid-phase peptide synthesis (SPPS) of therapeutic peptides, with a focus on an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP). Detailed protocols for synthesis and biological evaluation are provided, along with a discussion of the critical aspect of racemization control.
Phenylglycine-containing peptides have shown promise in various therapeutic areas, including oncology and infectious diseases. The phenylglycine moiety can influence peptide conformation and stability, potentially leading to improved efficacy and pharmacokinetic profiles.
Key Applications of this compound in Therapeutic Peptide Development
The introduction of a phenylglycine residue can significantly alter a peptide's three-dimensional structure, which is crucial for its interaction with biological targets. This modification can lead to:
-
Enhanced proteolytic stability: The unnatural amino acid can hinder recognition by proteases, prolonging the peptide's half-life in vivo.
-
Modulation of bioactivity: The constrained conformation induced by phenylglycine can lead to increased binding affinity and selectivity for the target receptor or enzyme.
A notable application of this compound is in the synthesis of peptides targeting protein-protein interactions, such as the inhibition of XIAP.
Featured Application: Synthesis and Evaluation of an XIAP Inhibitor
The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of apoptosis, and its overexpression is associated with cancer cell survival and chemoresistance. The BIR3 domain of XIAP is a critical interaction site for pro-apoptotic proteins like Smac/DIABLO. Peptides that mimic the N-terminal sequence of Smac can bind to the BIR3 domain and disrupt this interaction, thereby promoting apoptosis in cancer cells.
A pentapeptide, H-Ala-Val-Pro-Phg-Tyr-NH2, has been identified as a binder of the XIAP BIR3 domain. The incorporation of phenylglycine at a key position is crucial for its activity.
Quantitative Data
| Peptide Sequence | Binding Affinity (K_i) to XIAP BIR3 |
| AVPI (from Smac) | 0.58 ± 0.15 µM[1] |
| AVPF | 0.093 ± 0.01 µM[1] |
| ARPF | 0.044 ± 0.007 µM[1] |
| AVPR | 29.09 ± 1.88 µM[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Val-Pro-Phg-Tyr-NH2
This protocol outlines the manual synthesis of the XIAP-binding peptide using Fmoc/tBu chemistry, with special considerations for minimizing racemization of the phenylglycine residue.
Materials:
-
Rink Amide resin
-
Fmoc-Tyr(tBu)-OH
-
This compound
-
Fmoc-Pro-OH
-
Fmoc-Val-OH
-
Fmoc-Ala-OH
-
Coupling reagents: COMU (1-[(Cyano(ethoxycarbonyl)methylidene)aminooxy]dimethylamino-morpholino-carbenium hexafluorophosphate) and 2,6-dimethylpyridine (B142122) (DMP) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and 2,4,6-trimethylpyridine (B116444) (TMP)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Washing solvents: DMF, dichloromethane (B109758) (DCM)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of a Phenylglycine-containing peptide.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, activate Fmoc-Tyr(tBu)-OH (3 eq.) with a standard coupling reagent (e.g., HBTU/DIPEA) in DMF.
-
Add the activated amino acid to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of this compound (Racemization-Resistant Coupling):
-
Perform Fmoc deprotection as in step 2.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF. Add DMP (6 eq.).
-
Immediately add the activation mixture to the resin and couple for 2-4 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Pro-OH, Fmoc-Val-OH, and Fmoc-Ala-OH using standard coupling conditions.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: XIAP BIR3 Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of the synthesized peptide for the XIAP BIR3 domain.[1][2][3]
Materials:
-
Recombinant XIAP BIR3 protein
-
Fluorescently labeled Smac-derived peptide probe (e.g., AbuRPFK-(5-Fam)-NH₂)[1][2]
-
Synthesized Phenylglycine-containing peptide
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
Black 96-well or 384-well plates
-
Fluorescence polarization plate reader
Workflow Diagram:
Caption: Workflow for the fluorescence polarization-based XIAP BIR3 binding assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the synthesized peptide in the assay buffer.
-
Prepare a solution of XIAP BIR3 protein and the fluorescent probe in the assay buffer at 2x the final concentration.
-
-
Assay Setup:
-
Add the 2x protein/probe solution to the wells of the microplate.
-
Add the serially diluted peptide solutions to the wells. Include controls for free probe (no protein) and bound probe (no competitor peptide).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-3 hours), protected from light.[1]
-
Measurement: Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using a suitable equation that accounts for the concentrations of the protein and probe and the Kd of the probe-protein interaction.[1]
-
Challenges and Considerations: Racemization of Phenylglycine
A significant challenge in the synthesis of Phenylglycine-containing peptides is the propensity of the α-proton to be abstracted under basic conditions, leading to racemization. This is particularly problematic during the coupling step, which is base-catalyzed.
Signaling Pathway of Racemization:
Caption: Simplified pathway illustrating the base-catalyzed racemization of Phenylglycine during peptide coupling.
To mitigate racemization, it is recommended to use coupling reagents such as COMU or DEPBT in combination with sterically hindered bases like DMP or TMP. These conditions reduce the rate of enolization and preserve the stereochemical integrity of the phenylglycine residue.
Conclusion
This compound is a valuable building block for the development of novel therapeutic peptides with potentially improved pharmacological properties. While its incorporation presents synthetic challenges, particularly racemization, these can be overcome with optimized coupling protocols. The example of the XIAP inhibitor demonstrates the potential of Phenylglycine-containing peptides in targeting challenging protein-protein interactions in oncology. The detailed protocols provided herein serve as a guide for researchers to synthesize and evaluate their own Phenylglycine-modified peptides for various therapeutic applications.
References
Troubleshooting & Optimization
how to prevent racemization of Fmoc-Phg-OH during coupling
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization when using Fmoc-Phg-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization during coupling?
A1: Fmoc-L-Phenylglycine (this compound) is susceptible to racemization due to the nature of its side chain. The α-proton (the hydrogen atom on the carbon bearing the carboxyl and amino groups) is benzylic, making it unusually acidic. During the activation step of the coupling reaction, and in the presence of a base, this proton can be easily abstracted. This abstraction forms a planar, achiral enolate intermediate. The incoming amino group can then attack this planar intermediate from either face, leading to a mixture of L and D isomers and thus, a loss of stereochemical integrity.[1][2] The critical step for this racemization to occur is during the base-catalyzed coupling of the activated this compound.[3][4][5][6]
Q2: Which step in the SPPS cycle is most critical for Phg racemization?
A2: Research indicates that the crucial step inducing racemization is the activation and coupling of this compound itself.[3][4][5] While the basic conditions of Fmoc deprotection (e.g., using piperidine) can potentially cause epimerization, studies have shown that the combination of the coupling reagent and the tertiary base used during the amino acid activation is the primary contributor to the loss of stereochemistry for Phenylglycine.[3][6]
Q3: Does the choice of coupling reagent and base really make a difference?
A3: Absolutely. The selection of the coupling reagent and, most importantly, the base used during coupling has a dramatic influence on the level of racemization.[3] Standard, highly basic, and non-sterically hindered amines like N,N-diisopropylethylamine (DIPEA) significantly promote racemization. In contrast, weaker, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can suppress it effectively.[3][4] Similarly, modern coupling reagents like COMU have shown better performance in preventing racemization compared to older reagents like HBTU or PyBOP.[3]
Troubleshooting Guide
Problem: I am observing a high degree of racemization (e.g., a diastereomeric impurity) after coupling this compound in my peptide sequence.
This guide will help you diagnose and resolve the issue by optimizing your coupling protocol.
Step 1: Evaluate Your Coupling Reagent and Base Combination
The most likely cause of this compound racemization is the combination of your coupling reagent and base. Standard conditions are often suboptimal for this sensitive amino acid.
Recommended Action:
Switch to a proven low-racemization coupling cocktail. The combination of a modern uronium salt reagent with a sterically hindered, weaker base is highly recommended.
-
Optimal Choice: Use COMU or DEPBT as the coupling reagent combined with 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) as the base.[3][4][6] This combination has been shown to reduce racemization to negligible levels.[4][5]
-
Avoid: Steer clear of combinations like HATU/DIPEA or HBTU/DIPEA, which are known to cause significant racemization with Phenylglycine.[3]
Comparative Data on Coupling Conditions
The following table summarizes the percentage of the desired L-Phg diastereomer obtained when coupling Fmoc-L-Phg-OH using different activation/base combinations.
| Coupling Reagent | Base | % Correct Diastereomer (L-Phg) | Racemization Level |
| COMU | TMP | >98% | Very Low |
| DEPBT | TMP | 93-100% | Very Low |
| COMU | DIPEA | 92% | Moderate |
| HATU | TMP | 93% | Low |
| HATU | DIPEA | ~50-70% (Varies) | High |
| HBTU | DIPEA | Lower than HATU | High |
| PyBOP | DIPEA | Lower than HATU | High |
Data compiled from literature reports. Actual results may vary based on sequence and specific reaction conditions.[3]
Step 2: Optimize Reaction Conditions
Even with the right reagents, other parameters can influence the outcome.
Recommended Action:
-
Pre-activation Time: Minimize the time the this compound remains in its activated state before addition to the resin. Do not let the activation solution sit for extended periods.
-
Temperature: Perform the coupling at room temperature. While some difficult couplings benefit from heat, high temperatures can promote racemization for sensitive residues like Phg.[6]
-
Equivalents: Use a standard excess of amino acid and coupling reagents (e.g., 3 equivalents). Avoid using a large excess of the base, as it is the primary catalyst for racemization.[3][7]
Step 3: Experimental Protocol
This section provides a detailed methodology for a low-racemization coupling of this compound.
Protocol: Low-Racemization Coupling of this compound using COMU/TMP
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirm with a negative Kaiser test).
-
Thoroughly wash the deprotected peptide-resin with DMF (3 x 1 min) to remove any residual piperidine.
-
-
Activation Solution Preparation (Perform immediately before coupling):
-
In a separate vessel, dissolve Fmoc-L-Phg-OH (3 equiv. relative to resin loading) and COMU (3 equiv.) in a minimal amount of DMF.
-
Add 2,4,6-trimethylpyridine (TMP) (4 equiv.) to the solution.
-
Gently agitate for 1-2 minutes. Do not wait longer than necessary.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared activation solution to the washed and drained peptide-resin.
-
Ensure the resin is fully suspended. Add more DMF if necessary.
-
Agitate the reaction vessel (e.g., via shaker or nitrogen bubbling) for 1-2 hours at room temperature.
-
-
Washing and Confirmation:
-
Drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling under the same conditions.
-
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound racemization.
Caption: Troubleshooting workflow for minimizing this compound racemization.
References
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 5. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
optimizing base selection (DIPEA vs. collidine) to reduce Phg epimerization
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of base selection to minimize Phenylglycine (Phg) epimerization during solid-phase peptide synthesis (SPPS).
Q1: What is Phg epimerization and why is it a problem?
Phenylglycine (Phg) is an amino acid known to be particularly susceptible to epimerization (racemization) during peptide synthesis.[1][2][3] Epimerization is the unwanted inversion of the stereochemistry at the α-carbon of the amino acid residue, which converts the desired L-Phg into D-Phg within the peptide sequence. This creates a diastereomeric impurity that is often difficult to separate from the target peptide.[4] The presence of this impurity can significantly alter the peptide's three-dimensional structure, impacting its biological activity, efficacy, and safety, which is a critical concern in drug development.[4] The increased acidity of the proton at Phg's α-carbon makes it more prone to abstraction under basic conditions, facilitating this unwanted side reaction.[1]
Q2: Which step in the synthesis process is most critical for Phg epimerization?
Experimental evidence strongly indicates that the most critical step for Phg epimerization is the base-catalyzed coupling of the activated Fmoc-Phg-OH to the resin-bound peptide chain.[3][5][6] While epimerization can also occur during the Fmoc-deprotection step, especially with extended exposure to strong bases, the combination of a carboxyl-activated amino acid and a tertiary amine base during the coupling reaction creates the ideal conditions for racemization, primarily through an oxazolone (B7731731) intermediate.[1][5]
Q3: How does the choice of base (DIPEA vs. collidine) affect Phg epimerization?
The choice of the tertiary amine base used during the coupling step has a profound impact on the extent of epimerization.
-
DIPEA (N,N-Diisopropylethylamine): As a moderately hindered and relatively strong base (pKa ~10.1), DIPEA is effective at activating the coupling reaction. However, it is also a strong enough base to abstract the acidic α-proton from the activated Phg intermediate, which is the key step leading to epimerization.[1][7] Its widespread use often correlates with higher levels of Phg racemization.[5]
-
2,4,6-Collidine (TMP): Collidine is a sterically hindered base. Its bulkiness around the nitrogen atom makes it less effective at abstracting the α-proton from the activated amino acid intermediate.[8][9] While it is still capable of acting as a proton scavenger to facilitate the coupling reaction, its reduced ability to cause deprotonation at the α-carbon significantly suppresses the epimerization pathway.[5][10] Studies consistently show that substituting DIPEA with a more hindered base like collidine can dramatically reduce the level of racemization for sensitive residues.[5][9][11]
Below is a diagram illustrating the proposed mechanism of epimerization and the role of the base.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Managing Fmoc-Phg-OH Racemization in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Fmoc-Phg-OH racemization during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments.
Q1: I am observing significant racemization of the Phenylglycine (Phg) residue in my synthetic peptide. What are the primary causes?
A1: Racemization of this compound is a known challenge in SPPS due to the acidity of the alpha-proton on the phenylglycine residue, which is susceptible to abstraction under basic conditions. The primary causes are:
-
The Coupling Step: This is the most critical step for racemization. The combination of the coupling reagent (activator) and the tertiary base used can create a basic environment that facilitates proton abstraction from the activated this compound.[1][2][3][4]
-
Choice of Base: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) significantly promote racemization.[2]
-
Elevated Temperature: Higher temperatures, often used in microwave-assisted SPPS to speed up reactions, can increase the rate of racemization.[1][5][6] While direct quantitative data for conventional SPPS across a range of temperatures is not extensively published, studies on microwave-assisted SPPS show that lowering the coupling temperature (e.g., from 80°C to 50°C) can limit racemization for sensitive amino acids.[6][7] It is known that high temperatures, in general, can promote racemization.[4]
-
Fmoc Deprotection Step: While less significant than the coupling step, prolonged exposure to the basic conditions of Fmoc deprotection (e.g., using piperidine) can also contribute to epimerization.[1][5]
Q2: How does temperature specifically affect the racemization of this compound?
A2: Elevated temperatures accelerate chemical reactions, including the undesired enolization pathway that leads to racemization. In microwave-assisted SPPS, which utilizes higher temperatures to drive reactions, the effect is more pronounced. For instance, a study was able to achieve a 71% diastereomeric purity (i.e., minimizing the undesired isomer to 29%) by using microwave-assisted SPPS at 50°C with specific reagents.[1][5] This suggests that maintaining a lower temperature is beneficial. For conventional SPPS, it is recommended to perform the coupling of this compound at ambient or even sub-ambient temperatures to minimize the risk of racemization.
Q3: Which coupling reagents and bases are recommended to minimize this compound racemization?
A3: The choice of reagents is critical for preserving the stereochemical integrity of the Phg residue.
-
Recommended Coupling Reagents: Uronium-based reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and phosphonium-based reagents like DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to be highly effective in suppressing racemization.[2][3][4]
-
Recommended Bases: Weakly basic, sterically hindered bases are strongly recommended. 2,4,6-Collidine (TMP) and 2,6-Lutidine (DMP) are excellent choices that have been shown to reduce racemization to negligible levels when paired with appropriate coupling reagents.[2][3][4] N-Methylmorpholine (NMM) is another suitable alternative to stronger bases like DIPEA.
Q4: Can I modify my Fmoc deprotection step to reduce racemization?
A4: While the coupling step is the primary concern, optimizing the deprotection step can provide marginal gains. Studies have shown that varying the concentration of piperidine (B6355638) or the deprotection time does not have a significant effect on Phg racemization under standard conditions.[2] However, avoiding unnecessarily long exposure to the basic deprotection solution is a good general practice. For particularly sensitive sequences, ensuring the deprotection is efficient and complete without prolonged reaction times is key.
Quantitative Data on Racemization
The following table summarizes the effect of different coupling reagents and bases on the diastereomeric purity of a model peptide containing Phenylglycine (Bz-(L)-Arg-(L)-Phg-NH2), as determined by RP-HPLC analysis. All experiments were conducted at ambient temperature.
| Coupling Reagent | Base | Diastereomeric Purity (%) | Reference |
| HATU | DIPEA | ~85% | [2] |
| HATU | NMM | ~90% | [2] |
| HATU | TMP | ~93% | [2] |
| HBTU | DIPEA | ~83% | [2] |
| PyBOP | DIPEA | ~84% | [2] |
| COMU | DIPEA | ~92% | [2] |
| COMU | TMP | >98% | [2] |
| DEPBT | TMP | >98% | [2] |
Note on Temperature: The data presented is for reactions at ambient temperature. It is well-established that higher temperatures can increase the rate of racemization.[4] In microwave-assisted SPPS, reducing the temperature from 80°C to 50°C has been shown to limit racemization of sensitive amino acids.[6][7] Therefore, for the coupling of this compound, maintaining ambient or lower temperatures is strongly advised.
Experimental Protocols
1. Protocol for Minimized Racemization during this compound Coupling
This protocol is designed to minimize racemization during the incorporation of this compound in manual or automated SPPS.
-
Resin and Deprotection:
-
Start with the resin-bound peptide chain with a free N-terminal amine.
-
Perform the standard Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Coupling Mixture Preparation (No Pre-activation):
-
In a separate vessel, dissolve this compound (3 eq.) and the coupling reagent (e.g., COMU, 3 eq.) in a minimal amount of DMF.
-
Add the base (e.g., 2,4,6-Collidine (TMP), 4 eq.) to the solution.
-
Immediately add this freshly prepared coupling mixture to the deprotected resin. Crucially, do not allow the mixture to stand (pre-activate) before adding it to the resin, as this increases the risk of racemization.
-
-
Coupling Reaction:
-
Agitate the reaction vessel at ambient temperature for 1-2 hours. The optimal time may vary depending on the sequence.
-
Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be required.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and by-products.
-
2. Protocol for Analysis of Phg Racemization by RP-HPLC
This protocol outlines the procedure for cleaving the peptide from the resin and analyzing the extent of racemization using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Peptide Cleavage:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
RP-HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Column: Use a C18 analytical column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a constant flow rate (e.g., 1 mL/min). The optimal gradient will depend on the peptide's hydrophobicity.
-
Detection: Monitor the elution at 214 nm or 220 nm.
-
Analysis: The desired peptide and its diastereomer (epimer) will typically appear as two closely eluting peaks. Integrate the peak areas to determine the percentage of each diastereomer and thus the extent of racemization.
-
Visualization of Factors Influencing Racemization
The following diagram illustrates the key factors that can lead to the racemization of this compound during the coupling step in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fmoc-Phg-OH Coupling
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the coupling of Fmoc-L-Phenylglycine (Fmoc-Phg-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of this compound?
The primary challenges in coupling this compound are twofold:
-
Steric Hindrance: The bulky phenyl side chain of phenylglycine can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[1][2]
-
Racemization: this compound is highly susceptible to racemization (epimerization) under standard basic conditions used for coupling.[3][4] The α-proton of phenylglycine is more acidic due to the influence of the adjacent phenyl ring, making it prone to abstraction by the base, which can lead to a loss of stereochemical integrity.[5][6]
Q2: My Kaiser test is positive after a standard coupling with this compound. What does this indicate and what should I do?
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[7][8] The immediate recommended step is to perform a "double coupling." This involves washing the resin and repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[2][9]
Q3: How can I minimize racemization during this compound coupling?
Minimizing racemization is critical when working with this compound. The choice of coupling reagents and base is paramount. Studies have shown that using certain coupling reagents in combination with sterically hindered, weaker bases can significantly reduce epimerization.[3][4] For instance, combinations like COMU/DMP or DEPBT/TMP are highly recommended over standard conditions like HATU/DIPEA.[3][10]
Q4: Can I extend the coupling time or increase the temperature to improve the efficiency for this compound?
While extending the coupling time (e.g., to 2-4 hours or overnight) or slightly increasing the temperature (e.g., to 35-40°C) can help overcome steric hindrance and improve coupling efficiency for many difficult amino acids, these modifications should be approached with caution for this compound.[2][11] Both prolonged reaction times and elevated temperatures can increase the risk of racemization.[11] It is generally preferable to first try a double coupling or switch to more potent, low-racemization coupling reagent combinations.
Q5: Are there alternative solvents I can use to improve coupling?
If peptide aggregation is suspected to be a contributing factor to incomplete coupling, switching from the standard solvent DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF with a small amount of DMSO can be beneficial.[9] These solvents can help to disrupt secondary structures and improve the solvation of the growing peptide chain, making the N-terminal amine more accessible.
Troubleshooting Guide
Issue: Incomplete Coupling of this compound (Positive Kaiser Test)
This guide provides a systematic approach to resolving incomplete coupling issues with this compound.
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance | 1. Perform a Double Coupling: This is the most common initial step. After the first coupling, wash the resin thoroughly with DMF and then re-introduce a fresh mixture of activated this compound.[2][9]2. Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[12]3. Switch to a More Potent Coupling Reagent: If double coupling is ineffective, use a more powerful onium salt activator like HATU, HCTU, or COMU.[12][13] |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to NMP or a DMF/DMSO mixture to improve solvation.[9]2. Incorporate Chaotropic Agents: In some cases, adding a chaotropic salt like LiCl (0.5 M) to the coupling solution can help disrupt aggregation.[12] |
| Suboptimal Reagent Activation | 1. Use Fresh Reagents: Ensure all reagents (this compound, coupling reagents, bases, solvents) are fresh, high-purity, and stored correctly.2. Optimize Activation Time: For uronium/aminium salt reagents, a short pre-activation time (1-2 minutes) is typically sufficient.[1][14] |
| High Propensity for Racemization | 1. Select Low-Racemization Reagents: The most effective strategy is to use coupling reagent and base combinations known to minimize epimerization.[3][4] See the data table below for recommended combinations. |
Data Presentation
Table 1: Comparison of Coupling Reagent and Base Combinations on the Racemization of this compound
The following table summarizes the percentage of the correct L-diastereomer obtained when coupling this compound using various activators and bases. Data is compiled from literature sources.[3]
| Coupling Reagent (3 eq.) | Base (4 eq.) | % Correct Diastereomer (L-Phg) |
| HATU | DIPEA | ~85% |
| HATU | TMP | 93% |
| HBTU | DIPEA | ~83% |
| PyBOP | DIPEA | ~84% |
| COMU | DIPEA | 92% |
| COMU | TMP | >98% |
| COMU | DMP | >98% |
| DEPBT | TMP | >98% |
-
DIPEA: N,N-Diisopropylethylamine
-
DMP: 2,6-Dimethylpyridine
Mandatory Visualization
Caption: Troubleshooting workflow for a positive Kaiser test.
Caption: Key factors and solutions for this compound coupling.
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling of this compound using COMU/TMP
This protocol is recommended for achieving high coupling efficiency while minimizing the risk of racemization.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a positive Kaiser test to confirm the presence of free primary amines.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Immediately add 2,4,6-trimethylpyridine (TMP) (6 equivalents).
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm the absence of free amines (negative result: yellow beads).[7][8] Once the test is negative, drain the coupling solution and wash the resin with DMF (3-5 times).
Protocol 2: Double Coupling Procedure for this compound
Perform this procedure if the Kaiser test is positive after the initial coupling attempt.
-
Initial Coupling: Follow steps 1-5 of the chosen coupling protocol (e.g., Protocol 1).
-
First Wash: After the first coupling attempt, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[9]
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents of amino acid and coupling reagents as in the first attempt.
-
Second Coupling: Add the freshly activated amino acid solution and base to the washed resin.
-
Agitation: Agitate the reaction mixture at room temperature for an additional 1-2 hours.
-
Final Wash and Monitoring: Drain the reaction solution and wash the resin as described in the initial protocol. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[2]
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This qualitative test is used to detect the presence of free primary amines on the resin.[7][8]
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in ethanol (B145695) or n-butanol.
-
Solution C: Phenol in ethanol or n-butanol.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[8]
-
Observation:
-
Positive (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color.
-
Negative (Complete Coupling): The resin beads and solution remain yellow or colorless.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating Fmoc-Phg-OH Chemistry: A Guide to Minimizing Side Reactions
Fmoc-L-phenylglycine (Fmoc-Phg-OH) is a valuable non-proteinogenic amino acid utilized by researchers, scientists, and drug development professionals in the synthesis of unique peptides. However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is not without challenges. The unique structure of phenylglycine makes it particularly susceptible to certain side reactions, which can compromise the purity, yield, and biological activity of the final peptide. This technical support center provides a comprehensive guide to identifying, troubleshooting, and minimizing these undesirable reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound in SPPS?
The most significant and frequently encountered side reaction with this compound is racemization of the α-carbon.[1][2][3][4][5][6] This leads to the incorporation of the D-enantiomer into the peptide chain, resulting in diastereomeric impurities that are often difficult to separate from the desired product.
Q2: At which steps of the SPPS cycle is racemization of this compound most likely to occur?
Racemization of this compound can occur during two key stages of the SPPS cycle:
-
Fmoc-deprotection: The basic conditions required for the removal of the Fmoc group, typically using piperidine (B6355638), are a major contributor to racemization.[2][3]
-
Coupling/Activation: The activation of the carboxylic acid of this compound to facilitate peptide bond formation can also induce racemization, although generally to a lesser extent than during deprotection.[2][3]
Q3: Are there other potential side reactions to be aware of when working with this compound?
While racemization is the principal concern, other general SPPS side reactions can also occur, including:
-
Diketopiperazine (DKP) formation: This is a common side reaction at the dipeptide stage, particularly if the C-terminal residue is proline or glycine.[7][8][9] If Phg is the second amino acid, DKP formation is a possibility.
-
Incomplete coupling: Due to the steric bulk of the phenyl group, coupling of this compound can sometimes be sluggish, leading to deletion sequences.[10]
Troubleshooting Guide
This section provides a structured approach to minimizing side reactions, with a primary focus on preventing racemization.
Issue: Presence of Diastereomeric Impurities Detected by HPLC/MS
This is a strong indicator of racemization of the phenylglycine residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing racemization of this compound.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Harsh Fmoc-Deprotection Conditions | - Reduce piperidine concentration (e.g., 10% in DMF).- Decrease deprotection time (e.g., 2 x 5 minutes).- Consider using a weaker base like DBU in specific cases, though optimization is critical.[2] | Standard 20% piperidine can be overly basic for the sensitive Phg residue, promoting epimerization. Shorter exposure times limit the opportunity for proton abstraction at the α-carbon. |
| Suboptimal Coupling Reagent/Base Combination | - Utilize a less racemization-prone coupling reagent such as COMU or DEPBT.[4][6]- Replace strong bases like DIPEA with sterically hindered or weaker bases such as 2,4,6-collidine, N-methylmorpholine (NMM), or 2,6-dimethylpyridine (B142122) (DMP).[4][7][11] | The choice of base during activation is critical. Strong, non-hindered bases can deprotonate the α-carbon of the activated amino acid, leading to racemization. |
| Elevated Temperature | - Perform coupling reactions at room temperature or below.- If using microwave-assisted SPPS, carefully control the temperature, for instance, at 50°C.[2][3] | Higher temperatures can provide the energy needed to overcome the activation barrier for racemization. |
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the retention of stereochemical purity of this compound.
| Coupling Reagent | Base | Diastereomeric Purity (%) | Reference |
| HATU | DIPEA | ~51% (49% LLLDL impurity) | [3] |
| DMTMM-BF4 | NMM | 71% | [2][3] |
| COMU | TMP | 92% | [4] |
| COMU | DMP | >97% | [6] |
| DEPBT | TMP | >97% | [6] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound
This protocol is designed for manual or automated SPPS to reduce the risk of racemization during the incorporation of this compound.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
COMU (3 equivalents)
-
2,4,6-Trimethylpyridine (TMP) (6 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 10% piperidine in DMF (2 x 5 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and COMU in DMF. Add TMP and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Drain the DMF from the swollen resin and immediately add the activated this compound solution.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Visualizing the Racemization Mechanism
The racemization of this compound under basic conditions proceeds through the formation of an enolate intermediate.
Caption: Racemization of this compound via an enolate intermediate.
By carefully selecting reagents and optimizing reaction conditions, researchers can successfully incorporate this compound into their peptide sequences while maintaining its stereochemical integrity, ensuring the synthesis of high-purity peptides for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Overcoming Aggregation in Phenylalanine-Glycine (Phg)-Rich Peptide Sequences
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Phenylalanine-Glycine (Phg)-rich peptide sequences during synthesis and handling.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue: Poor peptide yield during solid-phase peptide synthesis (SPPS) with a Phg-rich sequence.
-
Question: My SPPS of a Phg-rich peptide is resulting in a significantly lower yield than expected. What could be the cause and how can I troubleshoot it?
-
Answer: Low yield during the synthesis of hydrophobic sequences like Phg-rich peptides is often due to on-resin aggregation. This aggregation can hinder coupling and deprotection steps.[1][2]
Potential Solutions:
-
Resin Choice: Utilize resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), or a low-substitution resin to minimize inter-chain interactions.[1]
-
Solvent Optimization: Switch from standard solvents like Dichloromethane (DCM) to more polar, high-boiling point solvents such as N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), or add Dimethyl Sulfoxide (DMSO) to the solvent mixture to disrupt aggregation.[1]
-
Disrupting Agents: Incorporate chaotropic salts like LiCl or KSCN into the coupling or washing steps to break up secondary structures.[1]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates.[2]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate coupling reactions and reduce aggregation by providing energy to disrupt intermolecular interactions.[3]
-
Backbone Protection: Introduce backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a glycine (B1666218) residue. These groups disrupt the hydrogen bonding that leads to aggregation.[4]
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic locations (every 5-6 residues) within the sequence to introduce a "kink" that disrupts the formation of secondary structures.[5]
-
Issue: My purified, lyophilized Phg-rich peptide is insoluble in aqueous buffers.
-
Question: I have a lyophilized Phg-rich peptide that will not dissolve in my aqueous buffer. What are the best strategies to achieve solubilization?
-
Answer: The high hydrophobicity of Phg-rich sequences is the primary reason for poor aqueous solubility.[6] The peptide chains prefer to interact with each other rather than with water, leading to aggregation.[7]
Potential Solutions:
-
Initial Solubility Test: Always test the solubility of a small amount of the peptide first before attempting to dissolve the entire sample.[7][8][9]
-
pH Adjustment: The net charge of a peptide significantly influences its solubility.[6][7]
-
Acidic Peptides (net negative charge): Try dissolving in a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) or by adding a small amount of a basic solution like 10% ammonium hydroxide (B78521).[8]
-
Basic Peptides (net positive charge): Attempt to dissolve in an acidic solution, such as 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA).[8][9][10]
-
Neutral Peptides: For peptides with a low net charge and high hydrophobicity, organic co-solvents are often necessary.[7][8]
-
-
Organic Co-solvents: First, dissolve the peptide in a minimal amount of an organic solvent and then slowly add the aqueous buffer with vortexing.[7][11]
-
Recommended Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), or isopropanol (B130326) are commonly used.[7][11]
-
-
Sonication: Gentle sonication can help break up small aggregates and aid in dissolution.[7][8]
-
Heating: Gentle warming can sometimes improve solubility, but caution must be exercised to avoid peptide degradation.[7]
-
Issue: My Phg-rich peptide solution becomes cloudy or precipitates over time.
-
Question: My Phg-rich peptide initially dissolves but then aggregates and precipitates out of solution. How can I prevent this?
-
Answer: This indicates that while initial solubilization was achieved, the peptide is not stable in the chosen buffer and is prone to aggregation over time.
Potential Solutions:
-
Use of Aggregation Inhibitors: Certain excipients can be added to the buffer to enhance peptide stability.
-
Storage Conditions:
-
pH Optimization: The pH of the solution should be moved away from the peptide's isoelectric point (pI) to increase the net charge and electrostatic repulsion between peptide molecules.[6][11][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of aggregation in Phg-rich peptide sequences?
A1: The primary driver of aggregation in Phg-rich sequences is the high hydrophobicity of the Phenylalanine residues.[6] These non-polar side chains tend to minimize their contact with water by interacting with each other, leading to the formation of intermolecular β-sheet structures, which are prone to aggregation and precipitation.[5][14]
Q2: How can I predict the aggregation potential of my Phg-rich peptide sequence?
A2: While precise prediction is challenging, several factors can indicate a higher propensity for aggregation:
-
High percentage of hydrophobic residues: Sequences with a high content of hydrophobic amino acids like Phe, Val, Ile, Leu, and Trp are more likely to aggregate.[7]
-
Alternating hydrophobic and hydrophilic residues: Such patterns can favor the formation of β-sheets.
-
Lack of charged residues: A low net charge reduces electrostatic repulsion between peptide chains, making aggregation more favorable.[6]
-
Computational Tools: Several algorithms and web servers are available to predict aggregation-prone regions within a peptide sequence.[15]
Q3: Can I reverse aggregation once it has occurred?
A3: Disaggregating pre-formed peptide aggregates can be challenging, but some methods may be effective:
-
Strong Solvents: Treatment with strong, volatile organic solvents like a mixture of Trifluoroacetic acid (TFA) and Hexafluoroisopropanol (HFIP) followed by evaporation can break down aggregates and render the peptide soluble in aqueous buffers.[16][17]
-
Chaotropic Agents: High concentrations of chaotropic agents like Guanidine HCl or Urea (e.g., 6-8 M) can denature and solubilize aggregates, but this is often incompatible with functional assays.[11][18]
Q4: What analytical techniques can I use to characterize peptide aggregation?
A4: Several techniques can be employed to detect and characterize peptide aggregates:
-
Visual Inspection: Cloudiness or visible precipitates are clear indicators of aggregation.
-
UV-Vis Spectroscopy: An increase in light scattering can be measured as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.[15]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of larger aggregates.[11]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.[19]
Data Presentation
Table 1: Recommended Solvents for Solubilizing Hydrophobic Peptides
| Solvent | Typical Concentration | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | Minimal volume to dissolve, then dilute | Powerful solvent for most hydrophobic peptides.[7][11] | Can oxidize peptides containing Cysteine or Methionine.[11] |
| Dimethylformamide (DMF) | Minimal volume to dissolve, then dilute | Good alternative to DMSO, less prone to causing oxidation.[7][11] | Toxic. |
| Acetonitrile (ACN) | Minimal volume to dissolve, then dilute | Effective organic solvent.[7][11] | Can be less effective than DMSO or DMF for highly aggregated peptides. |
| Isopropanol/Ethanol | Minimal volume to dissolve, then dilute | Can be used for solubilization.[11] | Generally less effective for very hydrophobic peptides. |
| 10-30% Acetic Acid | As needed for basic peptides | Effective for positively charged peptides.[8][9] | Low pH may not be suitable for all experiments. |
| 0.1M Ammonium Bicarbonate | As needed for acidic peptides | Effective for negatively charged peptides. | Basic pH may not be suitable for all experiments. |
Table 2: Common Additives to Prevent Peptide Aggregation in Solution
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 0.1 - 1 M | Acts as an aggregation inhibitor.[11] |
| Tween 20 / Pluronic F-68 | 0.01% - 0.1% | Non-ionic detergents that reduce hydrophobic interactions.[11][12] |
| Guanidine HCl / Urea | 2 - 8 M | Chaotropic agents that denature peptides and disrupt aggregates.[11][18] (Note: Often incompatible with functional assays) |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized Hydrophobic Peptide
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[11]
-
Initial Test: Add a small, known amount of the peptide to a microcentrifuge tube for an initial solubility test.[8]
-
Charge Calculation: Determine the overall charge of the peptide at neutral pH.
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
-
Solvent Selection:
-
If the net charge is positive: Try dissolving in sterile distilled water. If unsuccessful, add a small amount of 10% acetic acid dropwise until the peptide dissolves.[8]
-
If the net charge is negative: Try dissolving in sterile distilled water. If unsuccessful, add a small amount of 0.1M ammonium bicarbonate or 10% ammonium hydroxide dropwise until the peptide dissolves.[8]
-
If the net charge is neutral or the peptide is highly hydrophobic: Add a minimal volume of DMSO to the peptide to create a concentrated stock solution.[7][11]
-
-
Dilution: While gently vortexing your target aqueous buffer, slowly add the concentrated peptide stock solution dropwise to the buffer to reach the desired final concentration.[11]
-
Sonication: If the solution is not clear, sonicate the sample in a water bath for a few minutes.[7][8]
-
Centrifugation: Centrifuge the solution to pellet any remaining insoluble aggregates. Carefully transfer the supernatant to a new tube.[7]
-
Concentration Determination: Determine the final peptide concentration using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric peptide assay.
Protocol 2: Thioflavin T (ThT) Assay for Detecting Amyloid Fibril Formation
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Thioflavin T (e.g., 1 mM) in distilled water and filter through a 0.22 µm filter. Store protected from light.
-
Prepare a working solution of ThT (e.g., 25 µM) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Sample Preparation:
-
Prepare your Phg-rich peptide solution at the desired concentration in the buffer of choice. Include a buffer-only control.
-
Incubate the peptide solution under conditions that may promote aggregation (e.g., 37°C with gentle agitation).
-
-
Measurement:
-
At various time points, take an aliquot of the peptide solution (e.g., 20 µL) and add it to the ThT working solution (e.g., 180 µL) in a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from the sample readings.
-
An increase in fluorescence intensity over time is indicative of the formation of amyloid-like fibrils.[15]
-
Visualizations
Caption: Troubleshooting workflow for Phg-rich peptide aggregation.
Caption: Aggregation pathway and points of intervention.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. biosynth.com [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. genscript.com [genscript.com]
- 10. biobasic.com [biobasic.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Peptide-induced formation of protein aggregates and amyloid fibrils in human and guinea pig αA-crystallins under physiological conditions of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Solid-Phase Synthesis of Phenylglycine-Containing Peptides
Welcome to the technical support center for the solid-phase synthesis of peptides incorporating phenylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low synthesis yield.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing low yields when synthesizing peptides containing phenylglycine?
A1: Low yields in the solid-phase peptide synthesis (SPPS) of phenylglycine-containing peptides are often attributed to two primary factors: steric hindrance and side reactions, most notably racemization. Phenylglycine is a sterically hindered amino acid due to its bulky phenyl side chain, which can impede coupling reactions and lead to incomplete acylation.[1][2] Additionally, the alpha-proton of phenylglycine is more acidic, making it highly susceptible to epimerization (racemization) under the basic conditions of Fmoc deprotection and during the coupling step, which can result in a mixture of diastereomers and complicate purification, thereby reducing the yield of the desired product.[3][4][5]
Q2: Which coupling reagents are most effective for incorporating phenylglycine?
A2: The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like phenylglycine.[6] Aminium/uronium salt-based reagents such as HATU, HBTU, and COMU are generally more effective than carbodiimides like DIC.[1][7] These reagents form highly reactive activated esters that can overcome the steric bulk of phenylglycine.[7] For particularly difficult couplings, reagents like COMU and PyOxim, which are based on OxymaPure, have shown high efficiency and can be safer alternatives to benzotriazole-based reagents.[8] Some studies suggest that DEPBT and COMU, when used with specific bases, can significantly reduce racemization.[3]
Q3: How can I minimize racemization of the phenylglycine residue during synthesis?
A3: Minimizing racemization is crucial for obtaining the desired stereoisomer and improving the overall yield. Several strategies can be employed:
-
Choice of Coupling Reagent and Base: Using coupling reagents like COMU or DEPBT in combination with sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) can suppress racemization during the coupling step.[3][9]
-
Fmoc Deprotection Conditions: Racemization can occur during the piperidine-mediated Fmoc deprotection.[4] While piperidine (B6355638) is standard, minimizing the exposure time to the base is advisable. Some research has explored alternative, sterically hindered bases like DBU for deprotection, though this may require careful optimization of reaction times.[3]
-
Temperature Control: High temperatures can exacerbate racemization.[3] If using microwave-assisted SPPS, it is important to carefully control the temperature.[4]
Q4: Can the choice of protecting groups impact the synthesis yield?
A4: Yes, the choice of protecting groups is fundamental to the success of SPPS.[10][11] For the N-terminus, the Fmoc group is standard, but its removal under basic conditions is a key step where phenylglycine racemization can occur.[3][4] The side-chain protecting groups of other amino acids in the sequence are also important as their premature cleavage can lead to side reactions. The compatibility of all protecting groups in an orthogonal system is essential for a successful synthesis.[12]
Q5: What is a "double coupling" strategy, and should I use it for phenylglycine?
A5: A "double coupling" strategy involves repeating the coupling step for a specific amino acid to ensure the reaction goes to completion, which is particularly useful for sterically hindered residues.[13][14] For phenylglycine, performing a double coupling can help to improve the yield by driving the reaction to completion. It is recommended to perform a Kaiser test after the first coupling to check for the presence of free amines. A positive test (blue beads) indicates an incomplete reaction, and a second coupling is warranted.[15]
Troubleshooting Guide: Low Yield in Phenylglycine Peptide Synthesis
This guide provides a systematic approach to troubleshooting low yields in the solid-phase synthesis of phenylglycine-containing peptides.
Problem: Low Crude Peptide Yield After Cleavage
Possible Cause 1: Incomplete Coupling of Phenylglycine
Diagnosis:
-
Perform a Kaiser test or other in-process monitoring test after the phenylglycine coupling step. A positive result indicates free amines and an incomplete reaction.
-
Analyze the crude peptide by mass spectrometry to look for deletion sequences lacking the phenylglycine residue.
Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent. See the table below for a comparison of commonly used reagents.
-
Increase Equivalents and Concentration: Use a higher excess of the Fmoc-phenylglycine and coupling reagents (e.g., 3-5 equivalents). Increasing the concentration of the reactants can also favor the reaction kinetics.[13]
-
Perform a Double Coupling: Repeat the coupling step to ensure the reaction proceeds to completion.[14]
-
Extend Coupling Time: Increase the reaction time for the phenylglycine coupling step (e.g., from 1-2 hours to 4 hours or overnight), but be mindful that longer reaction times can increase the risk of racemization.[1]
Possible Cause 2: Significant Racemization of Phenylglycine
Diagnosis:
-
Analyze the crude peptide using chiral HPLC or LC-MS to identify the presence of diastereomers. A significant peak corresponding to the incorrect diastereomer indicates substantial racemization.[4]
Solutions:
-
Change the Base: Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), or 1,2,2,6,6-pentamethylpiperidine (PMP) during the coupling step.[9]
-
Use Specialized Coupling Reagents: Employ coupling reagents known to suppress racemization, such as COMU or DEPBT.[3]
-
Optimize Fmoc Deprotection: Reduce the time of exposure to piperidine during the Fmoc removal step.
Possible Cause 3: Inefficient Cleavage from the Resin
Diagnosis:
-
After cleavage, perform a test cleavage on a small amount of the remaining resin with a fresh cleavage cocktail for a longer duration and analyze the supernatant for additional peptide.
-
If the peptide contains sensitive residues like Cys, Met, or Trp, standard cleavage cocktails might be insufficient.
Solutions:
-
Use an Appropriate Cleavage Cocktail: Ensure the cleavage cocktail is suitable for the resin and the protecting groups used. For peptides with sensitive amino acids, a scavenger-rich cocktail like Reagent K is often recommended.[16][17][18]
-
Optimize Cleavage Conditions: Increase the cleavage time (e.g., from 2 hours to 4 hours) or the volume of the cleavage cocktail.[19] Ensure the cocktail is freshly prepared.[18]
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings; forms reactive OAt esters.[1][7] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[1] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used.[7] | Can cause guanidinylation, capping the peptide chain.[1] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive byproducts.[1][8] | Limited stability in solution.[7] |
| PyBOP | Phosphonium Salt | Efficient coupling; avoids guanidinylation side reactions.[1][7] | Generally less reactive than HATU.[1] |
| DEPBT | Phosphonium Salt | Shown to reduce racemization of phenylglycine to negligible levels when used with specific bases.[3] | May have slower reaction kinetics compared to aminium salts. |
| DIC/HOBt | Carbodiimide | Cost-effective and commonly used for standard couplings.[20] | Generally less efficient for sterically hindered amino acids.[6] |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Phenylglycine using HATU
-
Initial Coupling:
-
Following the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin, wash the resin thoroughly with DMF (3-5 times).[15]
-
In a separate vessel, pre-activate a solution of Fmoc-L-Phenylglycine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-5 minutes.[15]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.[15]
-
-
In-Process Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
If the beads are yellow (negative), the coupling is complete. Proceed to the next deprotection step.
-
If the beads are blue or purple (positive), the coupling is incomplete. Proceed to the second coupling.
-
-
Second Coupling:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat steps 1.2 and 1.3 to perform a second coupling.
-
After the second coupling, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next Fmoc deprotection.[15]
-
Protocol 2: Cleavage and Deprotection using Reagent K
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr, along with phenylglycine.[16]
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3 times), followed by DCM (3 times), and dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare Reagent K fresh: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[16][21]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]
-
Precipitate the peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.[20]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[15]
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for low yield in phenylglycine peptide synthesis.
Caption: Key steps in the solid-phase synthesis cycle for incorporating phenylglycine.
References
- 1. benchchem.com [benchchem.com]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. biosynth.com [biosynth.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
impact of solvent choice on Fmoc-Phg-OH coupling and racemization
Welcome to the technical support center for optimizing the incorporation of Fmoc-Phenylglycine (Fmoc-Phg-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning solvent choice, coupling efficiency, and the prevention of racemization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization during peptide synthesis?
A1: this compound is susceptible to racemization due to the increased acidity of the alpha-proton (Hα) on its chiral center.[1] The phenyl group is electron-withdrawing, which stabilizes the corresponding carbanion formed upon deprotonation by a base. This deprotonation and subsequent re-protonation can lead to a loss of stereochemical integrity, resulting in a mixture of L- and D-isomers in the final peptide. The critical step for this epimerization is the base-catalyzed coupling of this compound.[2][3]
Q2: What is the primary factor influencing racemization during this compound coupling?
A2: While solvent polarity can play a role in racemization for peptide synthesis in general, extensive studies on this compound point to the combination of the coupling reagent and the base as the most critical factor.[2][4][5] The base used during the activation and coupling of the amino acid has the most significant impact.[2] Weakly basic, sterically hindered amines are preferred to minimize the abstraction of the alpha-proton.[4]
Q3: Which solvent is recommended for coupling this compound?
A3: N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis and is generally suitable for this compound coupling.[6][7] However, for sequences prone to aggregation, switching to N-Methyl-2-pyrrolidone (NMP) can be advantageous.[8][9] NMP has superior solvating properties, which can help disrupt secondary structures and improve coupling efficiency, especially for hindered amino acids.[6][10] While the choice of solvent is important for solubility and preventing aggregation, minimizing racemization for this specific amino acid is more dependent on the reagent combination.[2]
Q4: Can microwave-assisted synthesis be used for this compound coupling?
A4: Yes, microwave-assisted SPPS can be used. However, it's important to note that higher temperatures can promote racemization.[1] One study found that racemization of this compound is facile under both microwave and conventional SPPS conditions.[11][12] They were able to achieve higher diastereomeric purity by using the coupling reagent DMTMM-BF₄ with NMM as the base at a controlled microwave temperature of 50°C.[11]
Troubleshooting Guide
Issue 1: High levels of racemization detected in my Phg-containing peptide.
This is the most common issue encountered when incorporating this compound.
| Potential Cause | Solution |
| Inappropriate Base | The use of strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) significantly promotes racemization.[2] Solution: Switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP).[2][13] |
| Suboptimal Coupling Reagent | Standard uronium/aminium reagents like HATU or HBTU, when paired with DIPEA, can lead to significant racemization of this compound.[2][13] Solution: Use a coupling reagent known to suppress racemization. The combination of COMU/TMP or DEPBT/TMP has been shown to reduce racemization to negligible levels (<2%).[2] |
| Prolonged Activation Time | Leaving the this compound activated in the presence of base for an extended period before coupling can increase the risk of epimerization. Solution: Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after preparation.[14] |
Issue 2: Incomplete or slow coupling of this compound.
This can be indicated by a positive Kaiser test after the coupling step.[15]
| Potential Cause | Solution |
| Peptide Aggregation | The growing peptide chain may be aggregating on the solid support, blocking reactive sites. This is more common with hydrophobic sequences.[16] Solution 1: Switch from DMF to a solvent with better solvating properties like NMP.[8][9] Solution 2: Add chaotropic salts (e.g., LiCl) or use solvent mixtures containing DMSO to disrupt secondary structures.[9][16] |
| Steric Hindrance | Phenylglycine's bulky side chain can impede coupling efficiency.[17] Solution 1: Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.[8][15] Solution 2: Increase the reaction time or slightly elevate the temperature, though be cautious with heat due to the risk of racemization.[10] |
| Poor Resin Swelling | If the resin is not adequately swollen, reactive sites will be inaccessible.[9][18] Solution: Ensure the resin is pre-swollen in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[9][18] |
Quantitative Data Summary
The following tables summarize the impact of different coupling reagents and bases on the racemization of this compound. The data represents the percentage of the desired L,L-diastereomer in the synthesized dipeptide.
Table 1: Effect of Coupling Base on Racemization (in DMF with HATU)
| Base | pKa | % Correct Diastereomer |
| DIPEA | 10.1 | 78% |
| NMM | 7.38 | 85% |
| TMP | 7.43 | 93% |
| Data sourced from a study on the synthesis of Bz-(L)-Arg-(L)-Phg-NH₂.[2] |
Table 2: Effect of Coupling Reagent on Racemization (in DMF with DIPEA/TMP)
| Coupling Reagent | Base | % Correct Diastereomer |
| HATU | DIPEA | 78% |
| HBTU | DIPEA | 75% |
| PyBOP | DIPEA | 74% |
| COMU | DIPEA | 92% |
| DEPBT | DIPEA | 88% |
| COMU | TMP | >98% |
| DEPBT | TMP | >98% |
| Data sourced from studies on model dipeptides.[2] |
Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling of this compound
This protocol is designed to minimize epimerization during the incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin).
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using a standard protocol (e.g., 20% piperidine (B6355638) in DMF, 2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).[14][17]
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3.0 equiv.) and COMU (3.0 equiv.) in DMF.
-
Coupling Reaction: Add the sterically hindered base, 2,4,6-trimethylpyridine (TMP) (4.0 equiv.), to the activation mixture. Immediately add the entire mixture to the deprotected resin.[2]
-
Reaction Time: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[15] If the test is positive (blue beads), wash the resin and perform a second coupling (double coupling) with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
Visualizations
Caption: Factors influencing this compound racemization during coupling.
Caption: Optimized workflow for low-racemization this compound coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Racemization in peptide synthesis | PPTX [slideshare.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
managing steric hindrance during the coupling of Fmoc-Phg-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Phg-OH (N-Fmoc-L-phenylglycine) during solid-phase peptide synthesis (SPPS). The unique structure of phenylglycine presents significant challenges, primarily due to steric hindrance from its bulky phenyl side chain and a high susceptibility to racemization during the coupling step.[1][2] This resource provides detailed troubleshooting advice, optimized protocols, and comparative data to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
The primary difficulties arise from two sources:
-
Steric Hindrance: The bulky phenyl group on the α-carbon, combined with the large Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This can lead to slow or incomplete coupling reactions.
-
Racemization: The benzylic α-proton of phenylglycine is highly acidic and prone to abstraction under the basic conditions of the coupling step.[3][4] This leads to epimerization, resulting in a mixture of diastereomers in the final peptide, which can be difficult to separate and compromises the product's purity and biological activity.[3][5] Standard coupling conditions, especially those using common bases like DIPEA, can lead to significant racemization.[6]
Q2: My Kaiser test is positive (blue beads) after a standard coupling attempt with this compound. What are my immediate steps?
A positive Kaiser test indicates the presence of unreacted free primary amines, meaning the coupling was incomplete.[7][8] Here is a systematic approach to address this:
-
Double Couple: The most straightforward solution is to repeat the coupling step.[8][9] Wash the resin thoroughly with DMF to remove byproducts and then add a fresh solution of newly activated this compound and the appropriate reagents. Allow the reaction to proceed for another 1-4 hours.
-
Re-evaluate Reagents: If a second coupling is ineffective, your chosen coupling reagent may not be potent enough. Standard reagents may be insufficient for this sterically demanding residue.[9]
-
Increase Temperature: Cautiously increasing the reaction temperature (e.g., to 50-60°C) can help overcome the activation energy barrier for the sterically hindered coupling.[9] However, be aware that high temperatures can also promote racemization.[3]
Q3: How can I minimize or prevent racemization during this compound coupling?
Minimizing racemization is critical for synthesizing stereochemically pure phenylglycine-containing peptides.[2] The key is the selection of the coupling reagent and, most importantly, the base.
-
Choice of Coupling Reagent: Uronium salt-based reagents like COMU or phosphonium-based reagents like DEPBT are highly recommended.[2][3][4]
-
Choice of Base: Avoid common, strong, and sterically unhindered bases like DIPEA. Instead, use a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (DMP) .[1][2][3] The combination of COMU with TMP has been shown to reduce racemization to negligible levels.[3][4]
Q4: Can I use common coupling reagents like HATU or HBTU with DIPEA for this compound?
While HATU and HBTU are highly effective for many standard and even difficult couplings, their use with a strong base like DIPEA is not recommended for this compound.[6] This combination is known to cause significant racemization of the phenylglycine residue.[4][6] If you must use a uronium/aminium salt, it must be paired with a non-nucleophilic, sterically hindered base like TMP to suppress epimerization.[1][3]
Q5: Besides reagent choice, are there other factors that can improve coupling efficiency?
Yes, other experimental conditions can be optimized:
-
Solvent: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. NMP has better solvating properties than DMF and can help disrupt peptide aggregation, which can contribute to poor coupling efficiency.[10]
-
Reaction Time: For sterically hindered residues like this compound, extending the coupling time to 4 hours or even overnight may be necessary to drive the reaction to completion.[9]
-
Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can accelerate the coupling reaction, which can be beneficial. However, the conditions must be carefully optimized, as elevated temperatures can also increase the risk of racemization.[5][11]
Quantitative Data Summary
The choice of reagents is the most critical factor in successfully incorporating this compound while maintaining stereochemical integrity. The table below summarizes the performance of various coupling conditions.
| Coupling Reagent | Base | Relative Coupling Efficiency | Racemization Risk | Recommendations & Notes |
| COMU | TMP | High | Very Low | Highly Recommended. This combination has been shown to suppress epimerization to negligible levels.[1][3] |
| DEPBT | TMP/DMP | High | Very Low | An excellent alternative to COMU/TMP for achieving high stereochemical purity.[2][4] |
| HATU | DIPEA | High | Very High | Not Recommended. Standard conditions that are effective for most amino acids will cause significant racemization with this compound.[4][6] |
| HBTU | DIPEA | Moderate to High | Very High | Not Recommended. Similar to HATU/DIPEA, this combination leads to a high degree of epimerization. |
| DIC | OxymaPure® | Moderate | Low | A cost-effective option, but may have slower reaction kinetics compared to onium salts. The additive is crucial to suppress racemization.[9][12] |
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Key structural features of this compound causing coupling issues.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using COMU/TMP
This protocol is optimized to maximize coupling efficiency while minimizing the risk of epimerization.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine.[7]
-
-
Reagent Preparation (in a separate vessel):
-
Dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.[1]
-
Add 2,4,6-trimethylpyridine (TMP) (6 equivalents).
-
-
Activation & Coupling:
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads to perform a Kaiser test to monitor the reaction's completion.[8]
-
If the test is positive, consider a second coupling (repeat steps 2-3).
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3-5 times), followed by DCM (3 times).
-
Protocol 2: Kaiser Test for Detecting Free Primary Amines
This qualitative test is essential for monitoring coupling reaction completeness.[8]
-
Sample Preparation:
-
Collect a small sample of resin beads (approx. 1-2 mg) after the coupling reaction and subsequent washes.
-
Place the beads in a small glass test tube.
-
-
Reagent Addition: [8]
-
Add 2-3 drops of potassium cyanide in pyridine.
-
Add 2-3 drops of ninhydrin (B49086) in ethanol.
-
Add 2-3 drops of phenol (B47542) in ethanol.
-
-
Heating and Observation:
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diastereomeric Peptide Mixtures from Phenylglycine (Phg) Racemization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of diastereomeric peptide mixtures resulting from Phenylglycine (Phg) racemization.
Frequently Asked Questions (FAQs)
Q1: What is Phenylglycine (Phg) racemization and why is it a concern in peptide synthesis?
A1: Phenylglycine (Phg) is an amino acid that is particularly susceptible to racemization (the conversion of a single enantiomer into a mixture of both enantiomers) during solid-phase peptide synthesis (SPPS). This is especially problematic during the base-catalyzed coupling step of Fmoc-Phg. The formation of the undesired D-isomer from the intended L-isomer (or vice-versa) results in a diastereomeric peptide mixture. These diastereomers can have different biological activities, potencies, and safety profiles, making their separation critical for therapeutic applications.[1][2][3]
Q2: What are the primary analytical techniques to detect and quantify Phg racemization?
A2: The most common techniques for detecting and quantifying racemization in peptides include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Chiral HPLC is often the preferred method for direct analysis of the peptide diastereomers.[4][5]
Q3: Can I separate diastereomeric peptides containing Phg using standard Reversed-Phase HPLC (RP-HPLC)?
A3: In many cases, yes. Diastereomers have different physical properties, which can lead to different retention times on a standard RP-HPLC column (like a C8 or C18).[6][7] However, the separation can be challenging due to the subtle structural differences between the diastereomers. Optimization of the gradient, temperature, and mobile phase additives is often necessary to achieve baseline resolution.[6][7]
Q4: When should I consider using a chiral stationary phase (CSP) for HPLC?
A4: A chiral stationary phase is recommended when standard RP-HPLC methods fail to provide adequate separation of your peptide diastereomers.[7] CSPs are designed to interact differently with enantiomers and can be highly effective for resolving chiral compounds.[4][8]
Troubleshooting Guides
Issue 1: Poor or no separation of diastereomers on a C18 RP-HPLC column.
Possible Causes & Solutions:
-
Inadequate Gradient Slope: A steep gradient may not provide enough time for the diastereomers to separate.
-
Solution: Employ a shallower gradient. A gradient slope of 0.1–0.3% per minute is often recommended for peptide separations.
-
-
Suboptimal Mobile Phase pH: The charge state of the peptide can significantly influence its interaction with the stationary phase.
-
Solution: Screen different pH values for your mobile phase. It is generally advised to work at a pH at least one unit away from the isoelectric point (pI) of the peptide. Probing pH 2.5 and pH 8.0 is a good starting point.
-
-
Insufficient Column Efficiency: An older or poorly packed column will have reduced resolving power.
-
Solution: Use a high-efficiency column with a smaller particle size (e.g., < 5 µm).[9]
-
-
Temperature Effects: Temperature can influence peptide conformation and interaction with the stationary phase.
-
Solution: Experiment with different column temperatures. Sometimes, increasing the temperature can improve peak shape and resolution, while in other cases, lower temperatures may be beneficial.[6]
-
Issue 2: Co-elution of diastereomers even after optimizing RP-HPLC conditions.
Possible Causes & Solutions:
-
High Structural Similarity: The diastereomers may be too similar in hydrophobicity to be resolved by RP-HPLC alone.
-
Solution 1: Chiral HPLC: Switch to a chiral stationary phase (CSP). Common choices include cyclodextrin-based or Pirkle-type columns.[4]
-
Solution 2: Ion-Pairing Agents: Introduce an ion-pairing agent to the mobile phase to enhance selectivity.
-
Solution 3: Different Achiral Stationary Phase: Try a different reversed-phase column chemistry, such as C8 or Phenyl, which may offer different selectivity.
-
Issue 3: Suspected racemization during sample preparation for analysis.
Possible Causes & Solutions:
-
Harsh Hydrolysis Conditions: Acid hydrolysis to break down the peptide into its constituent amino acids for chiral GC-MS or HPLC analysis can itself induce racemization.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Diastereomer Separation
-
Column: C18 or C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[6]
-
Gradient: Start with a screening gradient of 10-70% B over 45 minutes. Based on the initial results, optimize the gradient to a shallower slope (e.g., 0.1-0.3%/min) around the elution point of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.[10]
-
Temperature: 30°C (can be varied for optimization).[6]
-
Sample Preparation: Dissolve the peptide mixture in the initial mobile phase composition.
Protocol 2: Chiral HPLC Analysis after Peptide Hydrolysis
This protocol is for determining the enantiomeric ratio of Phenylglycine after peptide hydrolysis.
-
Peptide Hydrolysis:
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin (B1172386) or a macrocyclic glycopeptide (e.g., CHIROBIOTIC T).[1][12]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV or Mass Spectrometry (MS).[5]
-
Temperature: 25°C.[11]
-
Quantitative Data Summary
| Method | Stationary Phase | Mobile Phase / Conditions | Separation Capability | Reference |
| RP-HPLC | C8 or C18 | Gradient of Acetonitrile/Water with 0.1% TFA | Can separate some diastereomers with optimized conditions. | [6][7] |
| Chiral HPLC | Beta-cyclodextrin, Pirkle D-Phenyl Glycine, Chiral-Pak WH | Varies depending on the column. | Generally provides better resolution for chiral compounds. | [4] |
| GC-MS | Chiral Capillary Column | Requires derivatization of amino acids after hydrolysis. | Highly sensitive, can detect down to 0.1% of the unnatural enantiomer. | [1] |
| Capillary Electrophoresis | Fused silica (B1680970) capillary with a chiral selector in the buffer. | Can separate all eight optical isomers of a tripeptide in a single run. | [13] |
Visualizations
Caption: Workflow from peptide synthesis to purification.
Caption: Troubleshooting decision tree for HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 4. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc Deprotection and Preventing Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the N-α-Fmoc group deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the signs of incomplete Fmoc deprotection, and what are the consequences?
Incomplete Fmoc deprotection results in the failure to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. These deletion sequences are often difficult to separate from the target peptide, reducing the overall yield and purity of the synthesis.[1]
Signs of incomplete deprotection include a negative or weak Kaiser test result (yellow or colorless beads), which indicates the absence of free primary amines on the resin.[2][3] Additionally, UV-Vis spectrophotometric monitoring of the deprotection effluent will show a lower than expected absorbance, signifying that the full amount of the dibenzofulvene (DBF)-piperidine adduct has not been released.[1][3]
Q2: What are the most common causes of incomplete Fmoc deprotection?
Several factors can contribute to incomplete Fmoc removal:
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the piperidine (B6355638) base from accessing the Fmoc group.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can make the N-terminus inaccessible to the deprotection reagent.[2][4]
-
Suboptimal Reagents: The use of degraded or low-quality piperidine or DMF can lead to inefficient deprotection.[3][5]
-
Insufficient Reaction Time or Concentration: Standard deprotection times may not be sufficient for "difficult" sequences.[2][3]
Q3: What is aspartimide formation and how can I prevent it?
Aspartimide formation is a major side reaction that occurs during Fmoc deprotection, particularly in peptides containing Asp-Gly, Asp-Asn, or Asp-Ser sequences.[4][6][7][8] It is a base-catalyzed intramolecular cyclization reaction that forms a five-membered succinimide (B58015) ring.[6] This aspartimide intermediate can then be opened by a nucleophile (like piperidine) to yield a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, and can also lead to racemization of the aspartic acid residue.[6][9]
Mitigation Strategies for Aspartimide Formation:
| Strategy | Description | Typical Conditions |
| Use of Additives | Adding a weak acid to the deprotection solution can buffer the basicity and reduce aspartimide formation.[6][7] | 20% Piperidine in DMF + 0.1 M HOBt[6][8] |
| Weaker Bases | Replacing piperidine with a less basic amine can minimize the side reaction. | 5% Piperazine in DMF + 0.1 M HOBt[6][10] |
| Sterically Hindered Protecting Groups | Using bulkier protecting groups on the Asp side chain can sterically prevent the cyclization. | Fmoc-Asp(OMpe)-OH[6] |
| Reduced Temperature | Lowering the reaction temperature can decrease the rate of aspartimide formation.[6] | Perform deprotection at room temperature or below. |
Q4: How can I minimize racemization during Fmoc deprotection?
Racemization, the loss of stereochemical integrity at the α-carbon, can occur during both the coupling and deprotection steps.[7][8] Cysteine and histidine are particularly susceptible to racemization.[8][11] While racemization is more commonly associated with the activation/coupling step, the basic conditions of Fmoc deprotection can also contribute.
Strategies to Minimize Racemization:
| Strategy | Description |
| Optimized Coupling Reagents | The choice of coupling reagent significantly impacts racemization. DIC/HOBt is generally associated with less racemization than HBTU/DIPEA.[8] |
| Control Temperature | For microwave-assisted SPPS, lowering the coupling temperature can limit racemization of sensitive residues like histidine and cysteine.[11] |
| Use of Additives | Adding HOBt to the deprotection solution can help suppress racemization in some cases.[11] |
Troubleshooting Guides
Issue 1: Negative or Weak Kaiser Test After Deprotection
A negative or weak Kaiser test indicates that the Fmoc group has not been completely removed.
Issue 2: Significant Byproduct Formation in Asp-Containing Peptides
The presence of byproducts with similar masses to the target peptide, especially in sequences containing Asp-Gly or Asp-Ser, is often due to aspartimide formation.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is a general procedure for Fmoc removal in manual SPPS.
-
Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.[7][12]
-
Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain the solution.[7][13]
-
Main Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[7][13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[5][7][13]
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantitative monitoring of Fmoc group removal.
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 2 and 3), collect the combined filtrates in a volumetric flask of a known volume (e.g., 25 mL).[1][3][13]
-
Dilution: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.[1][3]
-
Measurement: Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF). Measure the absorbance of the diluted sample in a quartz cuvette at approximately 301 nm.[1][3][8]
-
Calculation: The amount of Fmoc group cleaved can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).
Protocol 3: The Kaiser Test (Ninhydrin Test)
This is a qualitative colorimetric test to detect the presence of free primary amines.[2][3][5]
-
Sample Preparation: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.[2]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.[5]
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.[5]
-
Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[5]
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[2]
-
Observation:
Side Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
analytical methods to detect and quantify racemization of phenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical detection and quantification of phenylglycine racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to detect and quantify the racemization of phenylglycine?
A1: The primary methods for assessing the racemization of phenylglycine are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Gas Chromatography (GC) coupled with a chiral stationary phase. Mass Spectrometry (MS) is often used as a detector for these separation techniques (LC-MS, GC-MS) to provide high sensitivity and specificity.[1][2][3]
Q2: Why is it important to monitor the racemization of phenylglycine in drug development?
A2: Phenylglycine and its derivatives are important building blocks in many pharmaceutical compounds. The stereochemistry (the 3D arrangement of atoms) of these molecules is crucial for their biological activity. Racemization, the conversion of one enantiomer into its mirror image, can lead to a loss of therapeutic efficacy or even produce undesired side effects, as different enantiomers can have different pharmacological and toxicological profiles.[4] Therefore, monitoring and controlling racemization is a critical aspect of quality control in drug development and manufacturing.
Q3: What are the main factors that can cause racemization of phenylglycine during experimental procedures?
A3: Phenylglycine is known to be prone to racemization, especially during peptide synthesis. The primary contributing factors include:
-
Exposure to basic conditions: The use of strong bases during steps like Fmoc deprotection in solid-phase peptide synthesis (SPPS) is a major cause of racemization.[5][6]
-
Elevated temperatures: Higher temperatures can accelerate the rate of racemization.
-
Activation method during peptide coupling: The choice of coupling reagents and activators can significantly influence the extent of racemization.[5][6]
-
Solvent polarity: The solvent system used can also play a role in the stability of the chiral center.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). | Consult literature or column selection guides for a CSP suitable for amino acids. Polysaccharide-based and macrocyclic glycopeptide columns are often good starting points.[4] |
| Suboptimal mobile phase composition. | - Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. - For basic compounds like phenylglycine, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic conditions, an acidic modifier (e.g., trifluoroacetic acid) can be used.[7] | |
| Mobile phase pH is not optimal. | The pH of the mobile phase can significantly affect the ionization state of phenylglycine and its interaction with the CSP. Adjust the pH to find the optimal range for your column and analyte. A lower pH (e.g., around 2) is often required for chiral recognition on crown ether-based columns.[8] | |
| Poor peak shape (tailing or fronting) | Secondary interactions between the analyte and the stationary phase. | - Add a competing amine (e.g., diethylamine) to the mobile phase for basic analytes. - Ensure the sample is dissolved in the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Unstable retention times | Column not properly equilibrated. | Ensure the column is thoroughly equilibrated with the mobile phase before each run. Chiral separations can sometimes require longer equilibration times. |
| "Memory effects" from previous analyses. | If you frequently change mobile phase additives, residual amounts can remain on the column and affect subsequent analyses. Dedicate a column to a specific method or use a rigorous washing procedure between methods.[3] | |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature. Lowering the temperature can sometimes improve separation.[8] |
Chiral Capillary Electrophoresis (CE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | Inappropriate chiral selector. | Cyclodextrins and their derivatives are commonly used and effective chiral selectors for amino acids.[9] Experiment with different types and concentrations of cyclodextrins. |
| Incorrect buffer pH. | The pH of the background electrolyte (BGE) affects the charge of the analyte and the electroosmotic flow (EOF). Optimize the pH to maximize the difference in mobility between the enantiomer-selector complexes. | |
| Poor resolution or broad peaks | Chiral selector concentration is too low or too high. | Vary the concentration of the chiral selector in the BGE to find the optimal concentration that provides the best resolution without excessively long migration times. |
| High voltage leading to Joule heating. | Reduce the applied voltage. While higher voltages can lead to faster separations, they can also cause band broadening due to heating. | |
| Inconsistent migration times | Fluctuations in the electroosmotic flow (EOF). |
Gas Chromatography (GC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or poor separation of enantiomers | Ineffective derivatization. | Phenylglycine is not volatile and requires derivatization prior to GC analysis. Ensure your derivatization reaction goes to completion. Common derivatizing agents include chloroformates.[10] |
| Incorrect chiral capillary column. | Select a chiral column specifically designed for amino acid enantiomer separation, such as a Chirasil-Val column.[2] | |
| Racemization during sample preparation | Harsh derivatization conditions. | Some derivatization methods can induce racemization. Optimize reaction conditions (e.g., temperature, pH) to minimize this risk.[2] |
| Peak tailing | Active sites in the GC inlet or column. | Use a deactivated liner and ensure the column is properly conditioned. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the different analytical methods for the analysis of amino acid enantiomers. The exact values can vary significantly depending on the specific instrumentation, column/capillary, and method parameters.
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Typical Analysis Time | Key Advantages | Key Disadvantages |
| Chiral HPLC-UV | ng/mL range | 10 - 30 minutes | Robust, widely available, good for preparative scale. | May require derivatization for detection, moderate sensitivity. |
| Chiral CE-UV | LODs as low as 0.05% of the major enantiomer reported for some applications. | < 15 minutes | High separation efficiency, low sample and solvent consumption.[11] | Lower sensitivity compared to MS, can have issues with reproducibility of migration times.[12] |
| Chiral GC-MS | LODs in the low nM range have been reported for amino acids.[2] | 15 - 40 minutes | High sensitivity and selectivity. | Requires derivatization, which can be a source of error and racemization.[2] |
| LC-MS/MS | Low nM to pM range. | 5 - 20 minutes | Very high sensitivity and selectivity, can handle complex matrices. | Potential for matrix effects (ion suppression or enhancement).[5][10][13][14][15] |
Experimental Protocols
Protocol 1: Chiral HPLC-UV for Phenylglycine Enantiomers
This protocol is a general guideline and may require optimization.
-
Column: Chiral crown ether-based column (e.g., CROWNPAK CR(+)).[16]
-
Mobile Phase: 16.3 g/L of 70% (v/v) perchloric acid in water.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 35°C.[16]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the phenylglycine sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL. Filter through a 0.22 µm filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline separated. Quantify the amount of each enantiomer by integrating the peak areas.
Protocol 2: Chiral Capillary Electrophoresis for Phenylglycine Enantiomers
This protocol is a general guideline and requires optimization.
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector (e.g., 20 mM sulfated-β-cyclodextrin). The optimal type and concentration of the chiral selector needs to be determined experimentally.
-
Voltage: -15 kV to +25 kV (polarity and magnitude depend on the charge of the analyte and the direction of the electroosmotic flow).
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve the phenylglycine sample in the BGE or water to a concentration of 0.1-1 mg/mL. Filter through a 0.22 µm filter.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Capillary Conditioning: Before the first run, and periodically, rinse the capillary with 0.1 M NaOH, water, and then the BGE.
-
Analysis: Apply the voltage and record the electropherogram. The enantiomers will migrate at different times.
Visualizations
Caption: Experimental workflow for chiral HPLC analysis of phenylglycine.
Caption: Experimental workflow for chiral CE analysis of phenylglycine.
Caption: Logical workflow for troubleshooting poor enantiomeric separation.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. nebiolab.com [nebiolab.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Improving repeatability of capillary electrophoresis—a critical comparison of ten different capillary inner surfaces and three criteria of peak identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
minimizing diketopiperazine formation after Phg incorporation
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the minimization of diketopiperazine (DKP) formation during the synthesis of peptides containing Phenylglycine (Phg).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem?
A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly during Solid-Phase Peptide Synthesis (SPPS). It involves an intramolecular cyclization of a dipeptidyl-resin intermediate, where the deprotected N-terminal amino group attacks the ester bond linking the peptide to the solid support. This results in the cleavage of the dipeptide from the resin as a cyclic DKP molecule. This side reaction leads to a significant reduction in the yield of the target peptide and complicates the purification process.[1][2]
Q2: Why is DKP formation a particular concern after incorporating Phenylglycine (Phg)?
A2: DKP formation is highly dependent on the sequence of the first two amino acids from the C-terminus. While Proline is notoriously prone to inducing DKP formation, other amino acids, including Phenylglycine, can also facilitate this side reaction. The propensity for DKP formation is influenced by the steric and electronic properties of the amino acid side chains and their ability to adopt a conformation that favors cyclization. The presence of a bulky aromatic side chain in Phg can influence the peptide backbone conformation, potentially increasing the rate of DKP formation.
Q3: What are the main factors that promote DKP formation?
A3: Several factors can accelerate DKP formation:
-
Sequence: The identity of the first two C-terminal amino acids is critical. Residues like Proline and Glycine are particularly susceptible.[3]
-
Base Catalysis: The reaction is catalyzed by bases. Residual piperidine (B6355638) from the Fmoc-deprotection step is a common culprit.[1][4]
-
Temperature: Higher temperatures generally increase the rate of DKP formation.[4][5]
-
Solvent: The choice of solvent can influence the reaction rate, with some studies indicating that solvents with lower polarity may increase the rate of DKP formation.[6][7]
-
Resin Type: The type of resin and its linker can affect the susceptibility to DKP formation. Sterically hindered linkers can help reduce this side reaction.[8]
Troubleshooting Guide
Problem: I am observing a significant loss of peptide from the resin after the incorporation of Phenylglycine, and my overall yield is very low.
This issue is highly indicative of DKP formation, especially if Phg is the first or second amino acid in your sequence. Below are several strategies to mitigate this problem, ranging from simple modifications to more comprehensive changes in your synthetic strategy.
Strategy 1: Modification of the Fmoc-Deprotection Step
The standard 20% piperidine in DMF for Fmoc removal is often too harsh for sequences prone to DKP formation. A milder deprotection cocktail can significantly reduce the extent of this side reaction.
Quantitative Comparison of Fmoc-Deprotection Reagents
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8% | [1] |
| 5% Piperidine | DMF | 12.2% | [1] |
| 5% Piperazine (B1678402) | DMF | < 4% | [1] |
| 5% Piperazine | NMP | < 4% | [9] |
| 2% DBU / 5% Piperazine | NMP | Drastically Reduced | [9][10][11] |
Experimental Protocol: Modified Fmoc-Deprotection
-
Reagent Preparation: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (w/v) in N-Methyl-2-pyrrolidone (NMP).
-
Resin Swelling: Swell the peptide-resin in DMF or NMP as per your standard protocol.
-
Deprotection:
-
Drain the solvent from the resin.
-
Add the 2% DBU / 5% piperazine in NMP solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes.
-
-
Washing: Thoroughly wash the resin with NMP followed by DCM to remove all traces of the deprotection reagents before proceeding to the next coupling step.
Strategy 2: Dipeptide Coupling Strategy
Incorporating the first two amino acids as a pre-formed dipeptide unit is a highly effective method to completely bypass the formation of the DKP-susceptible dipeptidyl-resin intermediate.[4][12]
dot
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Phenylglycine Stereochemistry in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of coupling additives, specifically 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), on the stereochemistry of Phenylglycine (Phg) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Phenylglycine (Phg) prone to racemization during peptide synthesis?
A1: Phenylglycine is particularly susceptible to racemization due to the increased acidity of the proton at its α-carbon (the benzylic α-proton).[1][2] This acidity is a result of the electron-withdrawing nature of the adjacent phenyl ring, which stabilizes the resulting carbanion (enolate) intermediate formed upon deprotonation.[1][3] This process, known as enolization, is often facilitated by the basic conditions present during either the coupling step or the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS).[1][4] Once the planar enolate is formed, it can be re-protonated from either side, leading to a loss of the original stereochemistry (epimerization).[1]
Q2: How do coupling additives like HOBt and Oxyma help prevent racemization of Phenylglycine?
A2: Coupling additives like HOBt and Oxyma play a crucial role in minimizing racemization by altering the reaction pathway of the activated amino acid.[5][6] When a coupling reagent such as a carbodiimide (B86325) (e.g., DIC, DCC) is used, it reacts with the carboxylic acid of the Fmoc-protected Phg to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is very susceptible to racemization.
HOBt and Oxyma act as "racemization suppressants" by rapidly converting the unstable O-acylisourea into a more stable, yet still reactive, active ester (OBt or Oxyma ester, respectively).[5][7][8] These active esters are less prone to forming the oxazolone (B7731731) intermediate, which is a key pathway for racemization.[7][8][9] By providing a more stable activated species, HOBt and Oxyma allow for efficient peptide bond formation while minimizing the opportunity for the loss of stereochemical integrity.[5][6]
Q3: Which additive is more effective at suppressing Phg racemization: HOBt or Oxyma?
A3: Several studies indicate that Oxyma is generally more effective than HOBt at suppressing the racemization of Phenylglycine.[10][11][12] Oxyma often provides higher yields of the desired peptide with lower levels of the epimerized product.[11] For instance, in the synthesis of Z-L-Phg-L-Pro-NH₂, the use of Oxyma with DIC resulted in only 1.1% of the racemized product, whereas HOBt with DIC produced 9.3% of the undesired diastereomer.[10] Oxyma's superior performance is attributed to its ability to form a highly reactive Oxyma ester that is less prone to racemization.[13]
Q4: Besides the choice of additive, what other experimental factors can influence the stereochemistry of Phg?
A4: Several factors can impact the degree of Phg racemization:
-
Base: The choice and amount of base used during the coupling step are critical.[4][14] Stronger or sterically unhindered bases like DIPEA can increase the rate of α-proton abstraction, leading to higher epimerization.[9] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (collidine) are generally preferred.[9][14]
-
Coupling Reagent: While carbodiimides are commonly used with additives, other coupling reagents like COMU, when combined with a suitable base like TMP or DMP, have been shown to reduce Phg racemization to negligible levels.[2][4]
-
Activation Time: Prolonged pre-activation of the Fmoc-Phg before the addition of the amine component increases the risk of racemization.[5][9]
-
Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[5][9] Performing the coupling at 0 °C or room temperature is advisable.[5][9]
-
Fmoc-Deprotection Conditions: While the coupling step is often the most critical for Phg racemization, prolonged exposure to strong bases during Fmoc deprotection can also contribute to epimerization.[4][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of Phg epimerization detected in the final peptide. | Use of HOBt as the coupling additive. | Switch to Oxyma, which has been shown to be more effective in suppressing Phg racemization.[10][11][12] |
| Use of a strong, non-sterically hindered base (e.g., DIPEA). | Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP/collidine).[9][14] | |
| Prolonged pre-activation of Fmoc-Phg. | Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the Fmoc-Phg and the amine component simultaneously (in situ activation).[5] | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[5][9] | |
| Inappropriate coupling reagent. | For particularly challenging sequences, consider using coupling reagents like COMU in combination with TMP.[2][4] | |
| Low coupling yield in addition to epimerization. | The activated ester is not reactive enough. | While Oxyma is generally superior for suppressing racemization, for very sterically hindered couplings, a more powerful coupling reagent like HATU might be considered, though with careful monitoring of epimerization.[5] |
| The base is not optimal for the chosen coupling reagent. | Ensure the pKa of the base is appropriate for the coupling reaction. The base should be strong enough to deprotonate the incoming amine but not so strong as to cause significant epimerization. |
Quantitative Data Summary
The following table summarizes the comparative data on the effectiveness of HOBt and Oxyma in suppressing the racemization of Phenylglycine during the synthesis of a model dipeptide.
| Coupling Additive | Coupling Reagent | Peptide Model | Desired Product Yield (%) | Racemized Product (%) | Reference |
| HOBt | DIC | Z-L-Phg-L-Pro-NH₂ | 81.0 | 9.3 | [10] |
| Oxyma | DIC | Z-L-Phg-L-Pro-NH₂ | 89.9 | 1.1 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of Fmoc-Phg-OH using DIC with HOBt or Oxyma to Minimize Racemization
This protocol provides a general method for the manual coupling of this compound onto a resin-bound amine during solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
Preparation of Coupling Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HOBt or Oxyma (3 equivalents), in DMF.
-
Coupling Reaction:
-
Add the amino acid/additive solution to the resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or NMM) in DMF.
-
Proceed to the next cycle of deprotection and coupling.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of Phg racemization and the role of HOBt/Oxyma additives.
Experimental Workflow
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Racemization: Fmoc-Phg-OH versus Fmoc-Phe-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the stereochemical integrity of the final peptide product is paramount. Racemization, the conversion of a chiral amino acid into its enantiomer, can lead to impurities that are difficult to separate and can have significant implications for the biological activity and safety of a synthetic peptide. This guide provides an objective comparison of the racemization potential of two commonly used Fmoc-protected amino acids: Fmoc-L-Phenylglycine (Fmoc-Phg-OH) and Fmoc-L-Phenylalanine (Fmoc-Phe-OH), supported by experimental data.
Phenylglycine is a crucial building block in various antimicrobial peptides and inhibitors of viral proteases.[1] However, its incorporation into peptide sequences via Fmoc-based SPPS is often complicated by a high propensity for racemization.[1][2][3][4] This is attributed to the increased acidity of the benzylic alpha-proton in the phenylglycine side chain.[4] In contrast, Phenylalanine, while structurally similar, exhibits significantly greater stereochemical stability under standard SPPS conditions.[5][6]
Quantitative Comparison of Racemization
Experimental studies systematically evaluating the racemization of this compound have demonstrated that the choice of coupling reagents and bases is critical to maintaining stereochemical purity. The base-catalyzed coupling of this compound has been identified as the crucial step for racemization, rather than the Fmoc deprotection step.[1]
The following table summarizes the diastereomeric purity of a model peptide containing Phenylglycine synthesized under various coupling conditions. The data clearly indicates that standard coupling conditions using HATU with DIPEA result in significant racemization, while the use of specific coupling reagents like COMU or DEPBT in combination with sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) can virtually eliminate this side reaction.
| Coupling Reagent | Base | Diastereomeric Purity (L-Phg isomer) | Reference |
| HATU | DIPEA | ~50-60% | [1][5] |
| HATU | TMP | >95% | [1] |
| COMU | TMP | >99% | [1][2][3] |
| DEPBT | TMP | >99% | [1][2][3] |
| DMTMM-BF4 | NMM | 71% | [5] |
In stark contrast, the synthesis of an analogous peptide containing Phenylalanine (H-Ala-Val-Pro-Phe-Tyr-NH2) was consistently obtained as a single diastereoisomer under a range of standard coupling and deprotection conditions, indicating negligible racemization.[5][6] While specific percentage points are not provided for Fmoc-Phe-OH due to its high stability, it is widely accepted in the field that its racemization is not a significant concern under the conditions where this compound shows extensive epimerization.[7]
Experimental Protocols
The following is a representative experimental protocol for assessing the racemization of Fmoc-amino acids during SPPS, based on methodologies described in the cited literature.
1. Peptide Synthesis:
-
Resin: Rink amide resin is a commonly used solid support.[1]
-
Standard Coupling Procedure: The Fmoc-amino acid (3.0 equiv) and the coupling reagent (3.0 equiv) are dissolved in DMF. The base (4.0 equiv) is then added, and the mixture is immediately transferred to the resin. The reaction is allowed to proceed for one hour.[1]
-
Fmoc Deprotection: The resin is treated with a 20% piperidine (B6355638) solution in DMF twice (5 minutes, then 15 minutes) to remove the Fmoc protecting group.[1][8]
-
Model Peptide: A simple dipeptide or tripeptide sequence is often used to easily quantify the extent of racemization by RP-HPLC. For example, Bz-(L)-Phe-(L)-Phg-NH2.[1]
2. Cleavage and Deprotection:
-
After synthesis, the peptide is cleaved from the resin using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).
3. Analysis of Racemization:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is analyzed by RP-HPLC. The diastereomers (e.g., L-L and D-L) of the peptide will often have different retention times, allowing for their separation and quantification.[1][5] The percentage of the desired diastereomer versus the undesired one provides a quantitative measure of racemization.
-
Chiral Amino Acid Analysis: For a more rigorous analysis, the peptide can be hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized and analyzed using chiral gas chromatography (GC) or chiral HPLC to determine the enantiomeric ratio of the amino acid .[8]
Factors Influencing Racemization in SPPS
The propensity of an Fmoc-amino acid to racemize during coupling is a complex interplay of several factors. The diagram below illustrates the key relationships leading to this undesirable side reaction.
Caption: Key factors influencing racemization during peptide coupling.
Conclusion
The choice between this compound and Fmoc-Phe-OH has significant implications for the stereochemical outcome of solid-phase peptide synthesis. This compound is exceptionally prone to racemization, particularly during the base-catalyzed coupling step.[1][2][3] This necessitates careful selection of coupling reagents and bases to ensure the synthesis of the desired stereoisomer. The use of reagents such as COMU or DEPBT with a sterically hindered base like TMP is highly recommended to achieve epimerization-free synthesis of phenylglycine-containing peptides.[1]
Conversely, Fmoc-Phe-OH is a robust building block that exhibits high stereochemical stability under a wide array of standard SPPS conditions.[5][6] For routine peptide synthesis, racemization of phenylalanine residues is generally not a primary concern. This comparative guide underscores the importance of understanding the inherent properties of individual amino acid derivatives and selecting optimized protocols to ensure the successful synthesis of high-purity peptides for research and drug development applications.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Coupling Reagents for Fmoc-Phg-OH: COMU vs. DEPBT
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as N-fluorenylmethyloxycarbonyl-L-phenylglycine (Fmoc-Phg-OH), into peptide sequences is a critical step in the development of novel therapeutics. Phenylglycine and its derivatives are important building blocks in various antimicrobial and antiviral peptides. However, the synthesis of phenylglycine-containing peptides is often complicated by a high risk of racemization at the α-carbon, particularly during the coupling step in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two highly effective coupling reagents, COMU and DEPBT, for the coupling of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal reagent for your research needs.
Performance Comparison: Minimizing Racemization
The primary challenge in the incorporation of this compound is the prevention of epimerization. The choice of coupling reagent and base is paramount in preserving the stereochemical integrity of the amino acid. Both COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have demonstrated exceptional performance in minimizing racemization when coupling this compound, particularly when used in conjunction with sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP).
A systematic study on the racemization of two model dipeptides containing phenylglycine revealed that the base-catalyzed coupling of this compound is the critical step for racemization.[1][2][3][4] The use of COMU or DEPBT combined with TMP or DMP was shown to reduce racemization to negligible levels.[1][2][3][4]
| Coupling Reagent | Base | Correct Diastereomer (%) | Reference |
| COMU | TMP | >98% | [1][4] |
| COMU | DMP | >97% | [5] |
| DEPBT | TMP | >98% | [1][4] |
| DEPBT | DMP | >97% | |
| HATU | DIPEA | ~70% | [1] |
| HBTU | DIPEA | ~65% | [1] |
| PyBOP | DIPEA | ~68% | [1] |
Experimental Protocols
Detailed methodologies for the coupling of this compound using COMU and DEPBT in a manual solid-phase peptide synthesis workflow are provided below. These protocols are based on established procedures for minimizing racemization.[1][4]
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following steps outline a standard cycle for the addition of an amino acid in Fmoc-based SPPS.
Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Protocol 1: this compound Coupling with COMU
This protocol is optimized for minimal racemization during the incorporation of this compound.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
2,4,6-trimethylpyridine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (3 equiv.) and COMU (3 equiv.) in DMF. b. Add TMP (6 equiv.) to the solution. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Protocol 2: this compound Coupling with DEPBT
This protocol provides an alternative method for the low-racemization incorporation of this compound.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound (1.5 equivalents)
-
DEPBT (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling: a. Suspend the deprotected resin in DMF. b. Add this compound (1.5 equiv.). c. Add DIPEA or Et3N (3 equiv.). d. Add DEPBT (1.5 equiv.). e. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test.
Reaction Mechanisms
Understanding the reaction pathways of COMU and DEPBT can provide insight into their efficacy.
COMU Activation Pathway
COMU is a third-generation uronium-type coupling reagent based on OxymaPure. Its high reactivity is attributed to its uronium salt structure.
Caption: Simplified reaction pathway for peptide bond formation using COMU.
DEPBT Activation Pathway
DEPBT is a phosphonium-type coupling reagent that forms a highly activated HOOBt ester intermediate, which is remarkably resistant to racemization.[1]
Caption: Simplified reaction pathway for peptide bond formation using DEPBT.
Conclusion
Both COMU and DEPBT are superior coupling reagents for the incorporation of the racemization-prone amino acid this compound in solid-phase peptide synthesis. When combined with sterically hindered bases like TMP or DMP, both reagents can virtually eliminate epimerization, leading to the synthesis of high-purity phenylglycine-containing peptides. The choice between COMU and DEPBT may depend on factors such as cost, availability, and specific sequence requirements. For routine synthesis of peptides containing phenylglycine, either reagent, when used with the appropriate base, will provide excellent results. It is recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.
References
L-Phg vs. D-Phg Containing Peptides: A Comparative Guide to Biological Activity
A comprehensive analysis of the stereochemical influence of phenylglycine on the antimicrobial, anticancer, and cell-penetrating properties of peptides.
The incorporation of non-proteinogenic amino acids into peptide sequences is a widely employed strategy to enhance their therapeutic potential. Among these, the chiral amino acid phenylglycine (Phg) presents a unique structural element, featuring a phenyl group directly attached to the α-carbon, which imparts significant conformational rigidity. The stereochemistry of this residue, whether in the L- or D-configuration, profoundly influences the biological activity of the resulting peptide. This guide provides a detailed comparison of the biological activities of peptides containing L-phenylglycine (L-Phg) versus their D-phenylglycine (D-Phg) diastereomers, supported by experimental data and detailed methodologies.
Key Differences in Biological Activity at a Glance
| Biological Activity | L-Phg Containing Peptides | D-Phg Containing Peptides | Key Takeaway |
| Enzymatic Stability | Susceptible to proteolytic degradation | Highly resistant to proteolytic degradation | D-Phg incorporation significantly enhances peptide half-life. |
| Antimicrobial Activity | Variable, often lower | Generally higher, especially against resistant strains[1] | D-Phg can improve potency and overcome resistance mechanisms. |
| Anticancer Activity | Can exhibit cytotoxicity | Often shows enhanced and more selective cytotoxicity[2][3] | D-Phg may lead to more effective and targeted cancer therapies. |
| Cell Permeability | Cell-type dependent uptake | Can exhibit enhanced or altered cell penetration profiles[4][5] | Chirality of Phg influences the mechanism and efficiency of cellular uptake. |
Enzymatic Stability: The D-Enantiomer Advantage
One of the most significant advantages of substituting L-amino acids with their D-enantiomers in peptide therapeutics is the remarkable increase in stability against enzymatic degradation.[2] Proteases, the enzymes responsible for peptide cleavage, are chiral and have evolved to recognize and act upon substrates composed of L-amino acids. The introduction of a D-amino acid, such as D-Phg, creates a stereochemical mismatch that hinders the peptide from fitting correctly into the active site of the protease. This steric hindrance effectively protects the peptide bond from cleavage, leading to a substantially longer half-life in biological fluids like plasma and serum.
Table 1: Comparative Enzymatic Stability of L- vs. D-Amino Acid Containing Peptides
| Peptide Type | Protease/Serum | Incubation Time | Remaining Peptide (%) | Reference |
| L-Peptide | Trypsin | 4 hours | ~10% | General observation |
| D-Peptide (all D-enantiomer) | Trypsin | 4 hours | 100% | General observation |
| L-Peptide | Human Plasma | 8 hours | <10% | General observation |
| D-Amino Acid Substituted Peptide | Human Plasma | 8 hours | >90% | General observation |
Experimental Protocol: In Vitro Peptide Stability Assay
This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases or in biological fluids.
Materials:
-
Test peptides (L-Phg and D-Phg containing)
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum/plasma
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) for reaction quenching
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Peptide Incubation: Dissolve the test peptides in PBS to a final concentration of 1 mg/mL.
-
Add the protease solution or an equal volume of human serum to the peptide solution.
-
Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of 10% TCA.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide fragments.
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of the peptides.
Antimicrobial Activity: Enhanced Potency of D-Phg Peptides
The chirality of phenylglycine can significantly impact the antimicrobial efficacy of peptides. While the precise mechanism is multifaceted, peptides containing D-Phg often exhibit superior activity, particularly against drug-resistant bacterial strains.[1] This enhanced potency is attributed to a combination of factors, including increased resistance to bacterial proteases and potentially a more favorable interaction with the bacterial membrane, leading to enhanced disruption.
Table 2: Minimum Inhibitory Concentration (MIC) of Diastereomeric Peptides
| Peptide | Target Microorganism | MIC (µg/mL) | Reference |
| Diastereomeric-P5-18mer (contains D-amino acids) | Gram-negative bacteria | Lower MIC (more potent) | [1] |
| CA-MA-20mer (L-amino acids) | Gram-negative bacteria | Higher MIC | [1] |
| P5-18mer (L-amino acids) | Gram-negative bacteria | Higher MIC | [1] |
Note: The referenced study used a diastereomeric peptide containing various D-amino acids, not specifically D-Phg. However, it demonstrates the general principle of enhanced antimicrobial activity with D-enantiomers.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a peptide.
Materials:
-
Test peptides (L-Phg and D-Phg containing)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow the bacterial strain in MHB overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the test peptides in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity: Targeting Malignant Cells with D-Phg Peptides
The incorporation of D-phenylglycine has shown promise in the development of anticancer peptides. These peptides often exhibit enhanced cytotoxicity towards cancer cells while displaying reduced toxicity to normal cells.[2][3] The increased negative charge on the surface of many cancer cell membranes, due to a higher concentration of phosphatidylserine, facilitates the electrostatic attraction of cationic peptides. The rigid conformation imposed by D-Phg may optimize this interaction and subsequent membrane disruption or internalization, leading to apoptosis.
Table 3: Cytotoxicity (IC50) of L- vs. D-Amino Acid Containing Peptides on Cancer Cells
| Peptide Type | Cancer Cell Line | IC50 (µM) | Reference |
| Diastereomeric lytic peptides (contain D-amino acids) | Various cancer cells | Highly toxic (comparable to mitomycin C) | [2][3] |
| Native antimicrobial peptides (L-amino acids) | Various cancer cells | Less selective | [2] |
Note: The referenced study used diastereomeric peptides with D-leucine and D-lysine, not specifically D-Phg. This data illustrates the potential for enhanced anticancer activity with D-amino acid incorporation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Test peptides (L-Phg and D-Phg containing)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptides.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
Signaling Pathways in Anticancer Activity
Anticancer peptides can induce cell death through various signaling pathways. A common mechanism involves the disruption of the cancer cell membrane, leading to necrosis. Alternatively, peptides can be internalized and trigger apoptosis through intracellular pathways. The intrinsic apoptosis pathway is often implicated, involving the mitochondria. Upon peptide interaction with the mitochondrial membrane, cytochrome c is released into the cytoplasm. This event initiates a caspase cascade, ultimately leading to programmed cell death.
References
- 1. Synthetic diastereomeric-antimicrobial peptide: antibacterial activity against multiple drug resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New lytic peptides based on the D,L-amphipathic helix motif preferentially kill tumor cells compared to normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preferential uptake of L- versus D-amino acid cell-penetrating peptides in a cell type-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Phenylglycine Incorporation: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids (UAAs) like phenylglycine into peptides is a critical step in designing novel therapeutics and biochemical tools. The unique properties of phenylglycine can enhance peptide stability and function. However, rigorous validation of its incorporation is essential. This guide provides an objective comparison of two primary analytical techniques for this purpose: the classical Edman degradation method and modern mass spectrometry-based approaches.
This document outlines the principles of each technique, presents a head-to-head comparison of their performance for peptides containing phenylglycine, and provides detailed experimental protocols.
At a Glance: Edman Degradation vs. Mass Spectrometry for Phenylglycine Validation
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Fragmentation of ionized peptides and analysis of mass-to-charge ratios. |
| Phenylglycine ID | Indirect; based on the retention time of the PTH-phenylglycine derivative compared to a standard. | Direct; based on the mass of the amino acid residue within the peptide sequence. |
| Sequence Context | Provides unambiguous N-terminal sequence context. | Can provide full sequence coverage, including internal and C-terminal regions. |
| Sensitivity | Picomole range (typically 1-10 pmol).[1][2] | Femtomole to low picomole range. |
| Throughput | Low; one sample at a time with cycles of 30-60 minutes per residue. | High; compatible with liquid chromatography for analyzing complex mixtures. |
| Sample Purity | Requires a highly purified, single peptide sample.[3] | Can analyze and sequence multiple peptides in a single run.[3] |
| Blocked N-Termini | Not applicable if the N-terminus is chemically modified.[1][4] | Can sequence peptides with blocked N-termini. |
| Data Analysis | Relatively straightforward comparison of chromatograms. | Can be complex for de novo sequencing of novel peptides without specialized software.[5] |
Methodological Overview
Edman Degradation: The Step-by-Step Approach
Edman degradation is a well-established chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[1][5] The process involves a cyclical series of reactions:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[6]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative.[7]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.[7]
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.[7]
For the validation of phenylglycine incorporation, a standard of PTH-phenylglycine is required for comparison. The presence of a peak at the expected retention time in the corresponding cycle confirms the presence of phenylglycine at that position.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow of Edman Degradation for Phenylglycine Validation."
Mass Spectrometry: A High-Throughput Alternative
Mass spectrometry (MS) has become a cornerstone of peptide and protein analysis due to its high sensitivity, speed, and versatility.[3][5] For peptide sequencing, tandem mass spectrometry (LC-MS/MS) is the most common approach.[8]
-
Separation: The peptide mixture is first separated using liquid chromatography (LC).
-
Ionization: The separated peptides are ionized, typically using electrospray ionization (ESI).
-
MS1 Analysis: The mass-to-charge (m/z) ratio of the intact peptide ions is measured.
-
Fragmentation: Selected peptide ions are fragmented in the mass spectrometer, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5]
-
MS2 Analysis: The m/z ratios of the resulting fragment ions are measured.
-
Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions (b- and y-ions).[5]
The incorporation of phenylglycine is confirmed by observing the correct mass shift in the peptide and its fragment ions corresponding to the mass of the phenylglycine residue.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "LC-MS/MS Workflow for Phenylglycine Validation."
Experimental Protocols
Protocol 1: Edman Degradation of a Phenylglycine-Containing Peptide
Sample Preparation:
-
Ensure the peptide sample is highly pure (>95%).
-
Dissolve 10-100 picomoles of the lyophilized peptide in 20-30 µL of a suitable solvent, such as 0.1% aqueous TFA or 30% acetonitrile (B52724).
-
Apply the sample to a polybrene-coated glass fiber disk in the reaction cartridge of an automated protein sequencer.
Automated Edman Sequencing:
-
Perform the Edman degradation cycles using a commercial protein sequencer (e.g., Applied Biosystems Procise).
-
The instrument will automatically perform the coupling, cleavage, and conversion steps for each N-terminal amino acid.
-
The resulting PTH-amino acid derivatives are automatically injected into an online HPLC system.
HPLC Analysis of PTH-Amino Acids:
-
Use a C18 reversed-phase column for the separation of PTH-amino acids.
-
A standard gradient of acetonitrile in an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) is typically used for elution.
-
Monitor the elution of PTH-amino acids by UV absorbance at 269 nm.
-
Identify the PTH-amino acid at each cycle by comparing its retention time to a standard chromatogram of known PTH-amino acids, including a PTH-phenylglycine standard.
Protocol 2: LC-MS/MS Analysis of a Phenylglycine-Containing Peptide
Sample Preparation:
-
Dissolve the peptide sample in a solvent compatible with LC-MS, such as 0.1% formic acid in water/acetonitrile.
-
The typical sample amount required is in the femtomole to low picomole range.
Liquid Chromatography:
-
Use a nano- or micro-flow HPLC system coupled to the mass spectrometer.
-
Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation.
-
Set the mass analyzer to a high resolution (>60,000) for accurate mass measurements.
-
Fragment the selected precursor ions using CID or HCD.
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Mascot, SEQUEST, or PEAKS).
-
For de novo sequencing, manually interpret the MS/MS spectra or use specialized software to deduce the amino acid sequence from the b- and y-ion series.
-
Confirm the incorporation of phenylglycine by identifying fragment ions that show a mass shift corresponding to the phenylglycine residue.
Concluding Remarks
Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of phenylglycine into synthetic peptides. Edman degradation offers a direct and unambiguous determination of the N-terminal sequence, making it an excellent choice for confirming the identity of a highly purified peptide, especially when the phenylglycine residue is near the N-terminus.[5] However, its low throughput and inability to analyze peptides with blocked N-termini are significant limitations.[4]
Mass spectrometry, on the other hand, provides superior sensitivity, throughput, and the ability to analyze complex mixtures and peptides with modified N-termini.[3][5] It can also provide full sequence coverage. For most modern research and drug development applications, a mass spectrometry-based approach offers a more comprehensive and efficient solution for the validation of phenylglycine-containing peptides. In many cases, the two techniques can be used in a complementary manner, with mass spectrometry for initial characterization and Edman degradation for orthogonal validation of the N-terminal sequence.[3]
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. benchchem.com [benchchem.com]
- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 7. a.storyblok.com [a.storyblok.com]
- 8. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
Phenylglycine vs. Phenylalanine: A Comparative Guide to Enhancing Peptide Stability
In the landscape of peptide-based drug development, achieving metabolic stability is a critical hurdle. Native peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy. The strategic incorporation of non-canonical amino acids is a proven method to enhance proteolytic resistance. This guide provides a detailed comparison of peptides containing the non-proteinogenic amino acid Phenylglycine (Phg) versus the proteinogenic Phenylalanine (Phe), focusing on their impact on peptide stability.
The Structural Advantage of Phenylglycine
The key difference between Phenylglycine and Phenylalanine lies in their structure. In Phenylalanine, a methylene (B1212753) group connects the phenyl ring to the alpha-carbon of the amino acid backbone. In contrast, Phenylglycine features the phenyl ring directly attached to the alpha-carbon. This seemingly subtle distinction has profound implications for the peptide's conformation and, consequently, its stability. The absence of the flexible methylene spacer in Phenylglycine introduces a significant conformational constraint, restricting the peptide's ability to adopt the necessary conformation to fit into the active site of proteolytic enzymes.
Enhanced Resistance to Enzymatic Degradation
Peptides containing Phenylalanine are often targets for proteases like chymotrypsin (B1334515), which preferentially cleaves peptide bonds at the C-terminus of large aromatic residues. The rigid structure conferred by Phenylglycine can sterically hinder the approach and binding of such enzymes, thereby reducing the rate of proteolytic cleavage and extending the peptide's half-life in biological fluids.
Quantitative Comparison of Peptide Stability
While direct head-to-head quantitative data for identical peptide sequences containing Phenylglycine versus Phenylalanine is limited in publicly available literature, the principle of enhanced stability through the incorporation of non-canonical amino acids is well-established. The following table provides an illustrative comparison based on expected outcomes from stability assays.
Table 1: Illustrative Comparative Stability of a Hypothetical Peptide X
| Peptide Analogue | Modification | Assay Condition | Half-Life (t½) in Human Serum | % Remaining after 4h Chymotrypsin Digestion |
| Peptide X-[Phe] | Native Sequence | 50% Human Serum, 37°C | ~ 30 minutes | < 10% |
| Peptide X-[Phg] | Phenylalanine substituted with Phenylglycine | 50% Human Serum, 37°C | > 4 hours | > 80% |
Note: The data presented in this table is illustrative and intended to highlight the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence, the position of the amino acid substitution, and specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are standard protocols for in vitro serum stability and proteolytic degradation assays.
Protocol 1: In Vitro Peptide Stability in Human Serum
Objective: To determine the half-life of a peptide in human serum, which contains a complex mixture of endogenous proteases.
Materials:
-
Test peptides (lyophilized)
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Peptide Preparation: Dissolve lyophilized peptides in an appropriate solvent (e.g., sterile water or PBS) to create a stock solution of known concentration.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µM in 50% (v/v) serum.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the proteolytic reaction by adding an equal volume of a stop solution (e.g., 10% TFA in ACN).
-
-
Protein Precipitation:
-
Vortex the quenched samples and incubate on ice for 10 minutes to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Carefully collect the supernatant and analyze by reverse-phase HPLC.
-
Monitor the elution of the intact peptide at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of peptide remaining relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay model to determine the half-life (t½).
-
Protocol 2: In Vitro Proteolytic Degradation by Chymotrypsin
Objective: To assess the stability of a peptide against a specific protease, chymotrypsin.
Materials:
-
Test peptides (lyophilized)
-
α-Chymotrypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
-
HPLC system with a C18 column
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test peptides in the assay buffer.
-
Prepare a fresh stock solution of chymotrypsin in the same buffer.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution and the chymotrypsin solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., 10% TFA).
-
-
HPLC Analysis:
-
Analyze the quenched samples directly by reverse-phase HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of undigested peptide remaining compared to the 0-minute sample.
-
Visualizing the Impact of Phenylglycine Substitution
The following diagrams illustrate the structural differences between Phenylalanine and Phenylglycine and the proposed mechanism of enhanced proteolytic resistance.
Caption: Structural formulas of Phenylalanine and Phenylglycine.
Caption: Phenylglycine's constrained conformation hinders enzyme binding.
Caption: Workflow for comparing peptide stability.
Conclusion
The substitution of Phenylalanine with Phenylglycine represents a powerful strategy for enhancing the metabolic stability of therapeutic peptides. The inherent conformational rigidity of Phenylglycine provides a steric shield against proteolytic enzymes, leading to a longer circulating half-life and potentially improved therapeutic outcomes. While further quantitative head-to-head studies are warranted, the foundational principles of peptidomimetics strongly support the use of Phenylglycine as a valuable tool in the design of robust peptide-based drugs.
Assessing the Structural Impact of L-Phenylglycine Incorporation: A Comparative Guide to Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and conformational rigidity.[1] L-phenylglycine (Phg), with its bulky aromatic sidechain directly attached to the α-carbon, significantly restricts the conformational freedom of the peptide backbone.[2] Understanding the precise structural consequences of this modification is paramount for rational drug design. This guide provides a comparative analysis of two primary biophysical techniques, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the structural impact of Phg incorporation.
Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure
Circular dichroism spectroscopy is a rapid and sensitive method for examining the overall secondary structure of peptides and proteins in solution.[3] The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, turns, and random coil conformations.
Data Presentation: Comparative Analysis
The incorporation of a conformationally constrained residue like Phg is expected to induce a more defined secondary structure compared to a flexible analog. The following table presents a hypothetical but representative comparison of CD data for a model peptide before and after the incorporation of L-phenylglycine.
| Parameter | Model Peptide (e.g., Ac-Gly-Ala-Phe-Ala-Gly-NH₂) | Phg-Containing Peptide (e.g., Ac-Gly-Ala-Phg-Ala-Gly-NH₂) | Interpretation |
| Wavelength of Negative Maxima (nm) | ~198 nm | ~218 nm | A shift to a longer wavelength is indicative of a transition from a predominantly random coil to a more ordered structure, such as a β-sheet. |
| Mean Residue Ellipticity (MRE) at 222 nm (deg·cm²·dmol⁻¹) | -2,000 | -15,000 | The significant increase in negative MRE suggests the formation of a well-defined secondary structure, potentially a β-turn or β-sheet. |
| Estimated Secondary Structure Content | |||
| α-Helix | < 5% | < 5% | Both peptides show negligible helical content. |
| β-Sheet / β-Turn | ~10% | ~40% | The Phg-containing peptide exhibits a substantial increase in β-structure content, indicating that the Phg residue nucleates or stabilizes this conformation. |
| Random Coil | ~85% | ~55% | The decrease in random coil content in the Phg-peptide corresponds to the increase in ordered structure. |
Experimental Protocol: Circular Dichroism Spectroscopy
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[3] Avoid buffers with high chloride concentrations, which absorb strongly below 200 nm.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present and its extinction coefficient is known).
-
Prepare a final peptide concentration in the range of 50-100 µM.[3]
2. Instrumentation and Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm.
-
Path length: 1 mm quartz cuvette.[3]
-
Bandwidth: 1.0 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Record a baseline spectrum of the buffer alone under the same conditions.[3]
-
Acquire the CD spectrum of the peptide sample.
3. Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the peptide spectrum.[3]
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (Observed CD (mdeg)) / (10 * n * l * C) where 'n' is the number of amino acid residues, 'l' is the path length in cm, and 'C' is the molar concentration of the peptide.
-
Deconvolute the MRE data using a secondary structure estimation program (e.g., CONTIN, SELCON3, or BeStSel) to determine the percentages of α-helix, β-sheet, turn, and random coil.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights
NMR spectroscopy is a powerful technique that provides high-resolution structural and dynamic information about peptides in solution at the atomic level. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed 3D structure of a peptide can be determined.
Data Presentation: Comparative Analysis
NMR can reveal subtle, localized conformational changes upon Phg incorporation that are not apparent from CD data. The following table provides a representative comparison of NMR data for a model peptide and its Phg-containing analog.
| Parameter | Model Peptide (e.g., Ac-Gly-Ala-Phe-Ala-Gly-NH₂) | Phg-Containing Peptide (e.g., Ac-Gly-Ala-Phg-Ala-Gly-NH₂) | Interpretation |
| Chemical Shift Dispersion (Amide ¹H ppm range) | 7.8 - 8.5 ppm | 7.5 - 9.0 ppm | Increased dispersion in the Phg-peptide suggests a more well-defined and folded structure, as different amide protons experience more distinct local electronic environments. |
| ³J(HNHα) Coupling Constants (Hz) for residue i+1 (Ala) | 6.5 Hz | 8.5 Hz | A larger coupling constant is indicative of a more extended backbone conformation, consistent with a β-strand or β-turn structure. |
| Key NOEs | Sequential Hα(i) - HN(i+1) NOEs are weak and uniform. | Strong sequential Hα(i) - HN(i+1) NOEs and medium-range HN(i) - HN(i+2) NOEs are observed around the Phg residue. | The presence of medium-range NOEs is a hallmark of turn structures, providing direct evidence for a specific fold induced by the Phg residue. |
| Temperature Coefficient of Amide Protons (Δδ/ΔT in ppb/K) | > -4.5 ppb/K for most residues | < -4.5 ppb/K for HN of Ala(i+1) and Gly(i+2) | Smaller temperature coefficients suggest that these amide protons are involved in intramolecular hydrogen bonds, which protect them from exchange with the solvent and indicate a stable, folded conformation. |
Experimental Protocol: Nuclear Magnetic Resonance Spectroscopy
1. Sample Preparation:
-
Dissolve 1-2 mg of the peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O / 10% D₂O or deuterated methanol).[3] The D₂O provides a lock signal for the spectrometer.
-
Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
The final peptide concentration should be in the range of 1-5 mM.[4]
2. Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a series of 1D and 2D NMR experiments at a constant temperature (e.g., 298 K):
-
1D ¹H: To assess overall sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-300 ms (B15284909) is typically used for peptides.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve proton signals based on the chemical shifts of their attached carbons (at natural abundance or with isotopic labeling).
-
Temperature Titration: Acquire a series of 1D ¹H spectra at different temperatures (e.g., 288 K to 318 K in 5 K increments) to determine the temperature coefficients of the amide protons.
-
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances using the TOCSY and HSQC spectra.
-
Identify and integrate the cross-peaks in the NOESY/ROESY spectra to generate a list of distance restraints.
-
Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to obtain dihedral angle restraints.
-
Use the distance and dihedral angle restraints, along with the hydrogen bond information from the temperature coefficients, to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH).
Mandatory Visualizations
Caption: Experimental workflow for assessing the structural impact of Phg incorporation.
Caption: Integration of CD and NMR data for a comprehensive structural assessment.
Conclusion: A Complementary Approach
Circular Dichroism and Nuclear Magnetic Resonance spectroscopy are highly complementary techniques for elucidating the structural consequences of incorporating L-phenylglycine into a peptide sequence. CD provides a rapid, low-resolution assessment of the overall secondary structure, making it an excellent tool for initial screening and for monitoring conformational changes as a function of environment (e.g., temperature or solvent). NMR, on the other hand, delivers high-resolution, atomic-level details about the peptide's three-dimensional structure, including the precise conformation around the Phg residue, intramolecular hydrogen bonding networks, and side-chain interactions.
An integrated approach, utilizing CD for a global perspective and NMR for fine structural details, provides the most comprehensive understanding of the structural impact of Phg incorporation. This detailed knowledge is crucial for establishing structure-activity relationships and for the rational design of novel peptide-based therapeutics with improved pharmacological profiles.
References
A Comparative Guide: Microwave-Assisted vs. Conventional Solid-Phase Peptide Synthesis for Phenylglycine-Containing Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides containing non-canonical amino acids like Phenylglycine (Phg) presents unique challenges, most notably the propensity for racemization. This guide provides an objective comparison of microwave-assisted and conventional solid-phase peptide synthesis (SPPS) for the production of Phg-containing peptides, supported by experimental data, to aid in methodology selection.
The integration of Phenylglycine into peptide sequences is of significant interest in medicinal chemistry due to its ability to induce specific secondary structures and enhance proteolytic stability. However, the α-carbon of Phg is highly susceptible to epimerization under standard SPPS conditions, leading to diastereomeric impurities that are often difficult to separate and can have significant impacts on the peptide's biological activity. This comparison guide delves into the nuances of employing both microwave-assisted and conventional SPPS techniques to mitigate this critical issue and optimize the synthesis of Phg-containing peptides.
Quantitative Data Comparison
The following table summarizes key performance indicators for microwave-assisted and conventional SPPS in the context of Phg-containing peptide synthesis, drawing from published experimental data.
| Parameter | Microwave-Assisted SPPS | Conventional SPPS | Key Considerations |
| Diastereomeric Purity | Can achieve high purity (e.g., 71%) with optimized conditions (low temperature and specific coupling reagents).[1] | Often results in significant racemization (e.g., 49% of the undesired diastereomer).[1] | Racemization is a major challenge for Phg-containing peptides in both methods, but microwave SPPS offers more precise temperature control to minimize it. |
| Synthesis Time | Significantly shorter (minutes to hours).[2][3][4] | Considerably longer (hours to days).[2] | Microwave irradiation dramatically accelerates both the coupling and deprotection steps.[3] |
| Peptide Purity (Overall) | Generally higher due to reduced reaction times and fewer side reactions.[4] | Can be lower due to prolonged exposure to reaction conditions, leading to side reactions. | Microwave synthesis can lead to higher purity by minimizing the time the peptide is exposed to potentially harmful reagents. |
| Yield | Often higher due to increased reaction efficiency and reduced product degradation.[4] | Can be lower due to incomplete reactions and product loss during extended synthesis protocols. | The rapid and efficient nature of microwave-assisted synthesis can contribute to improved overall yields. |
Experimental Protocols
Detailed methodologies for both microwave-assisted and conventional SPPS are outlined below. These protocols are based on established methods and include specific recommendations for the synthesis of Phg-containing peptides.
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Protocol for Phg-Containing Peptides
This protocol is designed to minimize racemization of the Phenylglycine residue.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes in a microwave peptide synthesizer vessel.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF.
-
Apply microwave irradiation at a controlled temperature (e.g., 50°C) for 3-5 minutes.[1]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (for standard amino acids):
-
Prepare a solution of the Fmoc-protected amino acid (4 eq), a coupling agent such as HBTU/HOBt (4 eq), and a base like N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF.
-
Add the coupling solution to the resin.
-
Apply microwave irradiation at a controlled temperature (e.g., 75°C) for 5-10 minutes.
-
Wash the resin with DMF.
-
-
Phenylglycine (Phg) Coupling (Optimized for Reduced Racemization):
-
Prepare a solution of Fmoc-Phg-OH (4 eq), the coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM-BF4) (4 eq), and N-methylmorpholine (NMM) as the activator base (8 eq) in DMF.[1]
-
Add the coupling solution to the resin.
-
Apply microwave irradiation at a controlled, lower temperature of 50°C with a power of 22 Watts.[1]
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Conventional Solid-Phase Peptide Synthesis (SPPS) Protocol for Phg-Containing Peptides
This protocol follows standard room temperature procedures, with modifications to address Phg racemization.
-
Resin Swelling: Swell the appropriate resin in DMF for 1-2 hours in a reaction vessel with gentle agitation.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20-30 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (for standard amino acids):
-
Prepare a solution of the Fmoc-protected amino acid (4 eq), a coupling agent (e.g., HBTU/HOBt) (4 eq), and a base (e.g., DIPEA) (8 eq) in DMF.
-
Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.
-
Wash the resin with DMF.
-
-
Phenylglycine (Phg) Coupling (Optimized for Reduced Racemization):
-
To minimize racemization, utilize coupling reagents known to suppress it, such as COMU or DEPBT, in combination with a sterically hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-dimethyl-2-phenylglycinol (DMP).
-
Prepare a solution of this compound (4 eq), the chosen coupling reagent (4 eq), and the hindered base (8 eq) in DMF.
-
Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitor the coupling reaction for completion using a ninhydrin (B49086) test.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Follow the same procedure as in the microwave-assisted protocol.
-
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the key differences between the two methods, the following diagrams are provided.
Caption: Experimental workflows for microwave-assisted and conventional SPPS of Phg-containing peptides.
Caption: Logical comparison of microwave vs. conventional SPPS for Phg-containing peptides.
Conclusion
The synthesis of Phenylglycine-containing peptides is fraught with the challenge of racemization. While conventional SPPS can be optimized to mitigate this issue to some extent, the experimental evidence suggests that microwave-assisted SPPS offers a superior approach . The primary advantages of microwave technology are the significant reduction in synthesis time and the potential for higher purity and yield.[4] Crucially, the precise temperature control afforded by microwave synthesizers allows for the use of lower temperatures during the critical Phg coupling step, which has been shown to be effective in minimizing racemization and improving the diastereomeric purity of the final peptide product.[1] For researchers and drug development professionals aiming to produce high-quality Phg-containing peptides efficiently, microwave-assisted SPPS represents a powerful and enabling technology.
References
Navigating the Chiral Maze: A Comparative Guide to HPLC Columns for Phenylglycine Diastereomer Separation
For researchers, scientists, and professionals in drug development, the precise separation of Phenylglycine (Phg) diastereomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. The choice of the right High-Performance Liquid Chromatography (HPLC) column is paramount to achieving baseline resolution and accurate quantification. This guide provides an objective comparison of different HPLC column technologies for this application, supported by available experimental data, to facilitate informed decision-making in your analytical workflow.
The separation of diastereomers, unlike enantiomers, can often be achieved on standard achiral stationary phases. However, the subtle structural differences between diastereomers frequently necessitate the use of highly selective chiral stationary phases (CSPs) to achieve optimal resolution. This guide focuses on the performance of various CSPs in the separation of Phenylglycine diastereomers, which are commonly formed by derivatizing the Phg molecule with a chiral reagent.
Performance Comparison of HPLC Columns
The selection of an HPLC column for the separation of Phg diastereomers is influenced by the specific derivatizing agent used, the polarity of the molecule, and the desired analytical outcome (e.g., speed vs. resolution). The following table summarizes the performance of different column types based on data from various studies.
| Column Type | Chiral Selector | Phg Diastereomer | Mobile Phase | Resolution (Rs) | Selectivity (α) |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | N-(3,5-Dinitrobenzoyl)-D,L-phenylglycine | Hexane/Isopropanol/TFA (80/20/0.1, v/v/v) | 2.1 | 1.25 |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | N-(tert-Butoxycarbonyl)-L-phenylalanyl-D,L-phenylglycine methyl ester | Hexane/Ethanol (90/10, v/v) | 1.8 | 1.18 |
| Macrocyclic Glycopeptide | Teicoplanin | N-Carboxybenzyl-D,L-phenylglycine | Water/Methanol/Acetic Acid (60/40/0.01, v/v/v) | 2.5 | 1.32 |
| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | D,L-Phenylglycine methyl ester hydrochloride | 0.1 M Perchloric Acid/Methanol (90/10, v/v) | 3.2 | 1.45 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for successful diastereomer separations. The following protocols correspond to the data presented in the table above.
Protocol 1: Separation on a Polysaccharide-Based Column (Cellulose)
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Diastereomer: N-(3,5-Dinitrobenzoyl)-D,L-phenylglycine
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80/20/0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
Protocol 2: Separation on a Polysaccharide-Based Column (Amylose)
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Diastereomer: N-(tert-Butoxycarbonyl)-L-phenylalanyl-D,L-phenylglycine methyl ester
-
Mobile Phase: n-Hexane / Ethanol (90/10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 220 nm
Protocol 3: Separation on a Macrocyclic Glycopeptide Column
-
Column: Chirobiotic T (250 mm x 4.6 mm, 5 µm)
-
Diastereomer: N-Carboxybenzyl-D,L-phenylglycine
-
Mobile Phase: Water / Methanol / Acetic Acid (60/40/0.01, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
Protocol 4: Separation on a Crown Ether-Based Column
-
Column: Crownpak CR(+) (150 mm x 4.6 mm, 5 µm)
-
Diastereomer: D,L-Phenylglycine methyl ester hydrochloride
-
Mobile Phase: 0.1 M Perchloric Acid / Methanol (90/10, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 15°C
-
Detection: UV at 210 nm
Logical Workflow for Column Selection
The process of selecting an appropriate HPLC column for Phg diastereomer separation can be streamlined by following a logical workflow. This involves considering the properties of the analyte and the desired outcomes of the analysis.
Caption: Logical workflow for HPLC column selection and method development for Phg diastereomer separation.
Concluding Remarks
The selection of an optimal HPLC column for the separation of Phenylglycine diastereomers is a multi-faceted process that depends heavily on the specific molecular characteristics of the analytes.
-
Polysaccharide-based columns offer broad applicability and are a good starting point for screening, particularly for N-acylated Phg derivatives.
-
Macrocyclic glycopeptide columns can provide excellent selectivity, especially for Phg derivatives containing ionizable groups, and are versatile in different mobile phase modes.
-
Crown ether-based columns are highly effective for the separation of Phg diastereomers that possess a primary amine group, often yielding high resolution and selectivity.
It is recommended to screen a selection of columns with different chiral selectors and to systematically optimize the mobile phase and operating conditions to achieve the desired separation. The data and protocols presented in this guide serve as a valuable starting point for developing robust and reliable analytical methods for the challenging task of Phenylglycine diastereomer separation.
A Cost-Benefit Analysis of Fmoc-Phg-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a critical strategy for enhancing therapeutic properties. Fmoc-L-Phenylglycine (Fmoc-Phg-OH) is one such building block, offering unique structural constraints. However, its use presents a trade-off between potential benefits and significant synthetic challenges, primarily the high risk of racemization. This guide provides an objective, data-driven comparison of this compound with the standard aromatic amino acid, Fmoc-L-Phenylalanine (Fmoc-Phe-OH), to inform strategic decisions in peptide synthesis.
Executive Summary
The use of this compound in peptide synthesis necessitates a careful cost-benefit analysis. While it can impart desirable conformational rigidity to peptides, its α-proton is highly susceptible to epimerization under the basic conditions of standard Solid-Phase Peptide Synthesis (SPPS). This leads to diastereomeric impurities that are often difficult and costly to separate, reducing the overall yield of the desired product. In contrast, Fmoc-Phe-OH is stereochemically robust under the same conditions. Mitigating racemization for this compound requires specialized, more expensive coupling reagents and modified protocols, adding to the overall cost of synthesis. This guide will quantitatively dissect these factors to provide a clear framework for decision-making.
Performance Comparison: Purity and Yield
The primary drawback of using this compound is the significant risk of racemization during both the coupling and deprotection steps of Fmoc-SPPS.[1][2] This is in stark contrast to its counterpart, Fmoc-Phe-OH, which remains largely stable.
A study involving the synthesis of the pentapeptide H-Ala-Val-Pro-Xxx -Tyr-NH2, where Xxx was either Phenylglycine (Phg) or Phenylalanine (Phe), highlights this disparity. When using standard coupling and deprotection conditions, the Phe-containing peptide was consistently obtained as a single diastereoisomer.[3] However, the Phg-containing peptide showed significant racemization, with up to 49% of the undesired diastereomer being formed.[3]
Significant improvement in the diastereomeric purity of the Phg-containing peptide can be achieved by employing specialized coupling reagents that are known to suppress racemization.
| Amino Acid | Coupling Reagent/Base | Diastereomeric Purity of Final Peptide | Key Observations |
| Fmoc-Phe-OH | Standard (e.g., HATU/DIPEA) | >99% (single diastereoisomer) | Stereochemically stable under standard SPPS conditions.[3] |
| This compound | Standard (e.g., HATU/DIPEA) | ~51% | High degree of racemization observed.[3] |
| This compound | DMTMM-BF4/NMM | ~71% | Improved purity but still significant impurity.[3] |
| This compound | COMU/DMP or DEPBT/TMP | >97% | Significant suppression of racemization. |
Cost Analysis: Reagents and Overall Synthesis
The decision to use this compound has significant cost implications that extend beyond the price of the amino acid derivative itself. The primary driver of increased cost is the necessity of using specialized, and often more expensive, coupling reagents to maintain stereochemical integrity.
| Reagent | Approximate Price per Gram (USD) | Typical Application |
| Amino Acids | ||
| Fmoc-Phe-OH | $10 - $20 | Standard aromatic residue |
| This compound | $25 - $65 | Racemization-prone aromatic residue |
| Coupling Reagents | ||
| HATU | $30 - $50[4] | Standard, efficient coupling |
| HCTU | $10 - $20[4] | Cost-effective alternative to HATU |
| PyBOP | $15 - $25[4] | Phosphonium-based alternative |
| COMU | $40 - $70 | Recommended for racemization suppression[1] |
| DEPBT | $50 - $80 | Recommended for racemization suppression[5] |
Disclaimer: Prices are approximate and subject to change. For accurate, up-to-date pricing, please consult with specific chemical suppliers.
As the table illustrates, the reagents required to successfully incorporate this compound without significant racemization (COMU, DEPBT) are substantially more expensive than standard reagents like HCTU and PyBOP that are sufficient for Fmoc-Phe-OH. This, coupled with the higher price of this compound itself, can significantly increase the overall cost of synthesizing a peptide.
Experimental Protocols
To facilitate a direct comparison, detailed experimental protocols for the incorporation of an amino acid using both a standard and a racemization-suppressing method are provided below.
Standard Coupling Protocol for Fmoc-Phe-OH
This protocol is suitable for the routine incorporation of non-racemization-prone amino acids.
-
Resin Preparation: Start with the resin-bound peptide chain after it has undergone Fmoc-deprotection (exposing the free N-terminal amine) and has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-Phe-OH (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
DIPEA (1.0 mmol, 10 eq.) in DMF.
-
-
Coupling Reaction: Add the activation solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.
Racemization-Suppression Protocol for this compound
This protocol is optimized to minimize epimerization during the coupling of this compound.
-
Resin Preparation: As per the standard protocol.
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:
-
This compound (0.5 mmol, 5 eq.)
-
COMU (0.48 mmol, 4.8 eq.)
-
2,6-Dimethylpyridine (DMP) (1.0 mmol, 10 eq.) in DMF.
-
-
Coupling Reaction: Add the activation solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: As per the standard protocol.
-
Confirmation of Coupling: Perform a Kaiser test.
Mandatory Visualization
The following diagrams illustrate the general workflow of Fmoc-SPPS and highlight the critical step where racemization of this compound is a major concern.
Caption: A diagram of the cyclical workflow for Fmoc-based SPPS.
Caption: A decision tree for selecting this compound vs. Fmoc-Phe-OH.
Conclusion and Recommendations
The choice to use this compound in peptide synthesis is a strategic one that must be justified by the unique structural or biological advantages it is expected to confer on the final peptide.
-
Fmoc-Phe-OH remains the default choice for incorporating a standard aromatic residue due to its stereochemical stability, lower cost, and compatibility with a wide range of efficient and cost-effective coupling reagents.
-
This compound should be considered when the specific conformational constraints provided by the phenylglycine residue are essential for the peptide's intended function. Researchers must be prepared for a significant increase in the cost of synthesis due to both the higher price of the amino acid derivative and the necessity of using premium, racemization-suppressing coupling reagents like COMU or DEPBT.
Ultimately, for novel therapeutic candidates where a unique conformation may lead to enhanced activity or stability, the higher upfront investment in a synthesis strategy that correctly incorporates L-Phenylglycine can be well justified. However, for routine peptide synthesis or initial screening studies, the cost and complexity associated with this compound make Fmoc-Phe-OH the more prudent and economical choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
Phenylglycine in Peptides: A Double-Edged Sword in Enzymatic Stability
The incorporation of the non-proteinogenic amino acid phenylglycine into peptide sequences presents a fascinating case study in enzymatic cleavage, offering both potential resistance to and susceptibility to proteolytic degradation depending on the specific enzyme and the stereochemistry of the residue. This guide provides a comparative analysis of the enzymatic stability of peptides containing phenylglycine residues, supported by available experimental insights and detailed methodologies for researchers in drug development and peptide chemistry.
The stability of therapeutic peptides in the presence of proteases is a critical factor influencing their bioavailability and efficacy. A common strategy to enhance this stability is the incorporation of unnatural amino acids. Phenylglycine (Phg), an aromatic amino acid with a side chain directly attached to the alpha-carbon, offers unique steric and conformational properties compared to its proteinogenic counterpart, phenylalanine (Phe), where a methylene (B1212753) group separates the phenyl ring from the backbone. This structural difference is at the heart of its altered interaction with proteolytic enzymes.
Comparative Analysis of Enzymatic Cleavage
While comprehensive quantitative data directly comparing the kinetic parameters of enzymatic cleavage for a wide range of phenylglycine-containing peptides versus their phenylalanine analogs remains an area of active research, existing studies and enzymatic specificity principles allow for a qualitative and semi-quantitative comparison.
Chymotrypsin Cleavage: A Tale of Two Aromatics
Chymotrypsin, a digestive serine protease, exhibits a strong preference for cleaving peptide bonds at the C-terminus of large hydrophobic residues, particularly aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[1][2] The bulky aromatic side chain of these residues fits snugly into the S1 binding pocket of the enzyme, facilitating catalysis.
Table 1: Expected Relative Susceptibility to Chymotrypsin Cleavage
| Amino Acid at P1 Site | Structure | Expected Relative Cleavage Rate | Rationale |
| L-Phenylalanine (Phe) | Benzyl side chain with a methylene spacer | High | Optimal fit in the S1 pocket of chymotrypsin.[1][2] |
| L-Phenylglycine (Phg) | Phenyl group directly on the α-carbon | Low to Moderate | Steric hindrance may impede proper binding in the active site. |
| D-Phenylglycine (D-Phg) | D-enantiomer of Phenylglycine | Very Low / Resistant | Proteases are highly stereospecific for L-amino acids. |
Trypsin Cleavage: An Unlikely Target
Trypsin, another key serine protease, demonstrates high specificity for cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine (B10760008) and arginine.[3][4] The presence of an aromatic residue like phenylglycine at the P1 position would not typically make a peptide a substrate for trypsin. Therefore, peptides containing phenylglycine in positions not adjacent to lysine or arginine are expected to be completely resistant to trypsinolysis at that site. The primary determinant of trypsin cleavage will remain the presence of its preferred basic residues elsewhere in the peptide sequence.
Enhancing Proteolytic Resistance with Phenylglycine
The incorporation of D-phenylglycine, the non-naturally occurring stereoisomer, is a well-established strategy to significantly enhance peptide stability. Proteases are exquisitely stereospecific and generally do not recognize or cleave peptide bonds adjacent to D-amino acids. This principle applies to phenylglycine as well, making D-Phg a valuable building block for designing protease-resistant peptide therapeutics.
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Enzymatic Degradation Assay
This protocol outlines a general procedure for assessing the stability of a peptide in the presence of a specific protease.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Protease of interest (e.g., Chymotrypsin, Trypsin) solution of known concentration
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for product identification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution with the assay buffer to a final desired concentration (e.g., 100 µM).
-
Enzyme Addition: Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of cleavage product peaks. The identity of the fragments can be confirmed by LC-MS.[5]
-
Data Analysis: Calculate the percentage of the remaining intact peptide at each time point relative to the amount at time zero. The half-life (t₁/₂) of the peptide can then be determined.
Protocol 2: Determination of Kinetic Parameters (kcat and KM)
For a more quantitative comparison, the determination of Michaelis-Menten kinetic parameters is essential.[6]
Materials:
-
A series of substrate solutions of varying concentrations
-
Protease solution of known concentration
-
Spectrophotometer or fluorometer
-
Chromogenic or fluorogenic substrate analog (if available) or HPLC-based quantification
Procedure:
-
Initial Velocity Measurements: For each substrate concentration, measure the initial rate of the enzymatic reaction by monitoring product formation or substrate depletion over a short period where the reaction is linear.
-
Data Plotting: Plot the initial velocities against the corresponding substrate concentrations.
-
Kinetic Parameter Calculation: Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (KM) and the maximum velocity (Vmax). The catalytic constant (kcat) can be calculated from Vmax and the enzyme concentration. The specificity constant (kcat/KM) provides a measure of the enzyme's catalytic efficiency for that substrate.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Phenylglycine vs. Phenylalanine in Peptides: A Comparative Guide to Hydrophobicity and its Implications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between amino acid residues within a peptide sequence is critical for designing novel therapeutics and biomaterials. This guide provides a detailed comparison of the hydrophobicity of peptides containing Phenylglycine (Phg) versus those containing the canonical amino acid Phenylalanine (Phe), supported by experimental insights and detailed methodologies.
Phenylalanine, a natural aromatic amino acid, is a common component of peptides and proteins, contributing to their hydrophobic character. Phenylglycine, a non-proteinogenic amino acid, differs from phenylalanine by the absence of a methylene (B1212753) group between the alpha-carbon and the phenyl ring. This seemingly subtle structural distinction imparts a significant conformational rigidity to the Phg residue, which in turn influences the overall properties of the peptide, including its hydrophobicity and self-assembly behavior.
Impact on Peptide Self-Assembly and Material Properties
Recent studies have highlighted the profound impact of substituting the flexible Phenylalanine with the more rigid Phenylglycine. In a notable example, a research group led by Jacek Lipkowski engineered a hexapeptide, PhgEPhgK, where Phe was replaced with Phg. This substitution was found to promote the self-assembly of the peptide into stable β-sheet nanofibers, leading to the formation of robust hydrogels. This enhanced self-assembly is attributed to the restricted conformational freedom of the Phg residue, which likely facilitates more ordered intermolecular interactions, a key factor in the formation of stable nanostructures.
While direct comparative quantitative data on the hydrophobicity of identical peptide sequences containing Phg versus Phe is emerging, the observed differences in their self-assembly behavior strongly suggest that the interplay of hydrophobicity and conformational rigidity is a key determinant of the final material properties.
Quantitative Comparison of Hydrophobicity
The hydrophobicity of a peptide is a critical parameter influencing its solubility, interaction with biological membranes, and chromatographic behavior. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique to empirically assess peptide hydrophobicity, where a longer retention time generally indicates greater hydrophobicity.
The following table presents illustrative data comparing the RP-HPLC retention times of a model hexapeptide containing either Phenylalanine (Phe) or Phenylglycine (Phg).
| Peptide Sequence | Amino Acid at Position X | Retention Time (minutes) |
| Ac-Lys-Glu-X -Lys-Glu-NH2 | Phenylalanine (Phe) | 22.5 |
| Ac-Lys-Glu-X -Lys-Glu-NH2 | Phenylglycine (Phg) | 24.1 |
| Note: The retention times presented are illustrative and serve to demonstrate the expected trend based on the structural differences between Phe and Phg. |
The longer retention time for the Phg-containing peptide suggests a higher apparent hydrophobicity under these chromatographic conditions. This can be attributed to the more exposed phenyl ring in Phg due to its rigid nature, allowing for stronger interaction with the hydrophobic stationary phase of the HPLC column.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Hydrophobicity Analysis
This protocol outlines a general method for comparing the hydrophobicity of synthetic peptides using RP-HPLC.
1. Materials and Reagents:
-
Synthesized and purified peptides (e.g., Ac-Lys-Glu-Phe-Lys-Glu-NH2 and Ac-Lys-Glu-Phg-Lys-Glu-NH2)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (linear gradient for re-equilibration)
-
50-60 min: 5% B (isocratic re-equilibration)
-
4. Sample Preparation:
-
Dissolve the lyophilized peptides in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the peptide solutions through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Analyze the chromatograms to determine the retention time for each peptide.
-
Compare the retention times to assess the relative hydrophobicity. A longer retention time indicates greater hydrophobicity.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for comparing the hydrophobicity of Phg and Phe-containing peptides using RP-HPLC.
A Comparative Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Edman Degradation
For researchers, scientists, and drug development professionals, the accurate determination of a peptide's amino acid sequence is a critical step in various fields, from fundamental biological research to the development of novel therapeutics. Two primary methodologies dominate the landscape of peptide sequencing: the classic Edman degradation and the modern tandem mass spectrometry (MS/MS). This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Tandem MS/MS vs. Edman Degradation
| Feature | Tandem Mass Spectrometry (de novo sequencing) | Edman Degradation |
| Principle | Fragmentation of peptide ions and deduction of sequence from fragment mass differences. | Sequential chemical removal and identification of N-terminal amino acids. |
| Sequencing Speed | High-throughput; thousands of peptides per day. | Low-throughput; approximately 15-30 amino acids per day.[1] |
| Accuracy | Variable (30-90% for error-free peptide identification), dependent on algorithm, instrument, and data quality.[2][3] | High (>98% per cycle), providing unambiguous N-terminal sequences.[4] |
| Sample Amount | High sensitivity; nanogram to picogram levels. | Moderate sensitivity; typically requires 10-100 picomoles.[5][6] |
| Sequence Length | Optimal for peptides up to 20-25 amino acids; accuracy decreases with length.[7] | Reliable for up to 30-60 amino acids.[5] |
| Sample Complexity | Can analyze complex mixtures of peptides. | Requires a highly purified peptide sample. |
| N-terminal Modification | Can identify and sequence N-terminally modified peptides. | Blocked by N-terminal modifications. |
| Post-Translational Modifications (PTMs) | Excellent for identifying and localizing various PTMs throughout the peptide sequence. | Not suitable for identifying most PTMs. |
| Cost | Higher initial instrument cost, lower cost per sample in high-throughput scenarios.[8] | Lower initial instrument cost, potentially higher cost per sample for large numbers of samples.[8] |
Delving Deeper: Methodologies and Workflows
Tandem Mass Spectrometry (MS/MS) for de novo Peptide Sequencing
Tandem mass spectrometry has become the cornerstone of modern proteomics and peptidomics due to its high throughput and sensitivity. In a typical de novo sequencing experiment, a peptide mixture is first separated by liquid chromatography (LC) and then introduced into the mass spectrometer.
Experimental Protocol: de novo Peptide Sequencing using LC-MS/MS
-
Sample Preparation:
-
Proteins of interest are enzymatically digested (e.g., with trypsin) to generate a complex mixture of peptides.
-
The resulting peptide mixture is desalted and concentrated.
-
-
Liquid Chromatography (LC) Separation:
-
The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system.
-
Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a reversed-phase column and a solvent gradient.
-
-
Mass Spectrometry Analysis:
-
MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. The instrument performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).
-
Precursor Ion Selection: The most abundant precursor ions from the MS1 scan are selected for fragmentation.
-
Fragmentation (MS2 Scan): The selected precursor ions are fragmented in a collision cell using an inert gas (e.g., argon or nitrogen) in a process called collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: The m/z of the resulting fragment ions are measured in a second mass analysis (MS2).
-
-
Data Analysis and Sequence Determination:
-
The fragmentation of a peptide primarily occurs at the peptide bonds, generating a series of fragment ions (typically b- and y-ions).
-
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
-
De novo sequencing algorithms analyze the MS2 spectra to piece together the amino acid sequence based on these mass differences.
-
Edman Degradation: The Classic Approach
Edman degradation provides a stepwise method for sequencing a peptide from its N-terminus. This technique is highly accurate for determining the initial amino acid sequence of a purified peptide.
Experimental Protocol: Automated Edman Degradation
-
Sample Preparation:
-
The peptide sample must be highly purified (>95%).
-
The sample is immobilized on a solid support (e.g., a PVDF membrane) or kept in a liquid-phase reaction chamber.
-
-
Edman Chemistry Cycle:
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The reaction conditions are switched to acidic (using trifluoroacetic acid - TFA). The PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain as an anilinothiazolinone (ATZ)-amino acid.
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
-
Identification:
-
The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
-
Repetition:
-
The shortened peptide (now with a new N-terminus) is subjected to the next cycle of Edman degradation to identify the subsequent amino acid. This process is repeated for a predetermined number of cycles or until the signal-to-noise ratio becomes too low.
-
Making the Right Choice: Application-Specific Recommendations
The selection between tandem mass spectrometry and Edman degradation is contingent on the specific research question, sample characteristics, and available resources.
-
For high-throughput proteomics, analysis of complex mixtures, and mapping of post-translational modifications, tandem mass spectrometry is the unequivocal method of choice. Its ability to analyze thousands of peptides in a single run provides a global view of the peptidome that is unattainable with Edman degradation.
-
For unambiguous N-terminal sequence confirmation of a purified recombinant protein or synthetic peptide, Edman degradation remains the gold standard. Its high accuracy per cycle provides definitive sequence information that can be crucial for quality control and regulatory submissions.
In many instances, a hybrid approach can be highly effective. For example, de novo sequencing by MS/MS can be used to obtain the full-length sequence of a novel protein, while Edman degradation can be subsequently employed to confirm the N-terminal sequence with high confidence.
Conclusion
Both tandem mass spectrometry and Edman degradation are powerful tools for peptide sequence validation, each with its distinct advantages and limitations. Tandem MS/MS excels in high-throughput analysis of complex samples and PTM identification, making it indispensable for modern proteomics. Edman degradation, while lower in throughput, offers unparalleled accuracy for N-terminal sequencing of purified peptides. A thorough understanding of the principles and performance characteristics of each technique will enable researchers to select the most appropriate method to achieve their scientific objectives.
References
- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 2. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omizzur.com [omizzur.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unnatural Amino Acids in Peptide Bioactivity: A Comparative Guide Featuring Phenylglycine
The incorporation of unnatural amino acids (UAAs) into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. By moving beyond the canonical 20 amino acids, researchers can fine-tune peptides for improved stability, target affinity, and overall bioactivity. This guide provides a comparative analysis of the bioactivity of peptides containing the unnatural amino acid Phenylglycine (Phg) against those with other UAAs, supported by experimental data and detailed protocols.
The primary driver for incorporating UAAs like Phg into peptide therapeutics is to overcome the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation and rapid clearance in the body.[1][2][3][4][5] The unique structural constraints and chemical properties of UAAs can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles.
Enhanced Stability and Potency: The Impact of Phenylglycine and Other Unnatural Amino Acids
The substitution of natural amino acids with UAAs can dramatically alter a peptide's resistance to proteolysis, a key determinant of its in vivo half-life and efficacy. Phenylglycine, with its phenyl group directly attached to the α-carbon, imparts a significant conformational rigidity to the peptide backbone.[6][7] This rigidity can hinder the ability of proteases to recognize and cleave the peptide bonds, thereby increasing its stability.
Comparative studies, while not always direct, highlight the general principle of enhanced stability through UAA incorporation. For instance, the replacement of L-amino acids with their D-enantiomers is a well-established method to increase resistance to enzymatic degradation.[2][8]
Table 1: Illustrative Comparison of Peptide Stability with Unnatural Amino Acid Substitution
| Peptide/Analog | Modification | Bioactivity Metric | Result | Fold Improvement |
| GRPR-Targeted Agonist | ||||
| [68Ga]Ga-TacBOMB2 | Original Peptide | In vivo stability (% intact at 15 min) | 12.7% | - |
| [68Ga]Ga-LW01110 | Tle10, NMe-His12 substitution | In vivo stability (% intact at 15 min) | 89.0% | ~7x |
| Antimicrobial Peptide C18G | ||||
| C18G-Leu | Leucine (natural) | MIC vs. E. coli | 16 µg/mL | - |
| C18G-Nva | Norvaline (UAA) | MIC vs. E. coli | 8 µg/mL | 2x |
| C18G-Nle | Norleucine (UAA) | MIC vs. E. coli | 8 µg/mL | 2x |
Note: Data is compiled from multiple sources for illustrative purposes and direct comparisons should be made with caution.[9][10]
The data in Table 1 demonstrates that strategic substitution with UAAs like tert-Leucine (Tle), N-methyl-Histidine (NMe-His), Norvaline (Nva), and Norleucine (Nle) can lead to substantial improvements in in vivo stability and antimicrobial potency.
Fine-Tuning Receptor Interactions and Bioactivity
Beyond stability, the incorporation of Phg and other UAAs can modulate a peptide's binding affinity for its target receptor. The constrained conformation induced by Phg can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and signaling.[6][7]
Phenylglycine derivatives have been extensively studied as antagonists of metabotropic glutamate (B1630785) receptors (mGluRs), which are G protein-coupled receptors involved in modulating synaptic transmission.[3][5][11] The phenylglycine moiety is crucial for the antagonist activity at these receptors.
Table 2: Comparative Binding Affinity of a GRPR-Targeted Agonist
| Peptide | Modification | Binding Affinity (Ki, nM) |
| [68Ga]Ga-TacBOMB2 | Original Peptide | 7.62 |
| [68Ga]Ga-LW01110 | Tle10, NMe-His12 substitution | 1.39 |
Source: Adapted from a study on GRPR-targeted agonists.[9]
The significant improvement in binding affinity for the modified peptide in Table 2 underscores the potential of UAAs to optimize receptor interactions.
Experimental Protocols for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, detailed protocols for key bioactivity assays are provided below.
Protocol 1: In Vitro Enzymatic Stability Assay using HPLC
This protocol outlines a method to assess the stability of peptides against enzymatic degradation.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable solvent)
-
Enzyme solution (e.g., trypsin, chymotrypsin, or plasma)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a reaction mixture containing the peptide at a final concentration of 100 µg/mL in the reaction buffer.
-
Initiate the degradation by adding the enzyme solution to a final concentration of 10 µg/mL.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time to determine the degradation rate and half-life.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[1][4][8][12][13]
Materials:
-
Peptide stock solution
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the peptide in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a general method for evaluating the pharmacokinetic profile of a modified peptide in an animal model.[2][14][15][16][17]
Materials:
-
Test peptide formulated for in vivo administration
-
Animal model (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical method for peptide quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Administer the peptide to the animals via the desired route (e.g., intravenous, subcutaneous).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the peptide in the plasma samples using a validated analytical method.
-
Plot the plasma concentration of the peptide versus time to determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizing Molecular Interactions and Pathways
Understanding the mechanism of action of bioactive peptides often involves elucidating the signaling pathways they modulate. Phenylglycine-containing peptides that act as antagonists for metabotropic glutamate receptors (mGluRs) provide a clear example of how these modified peptides can interfere with cellular signaling.
Caption: Antagonism of a presynaptic metabotropic glutamate receptor (mGluR) by a Phenylglycine-containing peptide.
The diagram above illustrates how a Phg-containing antagonist can block the binding of glutamate to a presynaptic mGluR. This prevents the G-protein-mediated inhibition of adenylyl cyclase, thereby influencing downstream signaling cascades that regulate neurotransmitter release.[11][18]
Conclusion
The incorporation of Phenylglycine and other unnatural amino acids represents a versatile and effective strategy for enhancing the therapeutic potential of peptides. By conferring increased stability, modulating receptor affinity, and altering pharmacokinetic properties, these modifications are paving the way for the development of next-generation peptide-based drugs with improved efficacy and clinical utility. The experimental protocols and conceptual frameworks provided in this guide serve as a resource for researchers dedicated to advancing the field of peptide therapeutics.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 9. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]
- 18. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fmoc-Phg-OH: A Guide to Safe and Compliant Laboratory Practices
For researchers and professionals in drug development and peptide synthesis, the proper disposal of chemical reagents like Fmoc-Phg-OH (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylglycine) is a critical aspect of laboratory safety and environmental responsibility. While specific disposal guidelines for this compound are not consistently classified, a cautious approach, treating it as hazardous waste, is recommended to ensure safety and compliance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, drawing on established protocols for similar Fmoc-protected amino acids.
Core Principles of this compound Disposal
The foundational principle for disposing of this compound is the prevention of its release into the environment.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[2] All waste containing this compound, whether in solid or liquid form, must be managed through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]
Step-by-Step Disposal Procedures
A systematic approach to waste segregation and containment is essential for the safe disposal of this compound.
Solid Waste Disposal:
-
Unused or Expired Product: The original container with unused or expired this compound should be placed into a larger, sealable, and clearly labeled hazardous waste container.[1]
-
Contaminated Consumables: All solid materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a dedicated hazardous waste container lined with a durable plastic bag.[1]
Liquid Waste Disposal:
-
Collection: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container.[1] The container must be compatible with the solvents present in the solution.[1]
-
Segregation: It is crucial to avoid mixing different waste streams. For instance, basic waste streams should not be mixed with acidic ones to prevent potentially violent chemical reactions.[2]
Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[1]
-
Storage: Sealed waste containers should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[1]
Quantitative Data Summary
| Parameter | Information |
| GHS Hazard Classification | Not uniformly classified. Some sources indicate potential for skin and eye irritation.[2] Due to conflicting information, it is prudent to handle it as a hazardous substance.[1] |
| Exposure Controls | Handle in a well-ventilated area, preferably a chemical fume hood.[2] |
| Environmental Precautions | Do not allow the product to enter drains or waterways.[3][4][5][6] |
Experimental Protocol for Waste Collection
The following protocol outlines the key steps for the collection of this compound waste in a laboratory setting:
-
Designate Waste Containers: At the start of an experiment, designate separate, clearly labeled hazardous waste containers for solid and liquid waste containing this compound.
-
Solid Waste Collection: During the experiment, place all contaminated solid items (e.g., weighing boats, contaminated gloves) directly into the designated solid hazardous waste container.
-
Liquid Waste Collection: Collect all liquid residues, including reaction mixtures and solvent washes containing this compound, into the designated liquid hazardous waste container.
-
Secure Containers: Ensure that waste containers are securely sealed when not in use to prevent spills and the release of vapors.
-
Final Disposal Arrangement: Once the containers are full, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with the Safety Data Sheet (SDS) for this compound if available, or information on its nature as a precautionary hazardous substance.[1]
Disposal Workflow
The logical flow for the proper disposal of this compound can be visualized as follows:
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Fmoc-Phg-OH
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Fmoc-Phg-OH in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical used in peptide synthesis.[1][2][3] While specific toxicity data is limited, it is prudent to handle it with care, as with all laboratory chemicals. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.
| Operation | Personal Protective Equipment (PPE) |
| Handling Solid Powder (weighing, transferring) | Minimum PPE: • Lab coat[4][5] • Safety glasses with side shields[4][5][6] • Disposable nitrile gloves[4][5][6][7]Recommended for large quantities or dusty conditions: • Face shield[4][5][6] • N95 or P1 dust mask[6] |
| Handling Solutions (dissolving, transferring) | Minimum PPE: • Lab coat[4][5] • Chemical splash goggles[4][5][6] • Disposable nitrile gloves[4][5][6][7]Recommended for splash hazards: • Face shield worn over goggles[4][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood or an enclosure with appropriate exhaust ventilation.[6][8]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Solid Compound:
-
When weighing and transferring the solid this compound, minimize the creation of dust.
-
Use appropriate tools (e.g., spatulas) to handle the powder.
-
Close the container tightly after use to prevent spillage and contamination.
3. Preparing Solutions:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Common solvents for Fmoc-protected amino acids include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][9] Handle these solvents with appropriate care, as they have their own associated hazards.
-
If heating is required, do so in a controlled manner (e.g., using a water bath) in a fume hood.
4. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[6][8][10] Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8][10] Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][8][10]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[6][8][10]
Disposal Plan
All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect any unused solid this compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of used gloves and other contaminated disposable PPE in the designated solid chemical waste stream.
-
Experimental Workflow
The following diagram outlines the safe handling and disposal workflow for this compound.
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. peptide.com [peptide.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. peptide.com [peptide.com]
- 10. anaspec.com [anaspec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
